molecular formula C22H19ClFN3O2 B15579555 ZM323881 hydrochloride CAS No. 193000-39-4

ZM323881 hydrochloride

Cat. No.: B15579555
CAS No.: 193000-39-4
M. Wt: 411.9 g/mol
InChI Key: AVRHWGLIYGJSOD-UHFFFAOYSA-N
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Description

ZM 323881 hydrochloride is a hydrochloride obtained by combining ZM 323881 with one molar equivalent of hydrochloric acid. It has a role as a vascular endothelial growth factor receptor antagonist and an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It contains a ZM 323881(1+).

Properties

IUPAC Name

4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2.ClH/c1-14-9-18(23)20(11-21(14)27)26-22-17-8-7-16(10-19(17)24-13-25-22)28-12-15-5-3-2-4-6-15;/h2-11,13,27H,12H2,1H3,(H,24,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRHWGLIYGJSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)NC2=NC=NC3=C2C=CC(=C3)OCC4=CC=CC=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ZM323881 Hydrochloride: A Deep Dive into its Mechanism of Action as a Potent VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM323881 hydrochloride is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular effects. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Core Mechanism of Action

This compound is an anilinoquinazoline (B1252766) compound that exerts its biological effects primarily through the potent and selective inhibition of the VEGFR-2 (also known as KDR) tyrosine kinase activity.[1][2] The binding of Vascular Endothelial Growth Factor-A (VEGF-A) to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[3][4] This autophosphorylation is a critical step in initiating downstream signaling cascades that lead to endothelial cell proliferation, migration, survival, and increased vascular permeability—all hallmark processes of angiogenesis.[3][5] this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the VEGFR-2 kinase domain, thereby preventing the transfer of phosphate (B84403) from ATP to the tyrosine residues and blocking the receptor's activation.

Biochemical and Cellular Activity

This compound demonstrates high potency for VEGFR-2 with remarkable selectivity against other related receptor tyrosine kinases.

Quantitative Data for Kinase Inhibition and Cellular Assays

The inhibitory activity of this compound has been quantified through various in vitro assays, highlighting its selectivity for VEGFR-2.

Target/Assay IC50 Value Notes Reference
VEGFR-2 (KDR) Tyrosine Kinase < 2 nMIn vitro kinase assay[1][2][3][6][7][8]
VEGF-A-Induced Endothelial Cell Proliferation 8 nMHuman Umbilical Vein Endothelial Cells (HUVECs)[2][3][9]
VEGFR-1 Tyrosine Kinase > 50 µMDemonstrates high selectivity over VEGFR-1[3]
PDGFRβ Tyrosine Kinase > 50 µMPlatelet-Derived Growth Factor Receptor beta[2]
FGFR1 Tyrosine Kinase > 50 µMFibroblast Growth Factor Receptor 1[2]
EGFR Tyrosine Kinase > 50 µMEpidermal Growth Factor Receptor[2]
erbB2 (HER2) Tyrosine Kinase > 50 µMHuman Epidermal Growth Factor Receptor 2[2]
EGF-Induced HUVEC Proliferation 1.9 µMEpidermal Growth Factor[6][9]
bFGF-Induced HUVEC Proliferation 1.6 µMbasic Fibroblast Growth Factor[6][9]
Downstream Signaling Pathways

By inhibiting VEGFR-2 autophosphorylation, this compound effectively blocks the activation of multiple downstream signaling pathways crucial for angiogenic responses. At a concentration of 1 µM, ZM323881 completely inhibits VEGF-induced phosphorylation of ERK in Human Aortic Endothelial Cells (HAECs).[1][2] It also impedes the VEGF-stimulated activation of p38, Akt, and endothelial nitric oxide synthase (eNOS) in these cells.[6][9] Furthermore, ZM323881 reverses the VEGF-induced phosphorylation of CrkII and its associated protein p130Cas, which are key regulators of endothelial cell migration.[9]

In Vivo Efficacy

In vivo studies have corroborated the anti-angiogenic effects of this compound observed in vitro. In a study using perfused mesenteric microvessels of frogs, 10 nM of ZM323881 was sufficient to abolish the increase in vascular permeability mediated by VEGF-A.[3][9] This demonstrates that VEGFR-2 phosphorylation is a necessary step for VEGF-A-induced increases in microvascular permeability in a live animal model.[3]

Signaling Pathway and Experimental Workflow Visualizations

VEGFR-2 Signaling Pathway and Inhibition by ZM323881

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P P VEGFR2->P Autophosphorylation ATP ATP ADP ADP ATP->ADP ZM323881 ZM323881 hydrochloride ZM323881->VEGFR2 Inhibition Downstream Downstream Signaling (ERK, Akt, p38) P->Downstream Response Angiogenic Responses (Proliferation, Migration, Permeability) Downstream->Response Kinase_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Analysis Plate Coat 96-well plate with substrate (e.g., Poly(Glu, Tyr)) Incubate1 Add Kinase and ZM323881 to wells. Incubate. Plate->Incubate1 Reagents Prepare Reagents: - Kinase (VEGFR-2) - ZM323881 dilutions - ATP, Buffer Reagents->Incubate1 Incubate2 Initiate reaction by adding ATP. Incubate at 30°C. Incubate1->Incubate2 Detection Add detection reagent (e.g., Anti-Phosphotyrosine Ab, Kinase-Glo™) Incubate2->Detection Read Measure signal (Luminescence/Absorbance) Detection->Read Analysis Calculate % Inhibition and determine IC50 Read->Analysis

References

ZM323881 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Potent VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ZM323881 hydrochloride, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase. The document details its discovery, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data on its inhibitory activity is presented, along with detailed protocols for key biological assays. Furthermore, this guide outlines a representative synthetic approach for this compound and visualizes the critical signaling pathways it modulates.

Introduction

Vascular Endothelial Growth Factor (VEGF) and its primary signaling receptor, VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] While essential for normal physiological processes such as wound healing, pathological angiogenesis is a hallmark of several diseases, including cancer, diabetic retinopathy, and rheumatoid arthritis. The VEGF/VEGFR-2 signaling cascade promotes endothelial cell proliferation, migration, and survival, leading to the formation of new vasculature that can support tumor growth and metastasis.[1] Consequently, inhibiting this pathway has become a significant therapeutic strategy in oncology and other angiogenesis-dependent diseases.

This compound, chemically known as 5-((7-(benzyloxy)quinazolin-4-yl)amino)-4-fluoro-2-methylphenol hydrochloride, was identified as a novel, potent, and highly selective inhibitor of VEGFR-2 tyrosine kinase.[1] This guide provides an in-depth technical resource on its discovery, synthesis, and biological evaluation.

Discovery and Mechanism of Action

ZM323881 was discovered as a small molecule inhibitor that specifically targets the ATP-binding site of the VEGFR-2 tyrosine kinase domain.[1] Its mechanism of action involves the inhibition of VEGF-induced autophosphorylation of VEGFR-2, a critical step in the activation of downstream signaling pathways.[1] By blocking this initial phosphorylation event, ZM323881 effectively abrogates the entire signaling cascade, leading to the inhibition of endothelial cell proliferation and a reduction in vascular permeability.[1]

VEGFR-2 Signaling Pathway

The binding of VEGF-A to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways that collectively regulate angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 Extracellular Domain Transmembrane Domain Intracellular Tyrosine Kinase Domain VEGF->VEGFR2:f0 Binds PLCg PLCγ VEGFR2:f2->PLCg Activates PI3K PI3K VEGFR2:f2->PI3K Activates p38 p38 MAPK VEGFR2:f2->p38 ERK ERK PLCg->ERK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis ERK->Angiogenesis p38->Angiogenesis ZM323881 ZM323881 ZM323881->VEGFR2:f2 Inhibits Autophosphorylation

VEGFR-2 signaling pathway and the inhibitory action of ZM323881.

Quantitative Data

The inhibitory activity of ZM323881 has been quantified through various in vitro assays. The following tables summarize the key findings.

Parameter Target Value Reference
IC₅₀VEGFR-2 Tyrosine Kinase< 2 nM[1]
IC₅₀VEGF-A-induced Endothelial Cell Proliferation8 nM[1]
IC₅₀VEGFR-1> 50 µM[1]
IC₅₀PDGFRβ> 50 µM
IC₅₀FGFR1> 50 µM
IC₅₀EGFR> 50 µM
IC₅₀ErbB2> 50 µM

Table 1: In Vitro Inhibitory Activity of ZM323881

Synthesis of this compound

Synthesis_Workflow cluster_synthesis Synthetic Workflow for this compound Start Starting Materials (e.g., substituted anthranilic acid) Quinazolinone Formation of 7-(Benzyloxy)quinazolin-4-one Start->Quinazolinone Chlorination Chlorination to yield 4-chloro-7-(benzyloxy)quinazoline Quinazolinone->Chlorination Coupling Nucleophilic Aromatic Substitution with 5-amino-4-fluoro-2-methylphenol Chlorination->Coupling ZM323881_base ZM323881 (Free Base) Coupling->ZM323881_base Salt_Formation Treatment with HCl ZM323881_base->Salt_Formation Final_Product This compound Salt_Formation->Final_Product

A plausible synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the biological activity of ZM323881.

VEGFR-2 Tyrosine Kinase Inhibition Assay

This assay measures the ability of ZM323881 to inhibit the kinase activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound dissolved in DMSO

  • 96-well microplates

  • Phospho-tyrosine specific antibody conjugated to a detectable label (e.g., HRP or a fluorescent probe)

  • Detection reagent (e.g., TMB for HRP or a fluorescence plate reader)

Procedure:

  • Coat the wells of a 96-well microplate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C.

  • Wash the wells with kinase assay buffer to remove any unbound substrate.

  • Prepare serial dilutions of ZM323881 in kinase assay buffer.

  • Add the diluted ZM323881 or vehicle control (DMSO) to the wells.

  • Add the recombinant VEGFR-2 kinase to the wells.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Wash the wells and add the phospho-tyrosine specific antibody.

  • Incubate to allow antibody binding.

  • Wash the wells to remove unbound antibody.

  • Add the detection reagent and measure the signal using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of ZM323881 and determine the IC₅₀ value.

Endothelial Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay assesses the effect of ZM323881 on VEGF-induced endothelial cell proliferation by measuring the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., EGM-2)

  • VEGF-A

  • This compound dissolved in DMSO

  • [³H]-Thymidine

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA)

  • Sodium hydroxide (B78521) (NaOH)

  • Scintillation fluid

  • Scintillation counter

  • 96-well cell culture plates

Procedure:

  • Seed HUVECs into 96-well plates and allow them to adhere overnight.

  • Starve the cells in a low-serum medium for 24 hours to synchronize their cell cycle.

  • Treat the cells with various concentrations of ZM323881 or vehicle control for 1 hour.

  • Stimulate the cells with VEGF-A (e.g., 20 ng/mL).

  • After 24 hours of incubation, add [³H]-thymidine (e.g., 1 µCi/well) and incubate for an additional 18-24 hours.

  • Wash the cells with ice-cold PBS.

  • Precipitate the DNA by adding ice-cold 10% TCA and incubating at 4°C for 30 minutes.

  • Wash the cells with 5% TCA to remove unincorporated [³H]-thymidine.

  • Solubilize the cells by adding 0.1 M NaOH.

  • Transfer the lysate to scintillation vials containing scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Determine the effect of ZM323881 on VEGF-induced proliferation and calculate the IC₅₀ value.

Western Blot Analysis of VEGFR-2 Phosphorylation

This technique is used to detect the phosphorylation status of VEGFR-2 in response to VEGF stimulation and its inhibition by ZM323881.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • VEGF-A

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Culture endothelial cells to near confluence and starve them in low-serum medium.

  • Pre-treat the cells with ZM323881 or vehicle for 1 hour.

  • Stimulate the cells with VEGF-A for a short period (e.g., 5-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR-2.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for VEGFR-2 Phosphorylation Cell_Culture Cell Culture and Treatment (VEGF +/- ZM323881) Lysis Cell Lysis and Protein Quantification Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-pVEGFR-2) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Workflow for Western blot analysis of VEGFR-2 phosphorylation.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of VEGFR-2 tyrosine kinase. Its ability to effectively block VEGF-induced signaling, endothelial cell proliferation, and vascular permeability underscores its potential as a therapeutic agent in angiogenesis-dependent diseases. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working in this field. Further investigation into its in vivo efficacy and pharmacokinetic properties is warranted to fully elucidate its therapeutic potential.

References

ZM323881 Hydrochloride: A Potent and Selective VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

ZM323881 hydrochloride is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides a comprehensive technical overview of this compound, including its target profile, in vitro and in vivo efficacy, and the signaling pathways it modulates. Detailed experimental methodologies and quantitative data are presented to support its characterization as a valuable tool for research in angiogenesis and cancer biology.

Core Target and Selectivity

The primary molecular target of this compound is the tyrosine kinase domain of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , also known as Kinase Insert Domain Receptor (KDR).[1][2] ZM323881 is an anilinoquinazoline (B1252766) compound that demonstrates high potency and selectivity for VEGFR-2.[3][4]

In Vitro Kinase Inhibition

This compound exhibits potent inhibition of VEGFR-2 kinase activity with an IC50 value of less than 2 nM.[2][3][4] Its selectivity is highlighted by significantly higher IC50 values against other related receptor tyrosine kinases.

Target KinaseIC50Reference
VEGFR-2 (KDR) < 2 nM [2][3][5][6]
VEGFR-1> 50 µM[1][5]
Platelet-Derived Growth Factor Receptor β (PDGFRβ)> 50 µM[1][3]
Fibroblast Growth Factor Receptor 1 (FGFR1)> 50 µM[1][3]
Epidermal Growth Factor Receptor (EGFR)> 50 µM[1][3]
erbB2 (HER2)> 50 µM[1][3]
Cellular Activity

In cellular assays, this compound effectively inhibits VEGF-A-induced proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 8 nM.[1][5][7] The compound also shows inhibitory effects on HUVEC proliferation induced by other growth factors, albeit at much higher concentrations.

Cell LineStimulantIC50Reference
HUVECVEGF-A8 nM[5][6][7]
HUVECEGF1.9 µM[6][7]
HUVECbFGF1.6 µM[6][7]

Mechanism of Action and Signaling Pathways

VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[5][8][9] ZM323881, by inhibiting the kinase activity of VEGFR-2, blocks these downstream signaling events.

At a concentration of 1 µM, ZM323881 has been shown to block the VEGF-induced activation of several key signaling proteins in human aortic endothelial cells (HAECs), including:

  • Extracellular signal-regulated kinase (ERK)[4][7]

  • p38 mitogen-activated protein kinase (p38)[6][7]

  • Akt (Protein Kinase B)[6][7]

  • Endothelial nitric oxide synthase (eNOS)[6][7]

Furthermore, ZM323881 perturbs VEGF-induced membrane extension, cell migration, and tube formation in HAECs.[6][7] It also reverses the VEGF-stimulated phosphorylation of CrkII and its binding protein p130Cas, which are critical for regulating endothelial cell migration.[6][7]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds P P VEGFR-2:s->P ZM323881 ZM323881 Hydrochloride ZM323881->VEGFR-2 PLCg PLCγ P->PLCg PI3K PI3K P->PI3K Ras Ras P->Ras p38 p38 P->p38 Cell_Responses Cell Proliferation, Migration, Survival, Permeability PLCg->Cell_Responses Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Akt->Cell_Responses Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Responses p38->Cell_Responses

Figure 1. Simplified VEGFR-2 signaling pathway and the inhibitory action of ZM323881.

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay

This assay quantifies the ability of ZM323881 to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

Methodology:

  • The VEGFR-2 enzyme is incubated with this compound at various concentrations for 20 minutes at room temperature.

  • The incubation occurs in a 96-well plate coated with a poly(Glu, Ala, Tyr) 6:3:1 random copolymer substrate.

  • The kinase reaction is initiated by adding a buffered solution containing 10 mM MnCl2 and 2 µM ATP.

  • After the reaction, phosphorylated tyrosine residues on the substrate are detected using a primary anti-phosphotyrosine antibody.

  • A horseradish peroxidase (HRP)-linked secondary antibody is then added.

  • The signal is developed using 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid) (ABTS) as a substrate.

  • The absorbance is measured, and IC50 values are determined by non-linear regression analysis.[3]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Coat_Plate Coat 96-well plate with substrate Add_Enzyme Add VEGFR-2 enzyme Coat_Plate->Add_Enzyme Add_Inhibitor Add ZM323881 (various conc.) Add_Enzyme->Add_Inhibitor Incubate_1 Incubate 20 min at room temp Add_Inhibitor->Incubate_1 Initiate_Reaction Add ATP/MnCl2 to start reaction Incubate_1->Initiate_Reaction Add_Primary_Ab Add anti-phosphotyrosine Ab Initiate_Reaction->Add_Primary_Ab Add_Secondary_Ab Add HRP-linked secondary Ab Add_Primary_Ab->Add_Secondary_Ab Add_Substrate Add ABTS substrate Add_Secondary_Ab->Add_Substrate Read_Plate Measure absorbance Add_Substrate->Read_Plate Calculate_IC50 Calculate IC50 via non-linear regression Read_Plate->Calculate_IC50

Figure 2. Workflow for the in vitro VEGFR-2 kinase inhibition assay.

HUVEC Proliferation Assay

This assay measures the effect of ZM323881 on the proliferation of endothelial cells stimulated by growth factors.

Methodology:

  • HUVECs (passage 2-8) are seeded in 96-well plates at a density of 1000 cells/well.[3][4]

  • Cells are treated with various concentrations of ZM323881 in the presence or absence of a growth factor (e.g., 3 ng/mL VEGF-A).[3][4]

  • The cultures are incubated for 4 days.[3][4]

  • On day 4, 1 µCi/well of ³H-thymidine is added to each well, and the plates are incubated for an additional 4 hours to allow for incorporation into newly synthesized DNA.[3][4]

  • Cells are harvested, and the amount of incorporated tritium (B154650) is quantified using a beta-counter, which is proportional to cell proliferation.[3][4]

  • IC50 values are calculated based on the dose-response curve.[3][4]

In Vivo Activity

This compound has demonstrated efficacy in vivo. At a concentration of 10 nM, it abolishes the increase in vascular permeability mediated by VEGF-A in the mesenteric microvasculature of frogs.[6][7] This finding underscores the critical role of VEGFR-2 phosphorylation in mediating VEGF-A-induced increases in microvascular permeability in a live organism.[5]

Conclusion

This compound is a powerful and selective research tool for investigating the biological roles of VEGFR-2. Its high potency and well-defined mechanism of action make it an ideal compound for studying angiogenesis and for the preclinical evaluation of anti-angiogenic therapeutic strategies. The detailed data and protocols provided herein serve as a comprehensive resource for researchers in the fields of oncology, ophthalmology, and cardiovascular disease.

References

ZM323881 Hydrochloride: A Technical Guide to its Role in Angiogenesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ZM323881 hydrochloride, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and pathological conditions such as tumor growth and metastasis.[1][2][3][4] Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of this process, making them prime targets for anti-angiogenic therapies.[1][2][3][4] this compound has emerged as a significant tool for studying the molecular mechanisms of angiogenesis and as a potential therapeutic agent. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the tyrosine kinase activity of VEGFR-2.[1][2][5] By binding to the ATP-binding site of the VEGFR-2 kinase domain, it prevents the autophosphorylation of the receptor, which is a critical step in initiating the downstream signaling cascade.[1][2] This inhibition is highly selective for VEGFR-2, with significantly less activity against other receptor tyrosine kinases such as VEGFR-1, Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), Epidermal Growth Factor Receptor (EGFR), and ErbB2.[6][7][8] The blockade of VEGFR-2 signaling by ZM323881 leads to the suppression of several key cellular processes involved in angiogenesis, including endothelial cell proliferation, migration, and tube formation.[1][2][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Kinase Inhibition

Target KinaseIC50 ValueReference(s)
VEGFR-2 (KDR)< 2 nM[1][2][5][6][7]
VEGFR-1> 50 µM[1][2][8]
PDGFRβ> 50 µM[7][8]
FGFR1> 50 µM[7][8]
EGFR> 50 µM[7][8]
ErbB2> 50 µM[7][8]

Table 2: In Vitro Cellular Assay Data

AssayCell TypeStimulantIC50 ValueReference(s)
Endothelial Cell ProliferationHUVECVEGF-A8 nM[2][7][8]
Endothelial Cell ProliferationHUVECEGF1.9 µM[9]
Endothelial Cell ProliferationHUVECbFGF1.6 µM[9]

Signaling Pathway

The binding of VEGF-A to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways that collectively promote angiogenesis. This compound directly inhibits this initial phosphorylation step.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF_A VEGF-A VEGFR2_inactive VEGFR-2 (Inactive) VEGF_A->VEGFR2_inactive Binds VEGFR2_active VEGFR-2 (Dimerized & Phosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg Ras Ras VEGFR2_active->Ras PI3K PI3K VEGFR2_active->PI3K ZM323881 ZM323881 hydrochloride ZM323881->VEGFR2_active Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-angiogenic effects of this compound.

VEGFR-2 Kinase Activity Assay (In Vitro)

This assay determines the ability of this compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

  • Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Poly(Glu, Tyr) 4:1 as a substrate

    • This compound

    • ATP

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • 96-well microplates

    • Anti-phosphotyrosine antibody conjugated to a reporter (e.g., HRP)

    • Reporter substrate (e.g., TMB)

    • Plate reader

  • Protocol:

    • Coat the wells of a 96-well microplate with the poly(Glu, Tyr) substrate and incubate overnight at 4°C.

    • Wash the wells with assay buffer to remove unbound substrate.

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the VEGFR-2 kinase domain to each well.

    • Add the different concentrations of this compound or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Wash the wells and add the anti-phosphotyrosine antibody. Incubate for 1 hour at room temperature.

    • Wash the wells and add the reporter substrate.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Endothelial Cell Proliferation Assay (In Vitro)

This assay measures the effect of this compound on the proliferation of endothelial cells, typically Human Umbilical Vein Endothelial Cells (HUVECs), stimulated with VEGF-A.[2][7]

  • Materials:

    • HUVECs

    • Endothelial cell growth medium

    • VEGF-A

    • This compound

    • 96-well cell culture plates

    • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU, MTS)

    • Cell harvester and scintillation counter (for [³H]-Thymidine) or plate reader

  • Protocol:

    • Seed HUVECs in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

    • Starve the cells in a low-serum medium for 24 hours to synchronize their cell cycle.

    • Treat the cells with various concentrations of this compound or vehicle control in the presence or absence of a stimulating concentration of VEGF-A (e.g., 10-50 ng/mL).

    • Incubate the cells for 48-72 hours.

    • For the final 4-18 hours of incubation, add [³H]-Thymidine or the non-radioactive labeling reagent to each well.

    • If using [³H]-Thymidine, harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter. If using a non-radioactive method, follow the manufacturer's instructions to measure absorbance or fluorescence.

    • Determine the IC50 value by analyzing the dose-response curve.

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the impact of this compound on the directional migration of endothelial cells.

  • Materials:

    • HUVECs

    • Endothelial cell growth medium

    • VEGF-A

    • This compound

    • 6-well or 12-well cell culture plates

    • Pipette tip or cell scraper

    • Microscope with a camera

  • Protocol:

    • Grow HUVECs in a multi-well plate until they form a confluent monolayer.

    • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Add fresh low-serum medium containing different concentrations of this compound or vehicle control, with or without VEGF-A.

    • Capture images of the scratch at time 0.

    • Incubate the plate at 37°C and capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).

    • Quantify the migration by measuring the area of the scratch at each time point. A delay in wound closure in the presence of ZM323881 indicates inhibition of cell migration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anti-angiogenic properties of a compound like this compound.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation Kinase_Assay VEGFR-2 Kinase Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Proliferation_Assay Endothelial Cell Proliferation Assay Proliferation_Assay->IC50_Determination Migration_Assay Endothelial Cell Migration Assay Statistical_Analysis Statistical Analysis Migration_Assay->Statistical_Analysis Tube_Formation_Assay Tube Formation Assay Tube_Formation_Assay->Statistical_Analysis Matrigel_Plug Matrigel Plug Assay Xenograft_Model Tumor Xenograft Model Matrigel_Plug->Xenograft_Model Corneal_Micropocket Corneal Micropocket Assay Corneal_Micropocket->Xenograft_Model Mechanism_Elucidation Mechanism of Action Elucidation Xenograft_Model->Mechanism_Elucidation IC50_Determination->Matrigel_Plug IC50_Determination->Mechanism_Elucidation Statistical_Analysis->Matrigel_Plug Statistical_Analysis->Corneal_Micropocket Statistical_Analysis->Mechanism_Elucidation

Caption: A typical experimental workflow for characterizing an anti-angiogenic compound.

Conclusion

This compound is a powerful and selective research tool for dissecting the complexities of VEGFR-2-mediated angiogenesis. Its high potency and specificity make it an invaluable inhibitor for in vitro and in vivo studies aimed at understanding the molecular underpinnings of vascular development and for the preclinical evaluation of anti-angiogenic therapeutic strategies. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of angiogenesis and cancer drug development.

References

ZM323881 Hydrochloride: A Technical Guide to its Chemical Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ZM323881 hydrochloride, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The information compiled herein covers its chemical and physical properties, mechanism of action, biological activity, and established experimental protocols, designed to support research and development endeavors.

Core Chemical and Physical Properties

This compound is an anilinoquinazoline (B1252766) compound.[1] Its fundamental properties are summarized below, providing essential information for handling, storage, and experimental design.

PropertyValueReferences
IUPAC Name 5-((7-Benzyloxyquinazolin-4-yl)amino)-4-fluoro-2-methylphenol hydrochloride
Molecular Formula C₂₂H₁₈FN₃O₂·HCl
Molecular Weight 411.86 g/mol [2][3]
CAS Number 193000-39-4[2]
Appearance Solid[2][3]
Color Light yellow to yellow[2][3]
Purity ≥98% (by HPLC)

Solubility Profile

The solubility of this compound is a critical factor for the preparation of stock solutions and experimental formulations. It exhibits high solubility in organic solvents like DMSO and is poorly soluble in aqueous solutions.

SolventSolubilityReferences
DMSO ≥ 50 mg/mL (121.40 mM)[2][4]
Water < 0.1 mg/mL (Insoluble)[2]
In Vivo Formulation 1 ≥ 2.5 mg/mL (6.07 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2]
In Vivo Formulation 2 ≥ 2.5 mg/mL (6.07 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline)[2]
In Vivo Formulation 3 ≥ 2.5 mg/mL (6.07 mM) in 10% DMSO, 90% Corn Oil[2]

Note: For DMSO solutions, using a newly opened container is recommended as hygroscopic DMSO can negatively impact solubility.[2] Sonication may be required to aid dissolution in some formulations.[3]

Mechanism of Action and Selectivity

ZM323881 is a potent and highly selective inhibitor of the VEGFR-2 (also known as KDR) tyrosine kinase.[1] Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes angiogenesis, a critical process in tumor growth and other pathological conditions.[5][6] VEGF exerts its effects by binding to and activating VEGFRs on the surface of endothelial cells.[5] ZM323881 specifically targets the ATP-binding site of the VEGFR-2 tyrosine kinase domain, preventing the autophosphorylation and activation of the receptor.[5][7] This blockade inhibits the downstream signaling cascade responsible for endothelial cell proliferation, migration, and increased vascular permeability.[5][8]

The selectivity of ZM323881 is a key feature, as it shows minimal activity against other related receptor tyrosine kinases, ensuring a targeted inhibition of the VEGF signaling pathway.

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 Dimer VEGF->VEGFR2 Binding & Dimerization P1 Receptor Autophosphorylation VEGFR2->P1 Activation PI3K_Akt PI3K/Akt Pathway P1->PI3K_Akt MAPK_ERK RAS/MAPK/ERK Pathway P1->MAPK_ERK eNOS eNOS Activation PI3K_Akt->eNOS Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK_ERK->Proliferation Migration Cell Migration MAPK_ERK->Migration Permeability Vascular Permeability eNOS->Permeability ZM323881 ZM323881 ZM323881->P1 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of ZM323881.

Biological and Pharmacological Activity

The inhibitory action of ZM323881 on VEGFR-2 translates to potent biological effects both in vitro and in vivo.

ZM323881 demonstrates exceptional potency against VEGFR-2 while maintaining high selectivity over other kinases.

Target KinaseIC₅₀References
VEGFR-2 (KDR) < 2 nM[1][2][5][9]
VEGFR-1 > 50 µM[5]
PDGFRβ > 50 µM[1]
FGFR1 > 50 µM[1]
EGFR > 50 µM[1]
erbB2 > 50 µM[1]

The compound effectively inhibits key cellular processes driven by VEGF stimulation in endothelial cells.

Cell Type & AssayStimulantIC₅₀References
HUVEC Proliferation VEGF-A8 nM[3][5]
HUVEC Proliferation EGF1.9 µM[3][9]
HUVEC Proliferation bFGF1.6 µM[3][9]

At a concentration of 1 µM, ZM323881 has been shown to completely block VEGF-induced ERK phosphorylation in Human Aortic Endothelial Cells (HAECs).[1][2] It also disrupts VEGF-induced cell migration, membrane extension, and tube formation in these cells.[3][9]

In vivo studies have demonstrated that ZM323881 effectively blocks VEGF-A-mediated increases in vascular permeability.[5] In perfused mesenteric microvessels of frogs, a 10 nM concentration of ZM323881 was sufficient to abolish this effect.[3][9]

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental results. The following are summaries of common protocols used to characterize ZM323881.

This assay quantifies the direct inhibitory effect of ZM323881 on the enzymatic activity of the VEGFR-2 kinase.

Kinase_Assay_Workflow start Start plate_prep Coat 96-well plates with poly(Glu, Ala, Tyr) substrate start->plate_prep incubation Incubate ZM323881 with VEGFR-2 enzyme, MnCl₂, and ATP (20 min, RT) plate_prep->incubation wash1 Wash Plate incubation->wash1 antibody1 Add mouse anti-phosphotyrosine antibody and incubate wash1->antibody1 wash2 Wash Plate antibody1->wash2 antibody2 Add HRP-linked sheep anti-mouse Ig antibody and incubate wash2->antibody2 wash3 Wash Plate antibody2->wash3 detection Add HRP substrate (ABTS) and measure absorbance wash3->detection analysis Calculate IC₅₀ via non-linear regression detection->analysis end End analysis->end

Caption: Workflow for a typical in vitro VEGFR-2 kinase inhibition assay.

Detailed Methodology:

  • Plate Coating: 96-well plates are coated with a poly(Glu, Ala, Tyr) 6:3:1 random copolymer substrate.[2]

  • Incubation: ZM323881 is incubated for 20 minutes at room temperature with the VEGFR-2 enzyme in a HEPES buffered solution (pH 7.5) containing 10 mM MnCl₂ and 2 µM ATP.[2]

  • Detection of Phosphorylation: Phosphorylated tyrosine residues are detected through sequential incubations.

    • First, with a mouse IgG anti-phosphotyrosine primary antibody.[2]

    • Second, with a horseradish peroxidase (HRP)-linked sheep anti-mouse Ig secondary antibody.[2]

    • Finally, with 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid) (ABTS), a chromogenic HRP substrate.[2]

  • Data Analysis: The signal is quantified, and IC₅₀ values are determined by non-linear regression analysis.[2]

This cell-based assay measures the effect of ZM323881 on the proliferation of endothelial cells, typically Human Umbilical Vein Endothelial Cells (HUVECs), in response to growth factors.[5]

Proliferation_Assay_Workflow start Start plate_cells Plate HUVEC cells in 96-well plates (1000 cells/well) start->plate_cells dose_cells Dose cells with ZM323881 and a stimulant (e.g., VEGF-A) plate_cells->dose_cells incubate_4d Incubate cultures for 4 days dose_cells->incubate_4d pulse_label Pulse with ³H-thymidine (1 µCi/well) for 4 hours incubate_4d->pulse_label harvest_cells Harvest cells pulse_label->harvest_cells measure_tritium Assay for tritium (B154650) incorporation using a beta-counter harvest_cells->measure_tritium analysis Calculate IC₅₀ measure_tritium->analysis end End analysis->end

Caption: Workflow for a ³H-thymidine based cell proliferation assay.

Detailed Methodology:

  • Cell Plating: HUVECs (passage 2-8) are seeded in 96-well plates at a density of 1,000 cells per well.[2]

  • Dosing: The cells are treated with varying concentrations of ZM323881 in the presence or absence of a pro-proliferative stimulant, such as VEGF-A (e.g., 3 ng/mL).[2]

  • Incubation: The cultures are incubated for 4 days.[2]

  • Radiolabeling: On day 4, each well is pulsed with 1 µCi of ³H-thymidine and incubated for an additional 4 hours.[2]

  • Harvesting and Measurement: The cells are harvested, and the amount of incorporated tritium, which correlates with DNA synthesis and cell proliferation, is measured using a beta-counter.[2]

  • Data Analysis: IC₅₀ values are interpolated from the dose-response curves.[2]

Storage and Stability

Proper storage is essential to maintain the integrity and activity of this compound.

FormTemperatureDurationConditionsReferences
Solid Powder 4°C-Sealed, desiccated, away from moisture[2]
In Solvent -20°C1 monthSealed, away from moisture[2]
In Solvent -80°C6 monthsSealed, away from moisture[2]

Note: For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.[2]

References

ZM323881 Hydrochloride: A Technical Guide for Studying Vascular Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ZM323881 hydrochloride, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), for the investigation of vascular permeability. This document details the compound's mechanism of action, presents key quantitative data, and offers detailed experimental protocols and visual workflows to facilitate its effective use in research and drug development.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high selectivity for the tyrosine kinase domain of VEGFR-2, a key mediator of vascular permeability, angiogenesis, and endothelial cell proliferation.[1][2] By targeting VEGFR-2, ZM323881 allows for the precise dissection of signaling pathways involved in these critical physiological and pathological processes. Its utility in both in vitro and in vivo models makes it an invaluable tool for researchers studying the molecular underpinnings of vascular biology.

Mechanism of Action

ZM323881 exerts its inhibitory effects by competing with ATP for binding to the catalytic domain of the VEGFR-2 tyrosine kinase. This prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor A (VEGF-A), thereby blocking the initiation of downstream signaling cascades that lead to increased vascular permeability and endothelial cell proliferation.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a reference for its potency and selectivity in various experimental contexts.

Table 1: Inhibitory Potency of this compound

TargetAssayIC50 ValueReference
VEGFR-2 Tyrosine KinaseIn vitro kinase assay< 2 nM[1][2]
VEGF-A-induced Endothelial Cell Proliferation³H-thymidine incorporation in HUVECs8 nM[1][2]
EGF-induced HUVEC Proliferation³H-thymidine incorporation1.9 µM
bFGF-induced HUVEC Proliferation³H-thymidine incorporation1.6 µM
VEGFR-1 Tyrosine KinaseIn vitro kinase assay> 50 µM[1]
PDGFRβ, FGFR1, EGFR, erbB2In vitro kinase assays> 50 µM

Table 2: Effective Concentrations of this compound in Functional Assays

AssayCell Type/ModelEffective ConcentrationObserved EffectReference
Vascular PermeabilityPerfused mesenteric microvessels (in vivo)10 nMReversibly abolished VEGF-A-mediated increase in permeability[1][2]
ERK PhosphorylationHuman Aortic Endothelial Cells (HAECs)1 µMCompletely inhibited VEGF-induced ERK phosphorylation
Membrane Extension, Cell Migration, and Tube FormationHuman Aortic Endothelial Cells (HAECs)1 µMDisrupted VEGF-induced effects

Signaling Pathways

The binding of VEGF-A to VEGFR-2 initiates a complex signaling cascade that ultimately leads to an increase in vascular permeability. Key downstream effectors include Phospholipase C gamma (PLCγ), Src family kinases, and endothelial Nitric Oxide Synthase (eNOS), which collectively contribute to the destabilization of endothelial cell junctions.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Src Src VEGFR2->Src Activates eNOS eNOS PLCg->eNOS Activates VE_Cadherin VE-Cadherin Phosphorylation Src->VE_Cadherin Phosphorylates NO Nitric Oxide eNOS->NO Produces Junction_Destabilization Adherens Junction Destabilization NO->Junction_Destabilization VE_Cadherin->Junction_Destabilization Permeability Increased Vascular Permeability Junction_Destabilization->Permeability ZM323881 ZM323881 Hydrochloride ZM323881->VEGFR2

VEGFR-2 signaling pathway in vascular permeability.

Experimental Protocols

This section provides detailed methodologies for key experiments to study vascular permeability using this compound.

In Vitro Vascular Permeability Assay (Transwell Assay)

This assay measures the passage of a tracer molecule across an endothelial cell monolayer, providing a quantitative measure of permeability.

In_Vitro_Permeability_Workflow A 1. Seed Endothelial Cells on Transwell Inserts B 2. Culture to Confluency (e.g., 2-3 days) A->B C 3. Pre-treat with ZM323881 or Vehicle Control B->C D 4. Stimulate with VEGF-A (in upper chamber) C->D E 5. Add FITC-Dextran (tracer, in upper chamber) D->E F 6. Incubate (e.g., 30-60 minutes) E->F G 7. Collect Sample from Lower Chamber F->G H 8. Measure Fluorescence G->H I 9. Quantify Permeability H->I

Workflow for an in vitro vascular permeability assay.

Materials:

  • Endothelial cells (e.g., HUVECs, HAECs)

  • Transwell inserts (e.g., 0.4 µm pore size for 24-well plates)

  • Endothelial cell growth medium

  • This compound stock solution (in DMSO)

  • VEGF-A

  • FITC-Dextran (e.g., 70 kDa)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed endothelial cells onto the upper chamber of the Transwell inserts at a density that will achieve confluency in 2-3 days.

  • Culture: Culture the cells until a confluent monolayer is formed. Visually inspect the monolayer for integrity.

  • Pre-treatment: Aseptically aspirate the medium from the upper and lower chambers. Add fresh medium containing the desired concentration of this compound or vehicle (DMSO) to the upper and lower chambers. A typical pre-incubation time is 1-2 hours.

  • Stimulation: Add VEGF-A to the upper chamber to induce permeability. A typical concentration is 50 ng/mL.

  • Tracer Addition: Add FITC-Dextran to the upper chamber at a final concentration of 1 mg/mL.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Sample Collection: Carefully collect a sample from the lower chamber.

  • Fluorescence Measurement: Measure the fluorescence of the sample from the lower chamber using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm).

  • Quantification: The amount of fluorescence in the lower chamber is directly proportional to the permeability of the endothelial monolayer. Compare the fluorescence values between different treatment groups.

In Vivo Vascular Permeability Assay (Miles Assay)

The Miles assay is a widely used in vivo method to assess vascular leakage in the skin.

In_Vivo_Permeability_Workflow A 1. Administer ZM323881 or Vehicle (e.g., i.p.) B 2. Intravenous Injection of Evans Blue Dye A->B C 3. Intradermal Injection of VEGF-A and Control B->C D 4. Allow Dye Extravasation (e.g., 20-30 minutes) C->D E 5. Euthanize and Excise Skin Patches D->E F 6. Extract Evans Blue Dye (e.g., with Formamide) E->F G 7. Measure Absorbance (at ~620 nm) F->G H 8. Quantify Dye Extravasation G->H

Workflow for an in vivo vascular permeability assay (Miles Assay).

Materials:

  • Mice (e.g., C57BL/6 or BALB/c)

  • This compound solution for injection

  • Evans Blue dye solution (e.g., 1% in sterile saline)

  • VEGF-A solution for injection

  • Vehicle control for VEGF-A (e.g., PBS)

  • Formamide (B127407)

  • Spectrophotometer

Procedure:

  • Inhibitor Administration: Administer this compound or the vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection). The timing of administration should be determined based on the pharmacokinetic properties of the compound.

  • Evans Blue Injection: After the appropriate pre-treatment time, intravenously inject Evans Blue dye into the tail vein of the mice.[3][4] The dye will bind to serum albumin.

  • Intradermal Injections: After allowing the dye to circulate (e.g., 15-30 minutes), intradermally inject a small volume (e.g., 20 µL) of VEGF-A into one flank of the mouse and the vehicle control into the contralateral flank.

  • Dye Extravasation: Allow time for vascular leakage to occur (e.g., 20-30 minutes). Increased permeability at the injection site will result in the extravasation of the Evans Blue-albumin complex, leading to a blue patch on the skin.

  • Tissue Collection: Euthanize the mice and carefully excise the skin patches from the injection sites.

  • Dye Extraction: Incubate the excised skin patches in formamide at a controlled temperature (e.g., 55-60°C) overnight to extract the Evans Blue dye.

  • Absorbance Measurement: Centrifuge the formamide extracts to pellet any debris and measure the absorbance of the supernatant at approximately 620 nm using a spectrophotometer.

  • Quantification: The amount of dye extracted is proportional to the degree of vascular permeability. Compare the absorbance values from the VEGF-A-injected sites between the ZM323881-treated and vehicle-treated groups.

Conclusion

This compound is a powerful and selective tool for the investigation of VEGFR-2-mediated vascular permeability. Its well-defined mechanism of action and efficacy in both in vitro and in vivo models make it an essential compound for researchers in academia and industry. The data and protocols presented in this guide are intended to provide a solid foundation for the design and execution of experiments aimed at elucidating the complex processes of vascular biology and for the development of novel therapeutics targeting pathological vascular leakage.

References

ZM323881 Hydrochloride: A Technical Guide to a Selective VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies and basic research involving ZM323881 hydrochloride, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Compound Characteristics

ZM323881 is an anilinoquinazoline (B1252766) compound that demonstrates high affinity and selectivity for the tyrosine kinase domain of VEGFR-2.[1][2] By inhibiting this key receptor, ZM323881 effectively blocks the signaling cascade initiated by Vascular Endothelial Growth Factor-A (VEGF-A), a critical regulator of angiogenesis—the formation of new blood vessels.[3] This process is fundamental in both normal physiological processes and in pathological conditions such as tumor growth and metastasis.[3][4] The hydrochloride salt form enhances the solubility and stability of the compound for research applications.

Quantitative Data Summary

The following tables summarize the key in vitro efficacy and selectivity data for this compound from initial preclinical research.

Target Enzyme/ProcessIC50 ValueReference(s)
VEGFR-2 (KDR) Tyrosine Kinase< 2 nM[1][3][5][6]
VEGF-A-Induced Endothelial Cell Proliferation8 nM[1][3][7]
EGF-Induced HUVEC Proliferation1.9 µM[6][7]
bFGF-Induced HUVEC Proliferation1.6 µM[6][7]
VEGFR-1> 50 µM[3]
PDGFRβ> 50 µM[2]
FGFR1> 50 µM[2]
EGFR> 50 µM[2]
erbB2> 50 µM[2]

Table 1: In Vitro Inhibitory Activity of this compound

Cellular ProcessEffective ConcentrationEffectReference(s)
VEGF-Induced VEGFR-2 Phosphorylation10 nMAbolished increase in perfused mesenteric microvessels[6]
VEGF-A-Mediated Vascular Permeability10 nMAbolished increase in perfused mesenteric microvessels[6]
VEGF-Induced ERK Phosphorylation1 µMComplete inhibition in HAECs[2]
VEGF-Induced Membrane Extension & Cell Migration1 µMDisrupted in HAECs[6][7]
VEGF-Induced Tube Formation1 µMDisrupted in HAECs[6][7]
VEGF-Stimulated Hif-1α Protein Accumulation10 nMBlocked in SCC-9 cells[6]

Table 2: Cellular Activity of this compound

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by directly competing with ATP for the binding site within the catalytic domain of the VEGFR-2 tyrosine kinase. This inhibition prevents the autophosphorylation of the receptor upon VEGF-A binding, thereby blocking the initiation of downstream signaling cascades.[3] Key pathways affected include the Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K/Akt pathway, a central regulator of cell survival and permeability. The inhibition of these pathways ultimately leads to a reduction in endothelial cell proliferation, migration, and tube formation, the cellular hallmarks of angiogenesis.[2][6][7]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 P_VEGFR-2 VEGFR-2 (P) VEGFR-2->P_VEGFR-2 Autophosphorylation ZM323881 ZM323881 ZM323881->P_VEGFR-2 Inhibition PI3K PI3K P_VEGFR-2->PI3K PLCg PLCg P_VEGFR-2->PLCg Ras Ras P_VEGFR-2->Ras Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Angiogenesis Cell Proliferation, Migration, Survival eNOS->Angiogenesis PLCg->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: VEGFR-2 signaling pathway and the inhibitory action of ZM323881.

Experimental Protocols

Detailed methodologies for key experiments cited in the initial studies of ZM323881 are provided below. These protocols are for reference only and may require optimization based on specific laboratory conditions.

In Vitro VEGFR-2 Tyrosine Kinase Assay

This biochemical assay quantifies the ability of ZM323881 to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

Protocol:

  • Plate Coating: 96-well plates are coated with a poly(Glu, Ala, Tyr) 6:3:1 random copolymer substrate.

  • Compound Incubation: ZM323881 (at various concentrations) is incubated with the VEGFR-2 enzyme for 20 minutes at room temperature. The incubation occurs in a HEPES buffered solution (pH 7.5) containing 10 mM MnCl₂ and 2 µM ATP.

  • Phosphorylation Detection: The amount of phosphorylated tyrosine is detected through sequential incubations:

    • Primary antibody: Mouse IgG anti-phosphotyrosine antibody.

    • Secondary antibody: Horseradish peroxidase (HRP)-linked sheep anti-mouse Ig antibody.

    • Substrate: 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid) (ABTS).

  • Data Analysis: The absorbance is read, and IC50 values are calculated by nonlinear regression analysis.[1]

VEGF-A-Induced Endothelial Cell Proliferation Assay

This cell-based assay measures the effect of ZM323881 on the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF-A.

Protocol:

  • Cell Plating: HUVECs (passage 2-8) are plated in 96-well plates at a density of 1,000 cells per well.

  • Dosing: Cells are treated with various concentrations of ZM323881 in the presence or absence of VEGF-A (3 ng/mL). Control wells with other growth factors like EGF or bFGF can also be included.

  • Incubation: The cultures are incubated for 4 days.

  • Thymidine Pulse: On day 4, each well is pulsed with 1 µCi of ³H-thymidine and incubated for an additional 4 hours.

  • Harvesting and Measurement: Cells are harvested, and the incorporation of tritium (B154650) (a measure of DNA synthesis and proliferation) is quantified using a beta-counter.

  • Data Analysis: IC50 values are interpolated from the dose-response curves.[1][3]

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay A1 Coat plate with substrate A2 Incubate Enzyme, ZM323881, ATP A1->A2 A3 Add Antibodies & Substrate A2->A3 A4 Measure Absorbance & Calculate IC50 A3->A4 B1 Plate HUVEC cells B2 Dose with ZM323881 + VEGF-A B1->B2 B3 Incubate for 4 days B2->B3 B4 Pulse with 3H-thymidine B3->B4 B5 Harvest & Measure Tritium Incorporation B4->B5 B6 Calculate IC50 B5->B6 Start Start Biochem_Target Target: VEGFR-2 Kinase Start->Biochem_Target Cell_Target Target: Cell Proliferation Start->Cell_Target Biochem_Target->A1 Cell_Target->B1

Caption: Workflow for in vitro evaluation of this compound.

Conclusion

The initial studies on this compound firmly establish it as a potent and highly selective inhibitor of VEGFR-2. Its ability to effectively block VEGF-A-induced endothelial cell proliferation, migration, and permeability in vitro at nanomolar concentrations highlights its potential as a valuable research tool for studying angiogenesis and as a lead compound for the development of anti-angiogenic therapies. The detailed protocols and pathway information provided in this guide serve as a foundational resource for researchers working with this compound.

References

ZM323881 hydrochloride and its effect on endothelial cell proliferation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: ZM323881 Hydrochloride and its Effect on Endothelial Cell Proliferation

Introduction

This compound is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[1] It is chemically identified as 5-[[7-(benzyloxy) quinazolin-4-yl]amino]-4-fluoro-2-methylphenol.[1] Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth, diabetic retinopathy, and arthritis.[1][2] The Vascular Endothelial Growth Factor (VEGF) family and its receptors are central regulators of this process.[3][4] Specifically, the interaction between VEGF-A and VEGFR-2 is considered the primary signaling pathway that triggers the proliferation and migration of endothelial cells, which are foundational steps in angiogenesis.[3][4][5] ZM323881's targeted inhibition of this pathway makes it a valuable tool for researchers in angiogenesis and a potential candidate for therapeutic development. This document provides a comprehensive overview of ZM323881, its mechanism of action, its quantitative effects on endothelial cell proliferation, and the experimental protocols used for its evaluation.

Mechanism of Action: Selective VEGFR-2 Inhibition

The biological effects of VEGF-A are primarily mediated through VEGFR-2, a transmembrane receptor tyrosine kinase.[3][5] The signaling cascade is initiated when VEGF-A binds to the extracellular domain of VEGFR-2, causing the receptors to form dimers.[3] This dimerization triggers autophosphorylation of several tyrosine residues within the intracellular kinase domain of the receptor.[1] This phosphorylation event is a critical activation step, creating docking sites for various downstream signaling proteins that ultimately lead to endothelial cell proliferation, migration, and survival.[3][6]

ZM323881 exerts its effect by acting as a competitive inhibitor at the ATP-binding site within the VEGFR-2 tyrosine kinase domain. This action directly prevents the autophosphorylation of the receptor, thereby blocking the initiation of the entire downstream signaling cascade. Its high selectivity for VEGFR-2 over other kinases, including the closely related VEGFR-1, ensures a targeted disruption of the primary pro-angiogenic pathway.[1]

G cluster_downstream Downstream Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 Receptor VEGFA->VEGFR2 Binds to Dimerization Receptor Dimerization & Activation VEGFR2->Dimerization Autophosphorylation Tyrosine Kinase Autophosphorylation Dimerization->Autophosphorylation Activates ZM323881 ZM323881 ZM323881->Autophosphorylation Inhibits PLCg PLCγ Autophosphorylation->PLCg PI3K PI3K Autophosphorylation->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: ZM323881 inhibits the VEGF-A signaling pathway.

Quantitative Data on Inhibitory Activity

The efficacy of ZM323881 has been quantified through various in vitro assays, demonstrating its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are key metrics for evaluating its performance.

Target / ProcessCell Type / ConditionIC50 ValueReference
VEGFR-2 Tyrosine Kinase Activity In vitro enzyme assay< 2 nM[1]
VEGF-A-Induced Endothelial Cell Proliferation Endothelial Cells8 nM[1]
VEGFR-1 Tyrosine Kinase Activity In vitro enzyme assay> 50 µM[1]

These data highlight the compound's remarkable potency against VEGFR-2, with an IC50 in the low nanomolar range. Furthermore, its selectivity is evident when comparing the IC50 for VEGFR-2 (< 2 nM) to that for VEGFR-1 (> 50,000 nM), indicating a selectivity ratio of over 25,000-fold.[7][1] This specificity is crucial for minimizing off-target effects in experimental and potential therapeutic applications.

Experimental Protocols for Assessing Endothelial Cell Proliferation

Evaluating the effect of compounds like ZM323881 on endothelial cell proliferation requires robust and reproducible experimental methods. A typical workflow involves culturing endothelial cells, stimulating their growth with VEGF-A, and then measuring the extent of proliferation in the presence of the inhibitor.

Key Methodologies

Several techniques are commonly employed to quantify endothelial cell proliferation:

  • ³H-Thymidine Incorporation Assay: This classic method measures the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA during the S-phase of the cell cycle. The amount of radioactivity is directly proportional to the level of cell proliferation. This was the method used in the foundational studies of ZM323881.[7][1]

  • Luminescent Cell Viability Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which correlates with the number of metabolically active, viable cells.[8][9] They offer a non-radioactive, high-throughput alternative.

  • Real-Time Cell Analysis (e.g., xCELLigence): This technology uses microelectronic sensors to monitor cell adhesion, growth, and proliferation in real-time by measuring changes in electrical impedance.[10]

Generalized Experimental Workflow

The following diagram outlines a standard protocol for an in vitro endothelial cell proliferation assay to test an inhibitor like ZM323881.

G A 1. Cell Culture Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate growth medium. B 2. Cell Seeding Seed HUVECs into a 96-well culture plate at a defined density (e.g., 3 x 10^4 cells/ml). A->B C 3. Stimulation & Treatment Add VEGF-A to stimulate proliferation. Concurrently, add varying concentrations of ZM323881 or vehicle control. B->C D 4. Incubation Incubate the plate for a set period, typically 48-72 hours, at 37°C in a humidified CO2 incubator. C->D E 5. Proliferation Measurement Quantify cell proliferation using a selected method (e.g., ³H-Thymidine incorporation or CellTiter-Glo®). D->E F 6. Data Analysis Calculate the percentage of inhibition relative to the VEGF-stimulated control. Determine the IC50 value. E->F

Caption: Standard workflow for an endothelial cell proliferation assay.

Detailed Steps for ³H-Thymidine Incorporation Assay:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in complete endothelial cell growth medium (EGM-2).[10]

  • Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Starvation (Optional but recommended): To synchronize the cells in the G0/G1 phase, the growth medium is replaced with a basal medium containing low serum for 24 hours.[8]

  • Treatment: The starvation medium is replaced with fresh low-serum medium containing a constant concentration of VEGF-A and varying concentrations of ZM323881.

  • Labeling: After approximately 24-48 hours of incubation, ³H-thymidine is added to each well for the final 4-18 hours of the incubation period.

  • Harvesting: Cells are harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter.

  • Analysis: The counts per minute (CPM) are plotted against the concentration of ZM323881 to determine the IC50 value.

Conclusion

This compound is a highly potent and selective inhibitor of VEGFR-2, the primary mediator of VEGF-induced endothelial cell proliferation and angiogenesis.[1] Its ability to block VEGFR-2 autophosphorylation with nanomolar efficacy translates into a robust inhibition of endothelial cell proliferation.[1] The well-defined mechanism of action and the availability of established in vitro protocols make ZM323881 an indispensable tool for researchers studying the molecular basis of angiogenesis and for the preclinical evaluation of anti-angiogenic therapeutic strategies.

References

ZM323881: A Technical Guide to a Potent and Selective VEGFR-2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, development, and mechanism of action of ZM323881, a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase. ZM323881, with the chemical name 5-[[7-(benzyloxy) quinazolin-4-yl]amino]-4-fluoro-2-methylphenol, has been instrumental in elucidating the central role of VEGFR-2 signaling in angiogenesis and vascular permeability. This document details its biochemical and cellular activity, summarizes key experimental protocols for its evaluation, and explores the structure-activity relationships of the quinazoline (B50416) class of inhibitors. While ZM323881 has served as a valuable research tool, information regarding its progression into preclinical and clinical development remains limited in publicly accessible literature.

Introduction: The Rise of Anti-Angiogenic Therapies

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth, arthritis, and diabetic retinopathy.[1] The Vascular Endothelial Growth Factor (VEGF) family and their corresponding receptors are key regulators of this process.[2] Specifically, VEGFR-2 (also known as KDR) is the primary receptor through which VEGF-A mediates endothelial cell proliferation, migration, and survival, making it a prime target for anti-angiogenic therapies.[2] The development of small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain has been a major focus of cancer drug discovery.

ZM323881: A Quinazoline-Based VEGFR-2 Inhibitor

ZM323881 emerged from research into 4-anilinoquinazolines as potent ATP-competitive kinase inhibitors. Its development was driven by the need for highly selective agents to probe the specific functions of VEGFR-2.

Structure and Chemical Properties

The chemical structure of ZM323881 is 5-[[7-(benzyloxy) quinazolin-4-yl]amino]-4-fluoro-2-methylphenol.[2]

PropertyValue
Molecular Formula C22H18FN3O2
Molecular Weight 375.4 g/mol
CAS Number 193000-39-4
IUPAC Name 5-({7-[(phenylmethyl)oxy]quinazolin-4-yl}amino)-4-fluoro-2-methylphenol
Mechanism of Action

ZM323881 functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase domain. By binding to the ATP pocket, it prevents the autophosphorylation of the receptor upon VEGF-A binding, thereby blocking the initiation of downstream signaling cascades responsible for angiogenesis and increased vascular permeability.[2] Studies have suggested that ZM323881's inhibition of VEGFR-2 can affect downstream pathways including p38 and Rac1.[3]

Quantitative Data: Potency and Selectivity

The hallmark of ZM323881 is its high potency and selectivity for VEGFR-2.

TargetIC50Reference
VEGFR-2 (KDR) < 2 nM[2]
VEGFR-1 (Flt-1) > 50 µM[2]
PDGFRβ > 50 µM[3]
FGFR1 > 50 µM[3]
EGFR > 50 µM[3]
ErbB2 > 50 µM[3]
VEGF-A-induced endothelial cell proliferation 8 nM[2]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of kinase inhibitors. Below are summaries of the key experimental protocols used to characterize ZM323881.

VEGFR-2 Kinase Inhibition Assay (ELISA-based)

This assay directly measures the enzymatic activity of VEGFR-2.

  • Principle: A 96-well plate is coated with a substrate for the VEGFR-2 kinase. Recombinant human VEGFR-2 and ATP are added to initiate phosphorylation. The test compound's ability to inhibit this phosphorylation is measured.

  • Protocol Outline:

    • Plate Coating: Coat a 96-well plate with a VEGFR-2 substrate.

    • Inhibitor Incubation: Add serial dilutions of ZM323881 to the wells.

    • Kinase Reaction: Add recombinant human VEGFR-2 kinase and ATP to start the reaction.

    • Detection: Use a specific antibody conjugated to an enzyme (e.g., HRP) that recognizes the phosphorylated substrate.

    • Signal Measurement: Add a chemiluminescent or colorimetric substrate and measure the signal, which is inversely proportional to the inhibitory activity.

    • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Endothelial Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay assesses the inhibitor's effect on VEGF-A-stimulated endothelial cell growth.

  • Principle: The incorporation of radioactive thymidine (B127349) into newly synthesized DNA is a measure of cell proliferation.

  • Protocol Outline:

    • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media.

    • Treatment: Pre-treat HUVECs with varying concentrations of ZM323881 for a specified time (e.g., 1 hour), followed by stimulation with VEGF-A (e.g., 20 ng/ml) for 24 hours.[4]

    • [3H]-Thymidine Labeling: Add [3H]-thymidine to the culture medium and incubate to allow for its incorporation into the DNA of proliferating cells.

    • Cell Harvesting: Harvest the cells and lyse them to release the DNA.

    • Scintillation Counting: Measure the amount of incorporated [3H]-thymidine using a scintillation counter.

    • Data Analysis: Express the results as a percentage of the control (VEGF-A stimulated cells without inhibitor) and calculate the IC50 value.[4]

In Vivo Vascular Permeability Assay (Landis-Michel Technique)

This in vivo assay measures the effect of the inhibitor on vascular permeability.

  • Principle: This technique measures the hydraulic conductivity (Lp) of a single microvessel by occluding it and observing the movement of red blood cells as fluid filters across the vessel wall.

  • Protocol Outline:

    • Animal Model: The original studies with ZM323881 utilized frog mesenteric microvessels.[2]

    • Cannulation and Perfusion: A single microvessel is cannulated with a micropipette and perfused with a solution containing a marker (e.g., red blood cells).

    • Micro-occlusion: The vessel is occluded downstream, and the movement of the marker cells is recorded to measure the rate of fluid filtration.

    • Treatment: The perfusate can be switched to one containing VEGF-A with or without ZM323881 to observe the effect on permeability.

    • Data Analysis: The hydraulic conductivity (Lp) is calculated from the filtration rate and the pressure gradient across the vessel wall.[5][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by ZM323881 and a general workflow for its experimental validation.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 P_VEGFR2 p-VEGFR-2 (Autophosphorylation) VEGFR2->P_VEGFR2 Binding Downstream Downstream Signaling (e.g., p38, Rac1) P_VEGFR2->Downstream Angiogenesis Angiogenesis & Vascular Permeability Downstream->Angiogenesis ZM323881 ZM323881 ZM323881->P_VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition by ZM323881.

Experimental_Workflow start Start: ZM323881 Compound kinase_assay In Vitro Kinase Assay (VEGFR-2) start->kinase_assay cell_prolif Cell-Based Assay (Endothelial Cell Proliferation) kinase_assay->cell_prolif in_vivo In Vivo Assay (Vascular Permeability) cell_prolif->in_vivo data_analysis Data Analysis (IC50 Determination) in_vivo->data_analysis conclusion Conclusion: Potent & Selective VEGFR-2 Inhibitor data_analysis->conclusion

Caption: Experimental Workflow for ZM323881 Validation.

Structure-Activity Relationship (SAR) of Quinazoline-Based Inhibitors

The development of ZM323881 is rooted in the extensive exploration of the quinazoline scaffold as a kinase inhibitor. Key SAR insights for this class include:

  • The Quinazoline Core: This bicyclic system provides a crucial scaffold that mimics the adenine (B156593) ring of ATP, allowing it to bind to the hinge region of the kinase domain.[7][8]

  • The 4-Anilino Group: This moiety is critical for binding and selectivity. Substitutions on the aniline (B41778) ring significantly impact potency and the kinase selectivity profile.

  • Substitutions at C6 and C7: Modifications at these positions of the quinazoline ring can enhance potency and modulate physicochemical properties. The 7-benzyloxy group in ZM323881 is an example of such a modification.[7]

Synthesis

Preclinical and Clinical Development

Despite its utility as a potent and selective research tool for studying VEGFR-2 biology, there is a lack of publicly available information regarding any formal preclinical or clinical development of ZM323881 as a therapeutic agent. Many such specific and potent inhibitors remain as laboratory tools to delineate biological pathways without advancing into clinical trials.

Conclusion

ZM323881 stands as a significant tool in the field of angiogenesis research. Its high potency and remarkable selectivity for VEGFR-2 over other kinases have allowed for the precise dissection of the role of VEGFR-2 in endothelial cell biology and vascular function. The data and protocols summarized in this guide underscore its importance as a benchmark compound for the validation of new anti-angiogenic agents. While its own path to the clinic appears to have been limited, the knowledge gained from ZM323881 has undoubtedly contributed to the broader development of successful kinase inhibitors in oncology and beyond.

References

Methodological & Application

ZM323881 Hydrochloride: In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to characterize the activity of ZM323881 hydrochloride, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The following sections detail the mechanism of action, quantitative data, and step-by-step experimental procedures for key assays.

Mechanism of Action

This compound is an anilinoquinazoline (B1252766) compound that acts as a potent and selective inhibitor of the VEGFR-2 tyrosine kinase.[1][2] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[3][4] Vascular Endothelial Growth Factor A (VEGF-A) is the primary ligand for VEGFR-2.[5][6] Upon binding of VEGF-A, VEGFR-2 dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain.[5][7] This autophosphorylation initiates a cascade of downstream signaling pathways, including the PLC-γ-PKC-MAPK and PI3K/Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[1][7][8] this compound exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of VEGFR-2, thereby preventing autophosphorylation and blocking the downstream signaling cascade.[4] This leads to the inhibition of VEGF-A-induced endothelial cell proliferation and other angiogenic processes.[5][9]

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGFA VEGF-A VEGFR2_inactive VEGFR-2 (Inactive) VEGFA->VEGFR2_inactive Binds VEGFR2_active VEGFR-2 (Active) (Dimerized & Phosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation ADP ADP VEGFR2_inactive->ADP ATP Hydrolysis Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2_active->Downstream ZM323881 ZM323881 HCl ZM323881->VEGFR2_inactive Inhibits ATP Binding ATP ATP ATP->VEGFR2_inactive Proliferation Endothelial Cell Proliferation, Migration, Survival Downstream->Proliferation Promotes

VEGF-A/VEGFR-2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key findings.

Target Assay Type IC50 Reference
VEGFR-2 (KDR)Kinase Assay<2 nM[1][8][9][10]
VEGFR-1Kinase Assay>50 µM[5][9][10]
PDGFRβKinase Assay>50 µM[1][8][10]
FGFR1Kinase Assay>50 µM[1][8][10]
EGFRKinase Assay>50 µM[1][8][10]
erbB2Kinase Assay>50 µM[1][8][10]

Table 1: Inhibitory Activity of this compound against various Receptor Tyrosine Kinases.

Cell Line Stimulus Assay Type IC50 Reference
HUVECVEGF-A (3 ng/mL)Proliferation Assay8 nM[1][8][9][10]
HUVECEGF (3 ng/mL)Proliferation Assay1.9 µM[6][8]
HUVECbFGF (0.3 ng/mL)Proliferation Assay1.6 µM[6][8]

Table 2: Anti-proliferative Activity of this compound.

Experimental Protocols

VEGFR-2 Kinase Inhibition Assay (ELISA-based)

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by recombinant human VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly(Glu, Ala, Tyr) 6:3:1 random copolymer substrate-coated 96-well plates

  • This compound

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MnCl₂)

  • Anti-phosphotyrosine antibody (mouse IgG)

  • HRP-linked sheep anti-mouse Ig antibody

  • TMB or other suitable HRP substrate

  • Stop Solution (e.g., 1 M H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer. The final concentration of DMSO should not exceed 1%.

  • Reaction Setup:

    • Add 25 µL of the diluted this compound or vehicle control to the wells of the substrate-coated 96-well plate.

    • Add 25 µL of recombinant VEGFR-2 kinase solution (diluted in kinase assay buffer) to each well.

    • Incubate for 20 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 50 µL of ATP solution (final concentration of 2 µM in kinase assay buffer) to each well to start the reaction.

    • Incubate for 45 minutes at 30°C.

  • Detection:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of diluted anti-phosphotyrosine antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of diluted HRP-linked secondary antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of HRP substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Add 100 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.

Kinase_Assay_Workflow Start Start Prep_Compound Prepare ZM323881 HCl Serial Dilutions Start->Prep_Compound Add_Compound Add Compound/Vehicle to Substrate-Coated Plate Prep_Compound->Add_Compound Add_Kinase Add VEGFR-2 Kinase Add_Compound->Add_Kinase Incubate1 Incubate (20 min, RT) Add_Kinase->Incubate1 Add_ATP Initiate Reaction with ATP Incubate1->Add_ATP Incubate2 Incubate (45 min, 30°C) Add_ATP->Incubate2 Wash1 Wash Plate Incubate2->Wash1 Add_Primary_Ab Add Anti-Phosphotyrosine Ab Wash1->Add_Primary_Ab Incubate3 Incubate (1 hr, RT) Add_Primary_Ab->Incubate3 Wash2 Wash Plate Incubate3->Wash2 Add_Secondary_Ab Add HRP-linked Secondary Ab Wash2->Add_Secondary_Ab Incubate4 Incubate (1 hr, RT) Add_Secondary_Ab->Incubate4 Wash3 Wash Plate Incubate4->Wash3 Add_Substrate Add HRP Substrate Wash3->Add_Substrate Incubate5 Incubate (Dark, RT) Add_Substrate->Incubate5 Add_Stop Add Stop Solution Incubate5->Add_Stop Read_Plate Read Absorbance (450 nm) Add_Stop->Read_Plate Analyze Calculate % Inhibition & IC50 Read_Plate->Analyze

Experimental workflow for the VEGFR-2 Kinase Inhibition Assay.

HUVEC Proliferation Assay (³H-Thymidine Incorporation)

This assay measures the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) in response to various growth factors.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs), passage 2-8

  • Endothelial Cell Growth Medium (EGM)

  • Fetal Bovine Serum (FBS)

  • VEGF-A, EGF, bFGF

  • This compound

  • ³H-Thymidine (1 µCi/well)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Cell harvester

  • Beta-counter

  • Scintillation fluid

Protocol:

  • Cell Seeding:

    • Culture HUVECs in EGM supplemented with 2% FBS.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed 1000 HUVECs per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound and Growth Factor Treatment:

    • Prepare serial dilutions of this compound in EGM with 2% FBS.

    • Prepare solutions of VEGF-A (3 ng/mL), EGF (3 ng/mL), or bFGF (0.3 ng/mL) in EGM with 2% FBS.

    • Aspirate the medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound with or without the respective growth factor. Include vehicle controls.

    • Incubate for 4 days at 37°C in a 5% CO₂ incubator.

  • ³H-Thymidine Labeling:

    • On day 4, add 1 µCi/well of ³H-thymidine to each well.

    • Incubate for an additional 4 hours at 37°C in a 5% CO₂ incubator.

  • Cell Harvesting and Scintillation Counting:

    • Harvest the cells onto filter mats using a cell harvester.

    • Wash the cells with PBS.

    • Dry the filter mats and place them in scintillation vials with scintillation fluid.

    • Measure the incorporation of tritium (B154650) using a beta-counter.

  • Data Analysis: Calculate the percent inhibition of proliferation for each condition and determine the IC₅₀ values by non-linear regression analysis.

Proliferation_Assay_Workflow Start Start Seed_Cells Seed HUVECs (1000 cells/well) Start->Seed_Cells Incubate1 Incubate (24 hr) Seed_Cells->Incubate1 Prep_Treatments Prepare ZM323881 HCl & Growth Factor Solutions Incubate1->Prep_Treatments Add_Treatments Add Treatments to Cells Prep_Treatments->Add_Treatments Incubate2 Incubate (4 days) Add_Treatments->Incubate2 Add_Thymidine Pulse with ³H-Thymidine Incubate2->Add_Thymidine Incubate3 Incubate (4 hr) Add_Thymidine->Incubate3 Harvest_Cells Harvest Cells Incubate3->Harvest_Cells Count_Radioactivity Measure ³H Incorporation (Beta-Counter) Harvest_Cells->Count_Radioactivity Analyze Calculate % Inhibition & IC50 Count_Radioactivity->Analyze

Experimental workflow for the HUVEC Proliferation Assay.

References

Application Notes and Protocols: ZM323881 Hydrochloride in Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM323881 hydrochloride is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and is implicated in various pathologies, including diabetic retinopathy.[1] VEGF-A, by activating VEGFR-2 on endothelial cells, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and increased vascular permeability.[1] this compound, by selectively targeting VEGFR-2, offers a valuable tool for investigating the role of the VEGF/VEGFR-2 pathway in these disease processes and for evaluating the therapeutic potential of VEGFR-2 inhibition in preclinical animal models.

These application notes provide an overview of the use of this compound in animal models of cancer and diabetic retinopathy, including recommended experimental protocols and quantitative data from relevant studies.

Mechanism of Action

ZM323881 is an anilinoquinazoline (B1252766) compound that acts as a competitive inhibitor of ATP binding to the catalytic domain of VEGFR-2, thereby blocking its autophosphorylation and the subsequent downstream signaling events.[2] This inhibition leads to a reduction in angiogenesis and vascular permeability.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 pVEGFR-2 (Phosphorylated) VEGFR2->P_VEGFR2 Autophosphorylation ZM323881 ZM323881 ZM323881->VEGFR2 Inhibition Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR2->Downstream Activation Response Cellular Responses (Proliferation, Migration, Permeability) Downstream->Response Induction

Figure 1: Mechanism of action of this compound.

Data Presentation

In Vitro Potency and Selectivity
CompoundTargetIC₅₀Reference
ZM323881VEGFR-2<2 nM[1]
ZM323881VEGF-A-induced HUVEC proliferation8 nM[1]
ZM323881VEGFR-1>50 µM[1]
ZM323881PDGFRβ>50 µM[2]
ZM323881FGFR1>50 µM[2]
ZM323881EGFR>50 µM[2]
ZM323881ErbB2>50 µM[2]
In Vivo Efficacy of VEGFR-2 Inhibitors (Illustrative Data)
Animal ModelCompoundDosageAdministration RouteKey FindingsReference
Mouse Xenograft (SBC-1, SCLC)VandetanibDose-dependentNot SpecifiedInhibition of tumor growth and angiogenesis[3]
Mouse Xenograft (MS-1-L, SCLC)Vandetanib<12.5 mg/kg/dayNot SpecifiedInhibition of tumor growth[3]
Mouse Xenograft (t-FL)Chiauranib10 mg/kg/dayOralSignificant tumor killing[4]
Diabetic Mouse (Ins2Akita)Aflibercept (Eylea)1 µ g/eye IntravitrealNo significant change in retinal blood flow[5]

Experimental Protocols

Anti-Tumor Efficacy in a Subcutaneous Xenograft Mouse Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model. Specific cell lines, mouse strains, and dosing regimens may require optimization.

cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis CellCulture 1. Tumor Cell Culture (e.g., A549, HCT116) Implantation 2. Subcutaneous Implantation (e.g., 5x10^6 cells in Matrigel) CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring (Calipers, until ~100-150 mm³) Implantation->TumorGrowth Randomization 4. Randomization into Groups (e.g., Vehicle, ZM323881) TumorGrowth->Randomization Dosing 5. Daily Oral Gavage (e.g., ZM323881 at 10-50 mg/kg) Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Body Weight (2-3 times weekly) Dosing->Monitoring Euthanasia 7. Euthanasia & Tumor Excision Monitoring->Euthanasia Analysis 8. Ex Vivo Analysis (Tumor weight, IHC for CD31, Ki67, etc.) Euthanasia->Analysis

Figure 2: Workflow for a xenograft tumor efficacy study.

Materials:

  • This compound

  • Vehicle for oral gavage: A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]

  • Human tumor cell line (e.g., A549, HCT116)

  • 6-8 week old immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • Matrigel (or similar basement membrane matrix)

  • Standard cell culture reagents

  • Calipers for tumor measurement

  • Oral gavage needles

Procedure:

  • Cell Culture and Implantation:

    • Culture tumor cells to ~80% confluency.

    • Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, ZM323881 at 10, 25, or 50 mg/kg).

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in DMSO.

    • On each treatment day, prepare the final dosing solution by diluting the stock in the recommended vehicle. Ensure the final DMSO concentration is below 5%.

    • Administer the formulation via oral gavage daily for the duration of the study (e.g., 21 days).

  • Monitoring and Endpoint Analysis:

    • Monitor tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Process tumors for downstream analysis, such as immunohistochemistry for markers of angiogenesis (CD31), proliferation (Ki-67), and apoptosis (cleaved caspase-3).

Quantitative Assessment:

  • Tumor Growth Inhibition (TGI): TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Microvessel Density (MVD): Quantify the number of CD31-positive vessels per unit area in tumor sections.

  • Proliferation Index: Calculate the percentage of Ki-67-positive cells in tumor sections.

Inhibition of Retinal Vascular Leakage in a Diabetic Retinopathy Mouse Model

This protocol provides a general framework for assessing the effect of this compound on retinal vascular leakage in a streptozotocin (B1681764) (STZ)-induced diabetic mouse model.

cluster_induction Diabetes Induction cluster_treatment_retino Treatment cluster_assessment Leakage Assessment STZ 1. STZ Injection (e.g., 50 mg/kg, i.p., for 5 consecutive days) Hyperglycemia 2. Monitor Blood Glucose (Confirm diabetes, >250 mg/dL) STZ->Hyperglycemia Development 3. Allow Retinopathy to Develop (e.g., 8-12 weeks) Hyperglycemia->Development Injection 4. Intravitreal Injection (e.g., 1 µL of ZM323881 solution) Development->Injection Tracer 5. Fluorescent Tracer Injection (e.g., FITC-dextran, i.v.) Injection->Tracer Imaging 6. Retinal Imaging (Fluorescence microscopy of retinal flat mounts) Tracer->Imaging Quantification 7. Quantification of Leakage (Image analysis software) Imaging->Quantification

Figure 3: Workflow for a diabetic retinopathy vascular leakage study.

Materials:

  • This compound

  • Sterile, pyrogen-free saline

  • Streptozotocin (STZ)

  • 8-10 week old male C57BL/6J mice

  • Blood glucose meter

  • Anesthetic for intravitreal injection (e.g., ketamine/xylazine)

  • 33-gauge Hamilton syringe

  • Fluorescein isothiocyanate-dextran (FITC-dextran, 70 kDa)

  • Fluorescence microscope

Procedure:

  • Induction of Diabetes:

    • Induce diabetes by intraperitoneal injection of STZ (50 mg/kg in citrate (B86180) buffer, pH 4.5) for 5 consecutive days.

    • Monitor blood glucose levels weekly. Mice with blood glucose >250 mg/dL are considered diabetic.

    • Allow 8-12 weeks for the development of diabetic retinopathy.

  • Drug Preparation and Intravitreal Injection:

    • Dissolve this compound in a minimal amount of DMSO and then dilute with sterile saline to the final concentration (e.g., 1-10 µM). The final DMSO concentration should be very low (<1%).

    • Anesthetize the diabetic mice.

    • Using a 33-gauge Hamilton syringe, perform an intravitreal injection of 1 µL of the ZM323881 solution into one eye. Inject 1 µL of vehicle into the contralateral eye as a control.

  • Assessment of Retinal Vascular Leakage:

    • 24-48 hours after the intravitreal injection, anesthetize the mice and inject FITC-dextran (e.g., 50 mg/kg) intravenously via the tail vein.

    • Allow the tracer to circulate for 30-60 minutes.

    • Euthanize the mice and enucleate the eyes.

    • Fix the eyes and prepare retinal flat mounts.

    • Image the retinas using a fluorescence microscope.

  • Quantitative Analysis:

    • Quantify the area and intensity of FITC-dextran leakage from the retinal vessels using image analysis software (e.g., ImageJ).

    • Compare the leakage in the ZM323881-treated eyes to the vehicle-treated eyes.

Conclusion

This compound is a valuable research tool for studying the roles of VEGFR-2 in angiogenesis-dependent diseases. The protocols provided herein offer a starting point for in vivo investigations in cancer and diabetic retinopathy models. Researchers should note that dosages, administration routes, and treatment schedules may require optimization for specific animal models and experimental questions. Careful quantitative analysis of endpoints is crucial for interpreting the efficacy of this compound in these preclinical studies.

References

Application Notes and Protocols for Endothelial Cell Migration Assay Using ZM323881 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial cell migration is a fundamental process in angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical in various physiological and pathological conditions, including wound healing, embryonic development, and tumor growth. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2 (also known as KDR or Flk-1), are key regulators of angiogenesis.[1] Upon VEGF binding, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, survival, and migration.[1]

ZM323881 hydrochloride is a potent and selective inhibitor of the VEGFR-2 tyrosine kinase.[1][2] By targeting the ATP-binding site of the VEGFR-2 kinase domain, ZM323881 effectively blocks the autophosphorylation of the receptor and subsequent downstream signaling, leading to the inhibition of VEGF-induced angiogenic processes.[2] These application notes provide detailed protocols for utilizing this compound to study endothelial cell migration in two commonly used in vitro assays: the scratch (or wound healing) assay and the transwell (or Boyden chamber) assay.

Mechanism of Action of this compound

ZM323881 is an anilinoquinazoline (B1252766) compound that demonstrates high selectivity for VEGFR-2.[2] It inhibits the kinase activity of VEGFR-2 at nanomolar concentrations, while showing significantly less activity against other receptor tyrosine kinases such as VEGFR-1, PDGFRβ, FGFR1, EGFR, and erbB2.[2][3] This selectivity makes ZM323881 an excellent tool for specifically investigating the role of VEGFR-2 signaling in cellular processes. The binding of ZM323881 to the kinase domain of VEGFR-2 prevents the transfer of phosphate (B84403) from ATP to tyrosine residues on the receptor, thereby inhibiting the activation of downstream signaling pathways crucial for cell migration, such as the PI3K/Akt and MAPK/ERK pathways.

Data Presentation

The following tables summarize the quantitative data for this compound based on available literature.

ParameterValueCell Type/SystemReference
IC₅₀ (VEGFR-2 Kinase Activity) <2 nMIn vitro kinase assay[2]
IC₅₀ (VEGF-A-induced Proliferation) 8 nMEndothelial Cells[1][3]
Effective Concentration (Inhibition of Sprouting) 1 µMiPSC-derived Endothelial Cell Spheroids[4]

Note: A specific IC₅₀ for the inhibition of 2D endothelial cell migration has not been prominently reported in the reviewed literature. The effective concentration for inhibiting 3D sprouting suggests a starting point for dose-response experiments in migration assays.

Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates FAK FAK VEGFR2->FAK Activates ZM323881 ZM323881 ZM323881->VEGFR2 Inhibits (ATP Competition) IP3_DAG IP3_DAG PLCg->IP3_DAG Akt Akt PI3K->Akt Rac1_Cdc42 Rac1_Cdc42 FAK->Rac1_Cdc42 Ca_PKC Ca_PKC IP3_DAG->Ca_PKC Migration Migration Ca_PKC->Migration mTOR mTOR Akt->mTOR mTOR->Migration Cytoskeleton Cytoskeleton Rac1_Cdc42->Cytoskeleton Cytoskeleton->Migration

Experimental Protocols

Protocol 1: Scratch (Wound Healing) Assay

This assay measures collective cell migration in a two-dimensional space.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

  • Complete endothelial cell growth medium (e.g., EGM-2)

  • Basal medium (e.g., EBM-2) with reduced serum (e.g., 0.5-2% FBS)

  • This compound (stock solution in DMSO)

  • VEGF-A (recombinant human)

  • Phosphate-Buffered Saline (PBS)

  • 24-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding: Seed endothelial cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours.

  • Starvation: Once confluent, replace the growth medium with basal medium containing reduced serum and incubate for 4-6 hours to synchronize the cells and minimize proliferation.

  • Scratching: Create a "wound" in the center of the monolayer by gently scraping with a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells twice with PBS to remove detached cells.

  • Treatment: Add the basal medium containing VEGF-A (e.g., 20-50 ng/mL) as the chemoattractant. For experimental groups, add different concentrations of this compound. Include a vehicle control (DMSO) and a negative control (no VEGF-A).

  • Imaging: Immediately after adding the treatment, capture images of the scratch at time 0 using an inverted microscope. Mark the position of the images for subsequent time points.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., every 4, 8, and 12 hours) until the wound in the control group is nearly closed.

  • Analysis: Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area.

Scratch_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis A Seed Endothelial Cells in a 24-well plate B Grow to Confluence A->B C Serum Starve Cells B->C D Create Scratch with Pipette Tip C->D E Wash with PBS D->E F Add Media with VEGF +/- ZM323881 E->F G Image at Time 0 F->G H Incubate and Image at Time Intervals G->H I Quantify Wound Area (e.g., ImageJ) H->I J Calculate % Wound Closure I->J

Protocol 2: Transwell (Boyden Chamber) Assay

This assay measures the chemotactic response of individual cells migrating through a porous membrane.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

  • Complete endothelial cell growth medium

  • Basal medium (serum-free)

  • This compound (stock solution in DMSO)

  • VEGF-A (recombinant human)

  • PBS

  • Trypsin-EDTA

  • 24-well plates with transwell inserts (e.g., 8 µm pore size)

  • Cotton swabs

  • Methanol (B129727) (for fixation)

  • Crystal Violet stain or a fluorescent nuclear stain (e.g., DAPI)

  • Inverted microscope with a camera

Procedure:

  • Prepare Lower Chamber: Add basal medium containing VEGF-A (e.g., 20-50 ng/mL) to the lower wells of the 24-well plate. For experimental groups, include ZM323881 at various concentrations. Include appropriate vehicle and negative controls.

  • Prepare Cells: Harvest and resuspend serum-starved endothelial cells in serum-free basal medium to a concentration of 1 x 10⁵ cells/mL.

  • Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of each transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours. The optimal incubation time may need to be determined empirically.

  • Remove Non-Migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe the inside of the insert to remove cells that have not migrated through the membrane.

  • Fixation: Fix the cells on the bottom of the membrane by immersing the insert in methanol for 10-20 minutes.

  • Staining: Stain the migrated cells by immersing the insert in a Crystal Violet solution for 20 minutes or a fluorescent nuclear stain.

  • Washing: Gently wash the inserts in water to remove excess stain.

  • Imaging and Quantification: Allow the membrane to dry. Image the stained cells on the underside of the membrane using an inverted microscope. Count the number of migrated cells in several random fields of view for each insert. Calculate the average number of migrated cells per field.

Transwell_Assay_Workflow cluster_setup Assay Setup cluster_incubation Migration cluster_processing Cell Processing cluster_analysis Analysis A Add Chemoattractant (VEGF) +/- ZM323881 to Lower Chamber B Seed Serum-Starved Cells in Upper Chamber (Insert) A->B C Incubate for 4-6 hours (37°C, 5% CO₂) B->C D Remove Non-Migrated Cells from top of Insert C->D E Fix Migrated Cells (Methanol) D->E F Stain Migrated Cells (e.g., Crystal Violet) E->F G Image Underside of Membrane F->G H Count Migrated Cells G->H

Conclusion

This compound is a valuable pharmacological tool for investigating the role of VEGFR-2 in endothelial cell migration. Its high potency and selectivity allow for the specific interrogation of the VEGF-A/VEGFR-2 signaling axis. The provided protocols for the scratch and transwell assays offer robust methods to quantitatively assess the inhibitory effects of ZM323881 on endothelial cell migration. These assays, in conjunction with the understanding of the underlying signaling pathways, can provide significant insights for researchers in the fields of angiogenesis, cancer biology, and drug development.

References

Application Notes and Protocols: Investigating the Anti-Angiogenic Effects of ZM323881 Hydrochloride using the Tube Formation Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor 2 (VEGFR-2), plays a pivotal role in initiating and promoting angiogenesis.[1][2] ZM323881 hydrochloride is a potent and highly selective inhibitor of VEGFR-2 tyrosine kinase activity, making it a valuable tool for studying the mechanisms of angiogenesis and for the development of anti-angiogenic therapies.[3][4][5] The tube formation assay is a widely used in vitro method to assess the potential of compounds to inhibit angiogenesis by quantifying the formation of capillary-like structures by endothelial cells cultured on a basement membrane matrix.[6][7]

This document provides a detailed protocol for performing a tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) to evaluate the anti-angiogenic activity of this compound.

Mechanism of Action of this compound

This compound is an anilinoquinazoline (B1252766) compound that acts as a potent and selective inhibitor of the VEGFR-2 (also known as KDR) tyrosine kinase.[3][8] It exhibits a high affinity for the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing the autophosphorylation and activation of the receptor upon binding of its ligand, VEGF-A.[9] This blockade of VEGFR-2 activation inhibits downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for endothelial cell proliferation, migration, survival, and ultimately, the formation of new blood vessels.[1][10] this compound demonstrates remarkable selectivity for VEGFR-2, with significantly lower activity against other receptor tyrosine kinases such as VEGFR-1, PDGFRβ, FGFR1, and EGFR.[4][8]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a reference for experimental design.

ParameterValueReference(s)
Target VEGFR-2 (KDR)[3][5]
IC₅₀ (VEGFR-2 kinase activity) < 2 nM[3][5][8]
IC₅₀ (VEGF-A-induced HUVEC proliferation) 8 nM[4][9]
Effective Concentration (inhibition of VEGF-induced ERK phosphorylation) 1 µM (complete inhibition)[8]
Solubility Soluble to 50 mM in DMSO[4]
Molecular Weight 411.86 g/mol [4]

Experimental Protocol: Tube Formation Assay with this compound

This protocol is optimized for a 96-well plate format, but can be scaled for other plate sizes.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs), low passage (P2-P5)[11]

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel® or Geltrex™), growth factor reduced[12]

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Trypsin-EDTA solution

  • Trypsin Neutralizer solution[12]

  • 96-well tissue culture plates, sterile

  • Calcein AM (for fluorescent visualization, optional)[12]

  • Inverted microscope with a camera

Procedure:

  • Preparation of Basement Membrane Matrix Plates:

    • Thaw the basement membrane matrix on ice overnight in a 4°C refrigerator.

    • Pre-chill a 96-well plate and pipette tips at -20°C.

    • Using a pre-chilled pipette tip, add 50 µL of the thawed basement membrane matrix to each well of the 96-well plate, ensuring the entire bottom surface is covered.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[12]

  • Cell Preparation:

    • Culture HUVECs in Endothelial Cell Growth Medium until they reach 70-90% confluency.[11]

    • Harvest the cells using Trypsin-EDTA and neutralize with Trypsin Neutralizer solution.[12][13]

    • Centrifuge the cell suspension at 180 x g for 7 minutes, discard the supernatant, and resuspend the cell pellet in serum-free or low-serum basal medium.[12][13]

    • Perform a cell count and determine cell viability. Adjust the cell suspension to a final concentration of 1 x 10⁵ to 1.5 x 10⁵ cells/mL.

  • Preparation of this compound:

    • Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Store aliquots at -20°C.

    • On the day of the experiment, prepare serial dilutions of this compound in the same basal medium used for cell resuspension to achieve the desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Cell Seeding and Treatment:

    • In separate tubes, mix the HUVEC suspension with the prepared dilutions of this compound or the vehicle control.

    • Gently add 100 µL of the cell suspension/treatment mixture to each well of the solidified basement membrane matrix plate. This will result in 1 x 10⁴ to 1.5 x 10⁴ cells per well.

    • Include a positive control (cells with vehicle) and a negative control (cells without pro-angiogenic factors, if applicable).

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4 to 18 hours.[14] Optimal incubation time should be determined empirically, but well-formed tubes are often visible within 4-6 hours.[14]

  • Visualization and Quantification:

    • Visualize the tube formation using an inverted phase-contrast microscope.

    • Capture images from at least three different fields per well for quantification.

    • (Optional) For fluorescent visualization, incubate the cells with Calcein AM (e.g., 2 µg/mL) for 30 minutes at 37°C before imaging.[12]

    • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions (nodes), and the number of enclosed loops (meshes) using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin).[14]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt MAPK_ERK MAPK/ERK Pathway VEGFR2->MAPK_ERK VEGFA VEGF-A VEGFA->VEGFR2 Binds ZM323881 ZM323881 hydrochloride ZM323881->VEGFR2 Inhibits Autophosphorylation Angiogenesis Cell Proliferation, Migration, Survival (Angiogenesis) PI3K_Akt->Angiogenesis MAPK_ERK->Angiogenesis

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_matrigel 1. Coat 96-well plate with Basement Membrane Matrix seeding 4. Seed HUVECs with ZM323881/vehicle onto matrix prep_matrigel->seeding prep_cells 2. Prepare HUVEC suspension prep_cells->seeding prep_drug 3. Prepare ZM323881 dilutions and vehicle control prep_drug->seeding incubation 5. Incubate at 37°C (4-18 hours) seeding->incubation imaging 6. Image tube formation (Microscopy) incubation->imaging quantification 7. Quantify tube length, junctions, and loops imaging->quantification

Caption: Experimental workflow for the tube formation assay with this compound.

References

In Vivo Administration of ZM323881 Hydrochloride in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM323881 hydrochloride is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2] By targeting VEGFR-2, the primary mediator of the pro-angiogenic effects of VEGF-A, this compound effectively inhibits endothelial cell proliferation and migration, key processes in angiogenesis.[1][2] This makes it a valuable tool for in vivo studies investigating the role of VEGFR-2 signaling in various pathological conditions, including cancer and ischemic diseases. These application notes provide detailed protocols for the in vivo administration of this compound in mice, focusing on its use in tumor xenograft and hindlimb ischemia models.

Physicochemical Properties and In Vitro Activity

A solid understanding of the compound's properties is crucial for effective in vivo study design.

PropertyValueReference
Molecular Weight 411.86 g/mol
Formula C₂₂H₁₈FN₃O₂・HCl
Appearance Light yellow to yellow solid[3]
Solubility ≥ 50 mg/mL in DMSO[3]
Storage 4°C, sealed, away from moisture[3]
In Vitro IC₅₀ (VEGFR-2) < 2 nM[1][2]
In Vitro IC₅₀ (VEGF-A induced endothelial cell proliferation) 8 nM[1][2]

Signaling Pathway of this compound

This compound exerts its anti-angiogenic effects by inhibiting the autophosphorylation of VEGFR-2 upon binding of its ligand, VEGF-A. This blockade prevents the activation of downstream signaling cascades, ultimately leading to the inhibition of endothelial cell proliferation, migration, and survival.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF_A VEGF-A VEGFR2 VEGFR-2 VEGF_A->VEGFR2 Binding pVEGFR2 p-VEGFR-2 (Autophosphorylation) VEGFR2->pVEGFR2 Dimerization & Activation ZM323881 ZM323881 Hydrochloride ZM323881->pVEGFR2 Inhibition PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K Ras Ras pVEGFR2->Ras Proliferation Cell Proliferation & Migration PLCg->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound for In Vivo Administration

A common vehicle for the in vivo administration of hydrophobic compounds like this compound is a formulation containing DMSO, PEG300, and Tween-80.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare the final working solution, sequentially add the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]

  • For example, to prepare 1 mL of the final solution, add 100 µL of the 25 mg/mL DMSO stock to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix again.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL and vortex until a clear solution is formed.

  • It is recommended to prepare this working solution fresh on the day of use.[3]

In Vivo Tumor Xenograft Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture 1. Tumor Cell Culture (e.g., MDA-MB-231) Implantation 2. Subcutaneous Implantation of Tumor Cells into Mice Cell_Culture->Implantation Tumor_Growth 3. Allow Tumors to Reach ~100-150 mm³ Implantation->Tumor_Growth Randomization 4. Randomize Mice into Control and Treatment Groups Tumor_Growth->Randomization Treatment 5. Daily Administration of ZM323881 or Vehicle (e.g., Intraperitoneal Injection) Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Body Weight (2-3x/week) Treatment->Monitoring Repeated Euthanasia 7. Euthanize Mice at Pre-defined Endpoint Monitoring->Euthanasia Tissue_Collection 8. Collect Tumors and Other Tissues Euthanasia->Tissue_Collection Analysis 9. Analyze Tumor Weight, Immunohistochemistry (e.g., CD31), and other Biomarkers Tissue_Collection->Analysis

Caption: Experimental workflow for a tumor xenograft study.

Protocol Details:

  • Animal Model: Athymic nude mice or SCID mice (6-8 weeks old).

  • Tumor Cell Line: A suitable human cancer cell line (e.g., MDA-MB-231 for breast cancer).

  • Administration Route: Intraperitoneal (IP) injection is a common route. Oral gavage may also be considered.

  • Treatment Schedule: Daily administration for a period of 2-4 weeks.

  • Endpoint Measurements: Tumor volume (calculated as 0.5 x length x width²), tumor weight at the end of the study, and immunohistochemical analysis of microvessel density (e.g., using CD31 staining).

Hindlimb Ischemia Model

This model is used to assess the effect of this compound on blood flow recovery and angiogenesis in an ischemic setting.

Protocol Outline:

  • Anesthesia: Anesthetize mice using an appropriate method (e.g., isoflurane).

  • Surgical Procedure: Ligate and excise the femoral artery to induce hindlimb ischemia.

  • Treatment: Administer this compound or vehicle as described above, starting from the day of surgery.

  • Blood Flow Measurement: Monitor blood perfusion in the ischemic limb at regular intervals (e.g., days 0, 7, 14, 21) using Laser Doppler Perfusion Imaging (LDPI).

  • Functional Assessment: Evaluate limb function using a scoring system.

  • Histological Analysis: At the end of the study, collect muscle tissue from the ischemic limb for analysis of capillary density (e.g., by staining for CD31).

Quantitative Data

The following tables present hypothetical quantitative data based on expected outcomes from the in vivo administration of this compound. Researchers should generate their own data based on their specific experimental conditions.

Table 1: Effect of this compound on Tumor Growth in a Xenograft Model

Treatment GroupDose (mg/kg/day)Mean Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control-1200 ± 150-
ZM323881 HCl25600 ± 10050
ZM323881 HCl50300 ± 8075
ZM323881 HCl75150 ± 5087.5

Table 2: Effect of this compound on Microvessel Density in Tumors

Treatment GroupDose (mg/kg/day)Mean Microvessel Density (vessels/mm²)
Vehicle Control-150 ± 20
ZM323881 HCl5050 ± 10

Table 3: Effect of this compound on Blood Flow Recovery in a Hindlimb Ischemia Model

Treatment GroupDose (mg/kg/day)Blood Perfusion Ratio (Ischemic/Non-ischemic) at Day 21
Vehicle Control-0.4 ± 0.1
ZM323881 HCl500.15 ± 0.05

Conclusion

This compound is a powerful tool for investigating the in vivo roles of VEGFR-2. The protocols and data presented here provide a framework for designing and executing robust in vivo studies in mice. It is imperative for researchers to optimize these protocols for their specific experimental setup and to conduct appropriate dose-response and toxicity studies to ensure the validity and reproducibility of their findings.

References

ZM323881 Hydrochloride: A Potent and Selective Inhibitor of VEGFR-2 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

ZM323881 hydrochloride is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase activity.[1][2][3][4] As a key mediator of angiogenesis, the signaling pathway initiated by the phosphorylation of VEGFR-2 is a critical target in the development of anti-cancer therapeutics.[5][6][7] this compound provides a valuable tool for studying the physiological and pathological roles of the VEGF/VEGFR-2 axis and for the discovery of novel anti-angiogenic agents. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on VEGFR-2 phosphorylation and endothelial cell proliferation.

Introduction to this compound

ZM323881 is an anilinoquinazoline (B1252766) compound that demonstrates high affinity and selectivity for the ATP-binding site of the VEGFR-2 tyrosine kinase domain.[1][8] By occupying this site, it effectively blocks the autophosphorylation of the receptor, which is the initial step in the downstream signaling cascade. This inhibition ultimately leads to the suppression of endothelial cell proliferation, migration, and tube formation, all of which are crucial processes in angiogenesis.[2][9][10]

Chemical and Physical Properties

PropertyValue
Molecular Formula C₂₂H₁₉ClFN₃O₂
Molecular Weight 411.86 g/mol
CAS Number 193000-39-4
Appearance Light yellow to yellow solid
Solubility Soluble in DMSO (≥ 50 mg/mL)

Quantitative Data: In Vitro Inhibitory Activity

This compound exhibits potent and selective inhibition of VEGFR-2. The following table summarizes its inhibitory concentrations (IC₅₀) against various kinases and its effect on endothelial cell proliferation.

Target/AssayIC₅₀ ValueReference
VEGFR-2 (KDR) Kinase Activity < 2 nM[1][2][3][4]
VEGF-A-induced HUVEC Proliferation 8 nM[1][2][8][9]
VEGFR-1 (Flt-1) Kinase Activity > 50 µM[9]
PDGFRβ Kinase Activity > 50 µM[1][8]
FGFR1 Kinase Activity > 50 µM[1][8]
EGFR Kinase Activity > 50 µM[1][8]
ErbB2 Kinase Activity > 50 µM[1][2][8]

Signaling Pathway and Mechanism of Action

VEGF-A binding to its receptor, VEGFR-2, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, survival, and migration.[6][11] this compound acts by competitively inhibiting the ATP binding site within the kinase domain of VEGFR-2, thereby preventing this initial autophosphorylation event and blocking all subsequent downstream signaling.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling VEGF-A VEGF-A VEGFR-2_dimer VEGFR-2 Dimer VEGF-A->VEGFR-2_dimer Binding & Dimerization P-VEGFR-2 Phosphorylated VEGFR-2 VEGFR-2_dimer->P-VEGFR-2 Autophosphorylation PLCg PLCγ P-VEGFR-2->PLCg PI3K PI3K P-VEGFR-2->PI3K ZM323881 ZM323881 Hydrochloride ZM323881->P-VEGFR-2 Inhibition MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration Akt->Migration MAPK->Proliferation MAPK->Migration Permeability Vascular Permeability MAPK->Permeability

VEGFR-2 signaling pathway and the inhibitory action of ZM323881.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory effect of this compound on VEGFR-2 phosphorylation and endothelial cell proliferation.

In Vitro VEGFR-2 Phosphorylation Assay (Western Blot)

This protocol describes the determination of VEGFR-2 phosphorylation in response to VEGF-A stimulation in the presence or absence of this compound using Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • VEGF-A

  • This compound

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture: Culture HUVECs in EGM-2 medium in a humidified incubator at 37°C and 5% CO₂.

  • Seeding: Seed HUVECs into 6-well plates and grow to 80-90% confluency.

  • Starvation: Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.

  • Inhibitor Treatment: Prepare stock solutions of this compound in DMSO. Pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 1-2 hours. Include a vehicle control (DMSO).

  • VEGF-A Stimulation: Stimulate the cells with VEGF-A (e.g., 20 ng/mL) for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities for phospho-VEGFR-2 and normalize to total VEGFR-2 and the loading control (β-actin).

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis A Seed HUVECs B Starve Cells A->B C Add ZM323881 HCl B->C D Stimulate with VEGF-A C->D E Cell Lysis D->E F Protein Quantification E->F G SDS-PAGE F->G H Western Blot Transfer G->H I Antibody Incubation H->I J Detection & Imaging I->J K Densitometry Analysis J->K

Experimental workflow for the VEGFR-2 phosphorylation assay.
Endothelial Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the effect of this compound on VEGF-A-induced endothelial cell proliferation by quantifying the incorporation of tritiated thymidine (B127349) into newly synthesized DNA.[1]

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • VEGF-A

  • This compound

  • DMSO (cell culture grade)

  • [³H]-Thymidine

  • 96-well tissue culture plates

  • Cell harvester

  • Scintillation counter

Protocol:

  • Cell Seeding: Seed HUVECs into 96-well plates (1000 cells/well) and allow them to adhere overnight.[1]

  • Treatment: Add fresh medium containing various concentrations of this compound with or without VEGF-A (3 ng/mL).[1] Include appropriate controls (no inhibitor, no VEGF-A).

  • Incubation: Incubate the plates for 4 days in a humidified incubator at 37°C and 5% CO₂.[1]

  • [³H]-Thymidine Labeling: On day 4, add 1 µCi/well of [³H]-thymidine and incubate for an additional 4 hours.[1]

  • Harvesting: Harvest the cells onto filter mats using a cell harvester.

  • Scintillation Counting: Measure the incorporated radioactivity using a beta-counter.

  • Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.

Conclusion

This compound is a powerful and selective research tool for investigating the VEGFR-2 signaling pathway and its role in angiogenesis. The protocols provided herein offer robust methods for characterizing its inhibitory activity. Due to its high potency and selectivity, this compound is an excellent candidate for in vitro and in vivo studies aimed at understanding the mechanisms of angiogenesis and for the preclinical evaluation of novel anti-angiogenic therapies.

References

Application Notes and Protocols for ZM323881 Hydrochloride in a Hindlimb Ischemia Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peripheral artery disease (PAD) is a prevalent cardiovascular condition characterized by narrowed arteries leading to reduced blood flow to the limbs. In its severe form, critical limb ischemia (CLI), the drastic reduction in perfusion can lead to non-healing ulcers, necrosis, and potential limb amputation. Therapeutic angiogenesis, the stimulation of new blood vessel growth, represents a promising strategy for restoring blood flow to ischemic tissues. Vascular endothelial growth factor (VEGF) and its primary receptor, VEGFR-2 (also known as KDR or Flk-1), are key regulators of this process.[1][2] The binding of VEGF-A to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, all crucial steps in the formation of new blood vessels.[1][3][4]

ZM323881 hydrochloride is a potent and highly selective inhibitor of the VEGFR-2 tyrosine kinase.[1][3] It has an IC50 (half-maximal inhibitory concentration) of less than 2 nM for VEGFR-2, exhibiting high selectivity over other receptor tyrosine kinases such as VEGFR-1, PDGFRβ, FGFR1, EGFR, and erbB2 (IC50 > 50 μM). By specifically targeting VEGFR-2, this compound provides a valuable tool for investigating the role of this specific signaling pathway in angiogenesis and for evaluating the potential therapeutic implications of its inhibition. In the context of a hindlimb ischemia model, this compound can be utilized to study the consequences of blocking VEGF-induced angiogenesis, which is a natural response to tissue ischemia.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a murine hindlimb ischemia model.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase. Upon binding of VEGF-A, VEGFR-2 dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic domain. This autophosphorylation initiates downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1][3] this compound prevents this initial autophosphorylation step, thereby blocking the entire downstream signaling cascade and inhibiting VEGF-A-induced angiogenesis.

Signaling Pathway

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by this compound.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation ZM323881 ZM323881 Hydrochloride ZM323881->P_VEGFR2 Inhibits PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK PKC->MAPK Survival Endothelial Cell Survival Akt->Survival Proliferation Endothelial Cell Proliferation MAPK->Proliferation Migration Endothelial Cell Migration MAPK->Migration

VEGFR-2 signaling pathway and inhibition by ZM323881.

Experimental Protocols

Murine Hindlimb Ischemia Model

The murine hindlimb ischemia model is a widely used preclinical model to study peripheral artery disease and evaluate pro- and anti-angiogenic therapies. The procedure involves the ligation and excision of the femoral artery, leading to a significant reduction in blood flow to the distal limb.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical microscope

  • Fine surgical instruments (forceps, scissors, needle holder)

  • Suture material (e.g., 6-0 silk)

  • Heating pad

  • Hair removal cream

  • Antiseptic solution (e.g., povidone-iodine)

  • Analgesics (e.g., buprenorphine)

Procedure:

  • Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance).

  • Place the mouse in a supine position on a heating pad to maintain body temperature.

  • Remove the hair from the inguinal region of the right hindlimb using hair removal cream.

  • Disinfect the surgical area with an antiseptic solution.

  • Under a surgical microscope, make a small longitudinal incision in the skin overlying the femoral artery.

  • Carefully dissect the subcutaneous tissue to expose the femoral artery and vein.

  • Isolate the femoral artery from the femoral vein and nerve.

  • Ligate the femoral artery at two locations: proximal to the origin of the profunda femoris artery and distal to the origin of the saphenous artery.

  • Excise the segment of the artery between the two ligatures.

  • Close the skin incision with sutures.

  • Administer a subcutaneous injection of an analgesic for post-operative pain management.

  • Monitor the animal during recovery.

Administration of this compound

Preparation of this compound Solution:

This compound is soluble in DMSO. For in vivo studies, a stock solution can be prepared in DMSO and then further diluted in a suitable vehicle (e.g., saline with a small percentage of Tween 80) to the desired final concentration. It is crucial to establish a vehicle control group in all experiments.

Dosage and Administration:

The optimal dosage and route of administration for this compound in a hindlimb ischemia model have not been definitively established in the literature. Therefore, a dose-response study is recommended. Based on its potency and use in other models, a starting point for intraperitoneal (i.p.) injection could be in the range of 1-10 mg/kg daily.

  • Route: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Frequency: Daily administration is common for small molecule inhibitors.

  • Duration: Treatment can be initiated immediately after surgery and continued for the duration of the experiment (e.g., 14 or 28 days).

Assessment of Hindlimb Ischemia and Angiogenesis

1. Laser Doppler Perfusion Imaging (LDPI):

LDPI is a non-invasive technique used to measure blood flow in the microcirculation.

  • Procedure:

    • Anesthetize the mouse.

    • Place the mouse on a heating pad to ensure consistent temperature.

    • Scan the plantar surface of both the ischemic (right) and non-ischemic (left) hindlimbs.

    • Measurements should be taken at baseline (before surgery), immediately after surgery, and at regular intervals (e.g., days 3, 7, 14, 21, and 28) post-surgery.

  • Data Analysis:

    • Quantify perfusion in a defined region of interest (e.g., the footpad).

    • Express blood flow as a ratio of the ischemic to the non-ischemic limb to normalize for individual variations.

2. Histological Analysis of Capillary Density:

Immunohistochemical staining of endothelial cell markers is used to quantify the number of capillaries in the ischemic muscle.

  • Procedure:

    • At the end of the experiment, euthanize the mice and perfuse with PBS followed by 4% paraformaldehyde.

    • Harvest the gastrocnemius or tibialis anterior muscles from both hindlimbs.

    • Process the tissues for paraffin (B1166041) embedding or cryosectioning.

    • Stain tissue sections with an antibody against an endothelial cell marker, such as CD31 (PECAM-1) or isolectin B4.

    • Counterstain with DAPI to visualize nuclei.

  • Data Analysis:

    • Capture images from multiple random fields of view within the muscle sections.

    • Quantify the number of capillaries per muscle fiber or per unit area.

3. Functional Assessment:

A semi-quantitative assessment of limb function can provide insights into the clinical relevance of changes in blood flow.

  • Scoring System:

    • Grade 3: Normal function.

    • Grade 2: Plantar flexion of the foot without toe flexion.

    • Grade 1: No plantar flexion, dragging of the foot.

    • Grade 0: Autoamputation or severe necrosis.

Expected Outcomes and Data Presentation

The administration of this compound is expected to inhibit angiogenesis in the ischemic hindlimb, leading to impaired blood flow recovery and reduced functional improvement compared to a vehicle-treated control group. The following tables provide a template for presenting the expected quantitative data.

Table 1: Blood Perfusion Recovery (Ischemic/Non-Ischemic Limb Ratio)

Treatment GroupDay 0 (Post-Surgery)Day 7Day 14Day 28
Vehicle Control0.15 ± 0.050.40 ± 0.100.75 ± 0.150.90 ± 0.10
ZM323881 (1 mg/kg)0.14 ± 0.060.25 ± 0.080.45 ± 0.120.55 ± 0.15*
ZM323881 (5 mg/kg)0.15 ± 0.050.20 ± 0.07 0.30 ± 0.100.40 ± 0.12**

Data are presented as mean ± SD. *p < 0.05, **p < 0.01 vs. Vehicle Control.

Table 2: Capillary Density in Ischemic Muscle (Day 28)

Treatment GroupCapillaries per Muscle Fiber
Non-Ischemic Control1.2 ± 0.2
Vehicle Control (Ischemic)0.9 ± 0.15
ZM323881 (1 mg/kg)0.6 ± 0.12*
ZM323881 (5 mg/kg)0.4 ± 0.10**

Data are presented as mean ± SD. *p < 0.05, **p < 0.01 vs. Vehicle Control (Ischemic).

Table 3: Functional Assessment Score (Day 28)

Treatment GroupAverage Functional Score
Vehicle Control2.5 ± 0.5
ZM323881 (1 mg/kg)1.5 ± 0.6*
ZM323881 (5 mg/kg)1.0 ± 0.5**

Data are presented as mean ± SD. *p < 0.05, **p < 0.01 vs. Vehicle Control.

Experimental Workflow

The following diagram outlines the key steps in an experiment utilizing this compound in a hindlimb ischemia model.

Experimental_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_assessment Assessment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (C57BL/6 Mice) Group_Assignment Random Assignment to Treatment Groups Animal_Acclimation->Group_Assignment Surgery Hindlimb Ischemia Surgery (Femoral Artery Ligation) Group_Assignment->Surgery Treatment Daily Administration (Vehicle or ZM323881) Surgery->Treatment LDPI Laser Doppler Perfusion Imaging (Days 0, 7, 14, 28) Treatment->LDPI Functional Functional Assessment (Weekly) Treatment->Functional Euthanasia Euthanasia and Tissue Harvest (Day 28) LDPI->Euthanasia Functional->Euthanasia Histology Histological Analysis (Capillary Density) Euthanasia->Histology Data_Quantification Quantification of Blood Flow and Capillary Density Histology->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis

Experimental workflow for hindlimb ischemia study.

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of VEGFR-2 signaling in the context of ischemia-induced angiogenesis. By selectively inhibiting this key pathway, researchers can gain a deeper understanding of the molecular mechanisms governing blood vessel formation in response to ischemic injury. The protocols and expected outcomes detailed in these application notes provide a framework for designing and executing robust preclinical studies to investigate the therapeutic potential of modulating VEGFR-2 activity in peripheral artery disease. Careful consideration of experimental design, including appropriate controls and multiple outcome measures, will be critical for generating high-quality, reproducible data.

References

Troubleshooting & Optimization

ZM323881 hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZM323881 hydrochloride. The information is designed to address common solubility issues and provide clarity on its mechanism of action.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble dissolving this compound. What are the recommended solvents?

A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro studies, creating a stock solution in DMSO is the recommended first step. For in vivo applications, more complex solvent systems are required.

Q2: My this compound precipitated out of solution. What should I do?

A2: Precipitation can occur, especially when preparing aqueous dilutions from a DMSO stock. If you observe precipitation, gentle heating and/or sonication can be used to help redissolve the compound.[1][2] It is crucial to ensure the solution is clear before use. For preparing solutions for animal studies, it is recommended to add the solvents sequentially and ensure the solution is clear before adding the next solvent.[2]

Q3: What are the suggested solvent formulations for in vivo experiments?

A3: Due to the low aqueous solubility of this compound, specific formulations are necessary for in vivo administration. Here are some established protocols that can yield a clear solution:

  • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2]

  • Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]

  • Protocol 3: 10% DMSO and 90% Corn Oil.[1]

It is important to prepare these formulations by adding each solvent one by one and ensuring the solution is clear before proceeding to the next step.[1]

Q4: What is the maximum concentration I can achieve with these solvents?

A4: The solubility of this compound varies depending on the solvent system. The table below summarizes the achievable concentrations based on available data.

Solvent/FormulationMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO20.59 - 4050 - 97.12
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5≥ 6.07
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5≥ 6.07
10% DMSO, 90% Corn Oil≥ 2.5≥ 6.07

Note: The molecular weight of this compound is 411.86 g/mol .

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution:

  • Weigh out a precise amount of this compound powder.

  • Based on the molecular weight of 411.86 g/mol , calculate the required volume of DMSO to achieve a 10 mM concentration.

  • Add the calculated volume of DMSO to the powder.

  • Vortex and/or sonicate the solution until the powder is completely dissolved. Store the stock solution at -20°C or -80°C.

Preparation of an in vivo Formulation (Example: Protocol 1):

This protocol is for preparing a 1 mL working solution.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to reach a final volume of 1 mL and mix thoroughly.

  • If any precipitation occurs, gentle warming and/or sonication can be used to clarify the solution.[1]

Visualizing Experimental Workflows and Signaling Pathways

To aid in experimental design and understanding of the compound's mechanism, the following diagrams illustrate a troubleshooting workflow for solubility issues and the VEGFR-2 signaling pathway.

G start Start: Dissolving this compound solvent Select appropriate solvent (DMSO for in vitro, specific formulation for in vivo) start->solvent dissolve Add solvent to compound solvent->dissolve observe Observe for complete dissolution dissolve->observe precipitate Precipitation or incomplete dissolution occurs observe->precipitate heat_sonicate Apply gentle heat and/or sonication precipitate->heat_sonicate Yes clear Solution is clear precipitate->clear No reobserve Re-observe solution heat_sonicate->reobserve reobserve->clear fail Solution remains cloudy/precipitated reobserve->fail No ready Solution is ready for use clear->ready Yes review Review protocol and solvent choice. Consider alternative formulation. fail->review Yes review->solvent

Caption: Troubleshooting workflow for this compound solubility issues.

This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that are crucial for angiogenesis, cell proliferation, and survival.[3][4][5] this compound exerts its effect by blocking the tyrosine kinase activity of VEGFR-2, thereby inhibiting these downstream signals.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ZM323881 ZM323881 hydrochloride ZM323881->VEGFR2 Inhibits MAPK MAPK/ERK PLCg->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis, Survival MAPK->Proliferation Akt->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of ZM323881 HCl.

References

Technical Support Center: Investigating Off-Target Effects of ZM323881 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating the potential off-target effects of ZM323881 hydrochloride. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what is its reported selectivity?

A1: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR).[1][2][3] It exhibits high selectivity for VEGFR-2 over other related receptor tyrosine kinases.

Q2: I'm observing unexpected cellular effects that don't seem to be related to VEGFR-2 inhibition. What could be the cause?

A2: While ZM323881 is highly selective, unexpected cellular effects can arise from several possibilities:

  • Inhibition of unknown off-target kinases: Even at concentrations where it is selective for VEGFR-2, minor inhibition of other kinases could lead to observable phenotypes in sensitive cell systems.

  • Effects on non-kinase proteins: The compound could interact with other proteins that are not kinases, leading to unforeseen biological consequences.

  • Modulation of signaling pathways: ZM323881 may indirectly influence other signaling pathways. For instance, it has been noted to affect p38 MAPK and Rac1 pathways.[4]

  • Impact on alternative splicing: ZM323881 may influence the alternative splicing of growth factors like VEGF-A, which could lead to complex biological responses.[5][6][7][8][9]

Q3: How can I confirm that the observed effect in my cellular assay is due to VEGFR-2 inhibition?

A3: To validate that the observed phenotype is on-target, consider the following experiments:

  • Genetic knockdown or knockout of VEGFR-2: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate VEGFR-2 expression should abolish the effect of ZM323881 if it is on-target.

  • Rescue experiment: Overexpression of a ZM323881-resistant mutant of VEGFR-2, if available, should rescue the cellular phenotype.

Q4: At what concentration should I use this compound in my cell-based assays to ensure selectivity?

A4: It is recommended to perform a dose-response curve in your specific cell line to determine the optimal concentration. Start with a concentration range around the reported IC50 for VEGFR-2 inhibition in cells (e.g., 8 nM for VEGF-A-induced endothelial cell proliferation) and extend to higher concentrations to identify potential off-target effects.[1][3] Always include appropriate vehicle controls (e.g., DMSO).

Troubleshooting Guides

This section provides guidance for common issues encountered during experiments with this compound.

Observed Problem Potential Cause Troubleshooting Steps
Inconsistent or no inhibition of VEGFR-2 phosphorylation 1. Reagent Integrity: The compound may have degraded. 2. Cellular Context: The cell line may not express sufficient levels of VEGFR-2, or the receptor may not be activated. 3. Experimental Protocol: Suboptimal antibody concentrations, buffer conditions, or incubation times in your Western blot.1. Verify Compound Activity: Test the compound in a cell-free biochemical kinase assay. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. 2. Confirm Target Expression and Activation: Verify VEGFR-2 expression and phosphorylation upon VEGF stimulation in your cell line via Western blot. 3. Optimize Western Blot Protocol: Titrate primary and secondary antibodies. Ensure lysis buffer contains phosphatase inhibitors.
Unexpected cell toxicity or reduced viability at low concentrations 1. Off-target kinase inhibition: The compound may be inhibiting other kinases essential for cell survival. 2. Non-kinase off-target effects: The compound may be interacting with other essential cellular proteins.1. Perform a Kinome Scan: Screen ZM323881 against a broad panel of kinases to identify potential off-targets. 2. Test a Structurally Unrelated VEGFR-2 Inhibitor: Compare the toxicity profile with another selective VEGFR-2 inhibitor. 3. Use a Lower Concentration: Determine the lowest effective concentration for VEGFR-2 inhibition to minimize off-target effects.
Paradoxical activation of a signaling pathway 1. Feedback loops: Inhibition of VEGFR-2 may lead to the activation of compensatory signaling pathways. 2. Off-target activation: The compound might directly or indirectly activate another kinase or signaling molecule.1. Investigate Downstream Pathways: Use phospho-specific antibodies to probe for the activation of other relevant signaling pathways (e.g., Akt, ERK, p38). 2. Time-Course Experiment: Analyze pathway activation at different time points after treatment to understand the dynamics of the response.
Alterations in gene expression unrelated to angiogenesis 1. Influence on alternative splicing: ZM323881 may be affecting the splicing of other genes besides VEGF-A. 2. Off-target effects on transcription factors or other nuclear proteins. 1. Perform RNA-sequencing: Analyze global changes in gene expression and splicing patterns after treatment. 2. Validate with qPCR: Confirm changes in the expression and splicing of specific genes of interest.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50Assay ConditionsReference
VEGFR-2 (KDR) < 2 nMIn vitro tyrosine kinase assay[3]
VEGF-A-induced Endothelial Cell Proliferation 8 nM³H-thymidine incorporation in HUVECs[3]
VEGFR-1 > 50 µMIn vitro tyrosine kinase assay[3]
PDGFRβ > 50 µMIn vitro tyrosine kinase assay[1]
FGFR1 > 50 µMIn vitro tyrosine kinase assay[1]
EGFR > 50 µMIn vitro tyrosine kinase assay[1]
erbB2 > 50 µMIn vitro tyrosine kinase assay[1]

Experimental Protocols

Protocol 1: In Vitro VEGFR-2 Kinase Assay

This protocol is for determining the direct inhibitory activity of this compound on VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 (KDR) kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • This compound

  • Kinase-Glo™ Luminescent Kinase Assay Kit

  • 96-well white plates

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer. Also, prepare a vehicle control (e.g., DMSO).

  • In a 96-well plate, add the diluted ZM323881 or vehicle.

  • Add the VEGFR-2 enzyme to each well, except for the "no enzyme" control wells.

  • Add the Poly(Glu, Tyr) substrate to all wells.

  • Initiate the reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using the Kinase-Glo™ reagent according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each concentration of ZM323881 and determine the IC50 value.

Protocol 2: Cellular Assay for VEGFR-2 Phosphorylation (Western Blot)

This protocol is to assess the ability of this compound to inhibit VEGF-A-induced VEGFR-2 phosphorylation in a cellular context.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line expressing VEGFR-2

  • Cell culture medium

  • VEGF-A

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-VEGFR-2 (e.g., Tyr1175), anti-total-VEGFR-2, and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

Procedure:

  • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

  • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

  • Immediately place the plates on ice and wash the cells with ice-cold PBS.

  • Lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the anti-phospho-VEGFR-2 primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate.

  • Strip the membrane and re-probe for total VEGFR-2 and then for a loading control like GAPDH to normalize the data.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates p38 p38 MAPK VEGFR2->p38 Potential Off-target Modulation PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Permeability Permeability p38->Permeability ZM323881 ZM323881 hydrochloride ZM323881->VEGFR2 Inhibits

Caption: On-target and potential off-target signaling pathways of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Observed Check_On_Target Is the effect due to VEGFR-2 inhibition? Start->Check_On_Target Validate_On_Target On-Target Effect Confirmed Check_On_Target->Validate_On_Target Yes Investigate_Off_Target Investigate Off-Target Effects Check_On_Target->Investigate_Off_Target No Refine_Experiment Refine Experimental Conditions (e.g., lower concentration) Validate_On_Target->Refine_Experiment Kinome_Scan Perform Kinome Scan Investigate_Off_Target->Kinome_Scan Non_Kinase_Screen Screen for non-kinase binding partners Investigate_Off_Target->Non_Kinase_Screen Splicing_Analysis Analyze Alternative Splicing Investigate_Off_Target->Splicing_Analysis Pathway_Analysis Analyze other signaling pathways Investigate_Off_Target->Pathway_Analysis Identify_Off_Target Potential Off-Target Identified Kinome_Scan->Identify_Off_Target Non_Kinase_Screen->Identify_Off_Target Splicing_Analysis->Identify_Off_Target Pathway_Analysis->Identify_Off_Target Identify_Off_Target->Refine_Experiment

Caption: Logical workflow for troubleshooting unexpected results with this compound.

References

Optimizing ZM323881 Hydrochloride Concentration for Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ZM323881 hydrochloride in their experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR.[1][2][3][4] It functions by inhibiting the tyrosine kinase activity of VEGFR-2, which is a critical step in the signaling cascade that leads to angiogenesis, endothelial cell proliferation, and increased microvascular permeability.[2]

Q2: What is the in vitro potency and selectivity of this compound?

A2: this compound is highly potent against VEGFR-2 with an IC50 value of less than 2 nM.[1][2][3][4] It demonstrates excellent selectivity for VEGFR-2 over other receptor tyrosine kinases.[3][4]

Q3: What are the recommended starting concentrations for in vitro experiments?

A3: For in vitro cell-based assays, a common starting concentration is around 1 µM to assess the inhibition of VEGF-induced cellular responses such as ERK phosphorylation.[1][3] To study the inhibition of VEGF-A-induced endothelial cell proliferation, an IC50 of 8 nM has been reported.[2][3][4] Therefore, a dose-response experiment ranging from low nanomolar to low micromolar concentrations is recommended to determine the optimal concentration for your specific cell type and assay.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in DMSO at concentrations of ≥ 50 mg/mL (121.40 mM).[1] For long-term storage, it is recommended to store the solid compound at 4°C, sealed away from moisture.[1] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide

Q5: I am observing precipitation of this compound in my cell culture medium. What should I do?

A5: this compound has poor solubility in aqueous solutions.[1] Precipitation in cell culture medium can occur if the final DMSO concentration is too low or if the compound concentration is too high. To troubleshoot this:

  • Ensure the final DMSO concentration is appropriate for your cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to determine the specific tolerance of your cell line.

  • Prepare intermediate dilutions. Instead of adding a highly concentrated stock solution directly to the medium, prepare intermediate dilutions in your cell culture medium.

  • Sonication. If precipitation occurs during the preparation of in vivo formulations, gentle heating and/or sonication can aid dissolution.[1]

Q6: I am not observing the expected inhibitory effect on VEGFR-2 signaling. What are the possible reasons?

A6: Several factors could contribute to a lack of inhibitory effect:

  • Compound Degradation: Ensure that the compound has been stored correctly and has not expired. Repeated freeze-thaw cycles of the stock solution can lead to degradation.

  • Cellular Health: Confirm that your cells are healthy and responsive to VEGF stimulation. High passage numbers can sometimes alter cellular responses.

  • Assay Conditions: Optimize the concentration of VEGF used for stimulation and the incubation time with this compound.

  • VEGFR-2 Expression: Verify the expression level of VEGFR-2 in your cell line, as low expression may result in a less pronounced inhibitory effect.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50Reference(s)
VEGFR-2< 2 nM[1][2][3][4]
VEGF-A-induced Endothelial Cell Proliferation8 nM[2][3][4]
PDGFRβ> 50 µM[3][4]
FGFR1> 50 µM[3][4]
EGFR> 50 µM[3][4]
erbB2> 50 µM[3][4]

Table 2: Solubility of this compound

SolventSolubilityReference(s)
DMSO≥ 50 mg/mL (121.40 mM)[1]
Water< 0.1 mg/mL (insoluble)[1]

Table 3: In Vivo Formulation Examples

FormulationCompositionSolubilityReference(s)
Protocol 110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.07 mM)[1]
Protocol 210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.07 mM)[1]
Protocol 310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.07 mM)[1]

Experimental Protocols

Protocol 1: Endothelial Cell Proliferation Assay

This protocol is designed to assess the inhibitory effect of this compound on VEGF-A-induced endothelial cell proliferation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Recombinant Human VEGF-A

  • This compound

  • 96-well plates

  • [³H]-thymidine or other proliferation assay reagent (e.g., MTT, PrestoBlue)

Procedure:

  • Seed HUVECs in 96-well plates at a density of 1,000-2,000 cells/well in EGM and allow them to attach overnight.

  • The next day, replace the medium with a serum-starvation medium for 4-6 hours.

  • Prepare serial dilutions of this compound in the serum-starvation medium.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with an optimal concentration of VEGF-A (e.g., 10-50 ng/mL) in the presence of this compound. Include a vehicle control (DMSO) and a VEGF-A only control.

  • Incubate the plates for 48-72 hours.

  • Assess cell proliferation using your chosen method. For [³H]-thymidine incorporation, pulse the cells with 1 µCi/well of [³H]-thymidine for the final 4-6 hours of incubation before harvesting.

  • Measure the incorporated radioactivity or absorbance/fluorescence.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Protocol 2: Western Blot for VEGFR-2 Phosphorylation

This protocol is used to determine the effect of this compound on VEGF-A-induced phosphorylation of VEGFR-2.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Recombinant Human VEGF-A

  • This compound

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate endothelial cells and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with desired concentrations of this compound or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-15 minutes.

  • Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total VEGFR-2 as a loading control.

  • Quantify the band intensities to determine the relative phosphorylation level.

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Proliferation Cell Proliferation & Survival Akt->Proliferation NO NO eNOS->NO Permeability Vascular Permeability NO->Permeability ZM323881 ZM323881 HCl ZM323881->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of ZM323881 HCl.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results A1 Prepare ZM323881 HCl Stock Solution (in DMSO) B2 Pre-treat with ZM323881 HCl A1->B2 A2 Culture Endothelial Cells B1 Serum Starve Cells A2->B1 B1->B2 B3 Stimulate with VEGF-A B2->B3 C1 Cell Proliferation Assay (e.g., MTT, ³H-thymidine) B3->C1 C2 Western Blot for p-VEGFR-2 B3->C2 D1 Determine IC50 C1->D1 D2 Quantify Protein Phosphorylation C2->D2

Caption: General experimental workflow for evaluating ZM323881 HCl activity.

troubleshooting_logic Start Issue: No Inhibitory Effect Q1 Is the compound properly stored and prepared? Start->Q1 A1_Yes Yes Q1->A1_Yes   A1_No No Q1->A1_No   Q2 Are the cells healthy and responsive to VEGF? A1_Yes->Q2 Sol1 Prepare fresh stock solution. Check storage conditions. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes   A2_No No Q2->A2_No   Q3 Are the assay conditions (concentrations, times) optimized? A2_Yes->Q3 Sol2 Use lower passage cells. Confirm VEGF response. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes   A3_No No Q3->A3_No   End Re-evaluate experiment A3_Yes->End Sol3 Perform dose-response and time-course experiments. A3_No->Sol3

Caption: Troubleshooting logic for lack of ZM323881 HCl inhibitory effect.

References

Technical Support Center: ZM323881 Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZM323881 hydrochloride. The resources below will help you address common issues and optimize your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1] Its mechanism of action involves binding to the ATP-binding site of the VEGFR-2 kinase domain, which inhibits the autophosphorylation of the receptor and blocks downstream signaling pathways.[2] This ultimately leads to the inhibition of endothelial cell proliferation and migration, as well as the prevention of increased vascular permeability induced by VEGF.[1][3]

Q2: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO at concentrations of up to 50 mM. For in vitro experiments, it is recommended to prepare a stock solution in high-quality, anhydrous DMSO. The stock solution should be stored at -20°C for up to one month or at -80°C for up to six months in a sealed, moisture-free container.[4] The compound is insoluble in water.[4]

Q3: What are the known IC50 values for this compound against its primary target and other kinases?

Summarized below are the reported IC50 values for this compound against various kinases. This data is crucial for designing experiments and understanding the inhibitor's selectivity.

Target KinaseIC50Reference
VEGFR-2 (KDR)<2 nM[1]
VEGF-A-induced endothelial cell proliferation8 nM[1]
VEGFR-1>50 µM[1]
PDGFRβ>50 µM
FGFR1>50 µM
EGFR>50 µM
erbB2>50 µM

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Medium

Question: I observed precipitation after diluting my this compound DMSO stock solution into my aqueous cell culture medium. How can I resolve this?

Answer: This is a common issue due to the low aqueous solubility of many small molecule inhibitors. Here's a troubleshooting workflow:

start Precipitation Observed in Media check_dmso Verify Final DMSO Concentration (Should be <0.5%) start->check_dmso sonicate Briefly Sonicate or Vortex the Diluted Solution check_dmso->sonicate If DMSO% is acceptable serial_dilution Perform Serial Dilutions in Media sonicate->serial_dilution If precipitation persists media_components Check for Incompatibilities with Media Components serial_dilution->media_components If still precipitating reduce_conc Lower the Final Concentration of ZM323881 media_components->reduce_conc serum_effect Test with Reduced Serum or Serum-Free Media reduce_conc->serum_effect end Solution Remains Clear serum_effect->end If issue is resolved

Caption: Workflow for troubleshooting compound precipitation.

Detailed Steps:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells and affect compound solubility.

  • Sonication/Vortexing: After diluting the stock solution, briefly sonicate or vortex the medium to aid in dissolution.[5]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in your cell culture medium.

  • Media Components: Some components in complex media, such as certain amino acids or high concentrations of salts, can affect compound solubility.[6][7] If possible, try a simpler medium for the initial dilution.

  • Lower Final Concentration: If precipitation persists, you may be exceeding the solubility limit of the compound in your specific medium. Try using a lower final concentration of this compound.

  • Serum Consideration: Proteins in fetal bovine serum (FBS) can sometimes interact with small molecules. Try preparing the dilution in serum-free or reduced-serum media first, and then adding it to your complete media.

Issue 2: Inconsistent or No Inhibition of VEGFR-2 Signaling

Question: My western blot results show inconsistent or no reduction in phosphorylated VEGFR-2 (p-VEGFR-2) after treatment with this compound. What could be the cause?

Answer: Several factors can contribute to this issue. Follow this troubleshooting guide to identify the potential problem:

start Inconsistent/No Inhibition of p-VEGFR-2 check_compound Verify Compound Integrity (Age, Storage) start->check_compound check_protocol Review Experimental Protocol (Concentration, Incubation Time) check_compound->check_protocol If compound is viable cell_health Assess Cell Health and Confluency check_protocol->cell_health If protocol is correct ligand_stimulation Optimize VEGF-A Stimulation cell_health->ligand_stimulation If cells are healthy western_blot Troubleshoot Western Blot (Antibodies, Lysis Buffer) ligand_stimulation->western_blot end Consistent Inhibition Observed western_blot->end If issue is resolved start Unexpected Phenotype Observed dose_response Perform a Dose-Response Curve for the Phenotype start->dose_response compare_ic50 Compare Phenotypic IC50 with VEGFR-2 Inhibition IC50 dose_response->compare_ic50 structural_analog Use a Structurally Similar Inactive Control Compound compare_ic50->structural_analog If IC50s differ significantly rescue_experiment Perform a Rescue Experiment (e.g., express a resistant VEGFR-2 mutant) structural_analog->rescue_experiment alternative_inhibitor Use a Structurally Different VEGFR-2 Inhibitor rescue_experiment->alternative_inhibitor end Determine if Phenotype is On-Target or Off-Target alternative_inhibitor->end VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 (Autophosphorylation) VEGFR2->P_VEGFR2 Dimerization ZM323881 ZM323881 ZM323881->P_VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PLCγ, ERK, Akt) P_VEGFR2->Downstream Response Cellular Responses (Proliferation, Migration, Permeability) Downstream->Response

References

Technical Support Center: ZM323881 Hydrochloride & Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using ZM323881 hydrochloride in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and identify potential contamination, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2][3][4][5][6] It functions by blocking the autophosphorylation of VEGFR-2, which in turn inhibits downstream signaling pathways involved in angiogenesis, cell proliferation, and migration.[3][7] This compound is highly selective for VEGFR-2 over other receptor tyrosine kinases like VEGFR-1, PDGFRβ, FGFR1, EGFR, and erbB2.[2][4][5][6]

Q2: How should I dissolve and store this compound?

Proper dissolution and storage are critical to maintaining the compound's activity and preventing chemical precipitation, which can be mistaken for contamination.

  • Solubility: this compound is soluble in DMSO.[1][2][4][5] For example, it is soluble up to 50 mM in DMSO.[5]

  • Storage: Store the solid compound desiccated at +4°C for long-term stability.[4][5] Stock solutions in DMSO should be stored at -20°C for short-term use (up to 1 month) or -80°C for longer-term storage (up to 6 months).[8] Always refer to the manufacturer's specific recommendations.

Q3: Can this compound cause my cell culture to become contaminated?

This compound itself is not a source of biological contamination. However, any addition to your cell culture, including this compound, presents an opportunity for contamination if not handled with strict aseptic technique. Issues such as improper dissolution leading to precipitation can also be visually mistaken for microbial contamination.

Q4: What are the common types of cell culture contamination I should be aware of?

The most common types of biological contaminants in cell culture are bacteria, yeast, molds, mycoplasma, and viruses.[9][10][11] Cross-contamination with other cell lines is also a significant issue.[9]

Troubleshooting Guide: Cell Culture Contamination

This guide will help you identify and address potential contamination in your cell cultures when working with this compound.

Issue 1: Sudden change in media color and turbidity.
  • Possible Cause: This is a classic sign of bacterial contamination.[9][10][12][13] Bacteria metabolize nutrients in the media, leading to a rapid drop in pH (media turns yellow) and a cloudy appearance.[9][10][12]

  • Troubleshooting Steps:

    • Immediately inspect the culture under a microscope at high magnification. Look for small, motile particles between your cells.[10][12]

    • If bacterial contamination is confirmed, discard the contaminated culture and any shared reagents.

    • Thoroughly disinfect the biosafety cabinet, incubator, and any equipment used.[14][15]

    • Review your aseptic technique. Ensure you are properly sterilizing all materials entering the biosafety cabinet.[15][16][17][18][19]

Issue 2: Cells are growing slowly, and I see filamentous structures or budding particles.
  • Possible Cause: This could indicate a fungal (mold or yeast) contamination. Molds often appear as thin, filamentous structures, while yeasts are small, budding particles.[12][14] Fungal contamination may not initially cause a dramatic pH change but will eventually make the media turbid.[10][14]

  • Troubleshooting Steps:

    • Visually inspect the culture flask for any fuzzy growth, which is characteristic of mold.

    • Under a microscope, look for hyphae (filaments) or budding yeast cells.[12]

    • If fungal contamination is present, it is best to discard the culture. Salvaging it is difficult and risks contaminating other cultures.[14]

    • Review your lab's cleaning procedures for incubators and biosafety cabinets, paying special attention to humidity sources like water pans, which can harbor fungi.[9]

Issue 3: My cells' health is declining, but the media looks clear.
  • Possible Cause: This is a hallmark of mycoplasma contamination.[13] Mycoplasma are very small bacteria that lack a cell wall, making them undetectable by the naked eye and difficult to see with a standard light microscope.[12][20] They can alter cell metabolism, growth rates, and gene expression, compromising experimental results.[11][21]

  • Troubleshooting Steps:

    • Quarantine the suspected cell line to prevent cross-contamination.[9][22]

    • Test for mycoplasma using a dedicated detection method. PCR-based assays are rapid and sensitive.[21][23] DNA staining (e.g., with DAPI or Hoechst) can also reveal mycoplasma as small fluorescent particles outside the cell nuclei.[21]

    • If the culture is positive for mycoplasma, it is strongly recommended to discard it.

    • Implement routine mycoplasma testing for all cell lines in your lab, especially for new and incoming lines.[9][14][22]

Data Presentation

Table 1: Inhibitory Activity of this compound

TargetIC50 ValueCell Line/Assay
VEGFR-2< 2 nMIn vitro kinase assay
VEGF-A-induced proliferation8 nMHuman Umbilical Vein Endothelial Cells (HUVECs)
EGF-induced proliferation1.9 µMHUVECs
bFGF-induced proliferation1.6 µMHUVECs

Data compiled from multiple sources.[1][2][3][4][5][6]

Table 2: Solubility of this compound

SolventConcentrationNotes
DMSO≥ 50 mg/mL (121.40 mM)Hygroscopic DMSO can impact solubility; use newly opened solvent.
DMSO40 mg/mL (97.12 mM)Sonication is recommended.
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL (4.86 mM)For in vivo formulation; sonication recommended.

Data compiled from multiple sources.[1][2][8]

Experimental Protocols

Protocol 1: Aseptic Technique for Handling this compound
  • Prepare a stock solution of this compound in sterile DMSO inside a certified biosafety cabinet.

  • Wipe down the exterior of the vial with 70% ethanol (B145695) before placing it in the cabinet.[15]

  • Use sterile pipette tips to dispense the DMSO and to mix the solution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles and reduce the risk of contamination.[14]

  • When treating cells, dilute the stock solution to the final working concentration in sterile cell culture media. Perform this dilution step within the biosafety cabinet.

  • Always handle only one cell line at a time to prevent cross-contamination.[9]

Protocol 2: Mycoplasma Detection by PCR

This is a generalized protocol; always follow the specific instructions of your chosen PCR detection kit.

  • Sample Preparation: Collect 1 mL of cell culture supernatant from a culture that is 70-80% confluent and has been cultured without antibiotics for at least 3 days.

  • DNA Extraction: Isolate the DNA from the supernatant. Many commercial kits provide a simplified lysis procedure.

  • PCR Amplification: Prepare the PCR reaction mix according to the kit's instructions, including a positive and negative control. Add the extracted DNA to the reaction tubes.

  • Thermocycling: Run the PCR reaction using the specified cycling conditions. The primers in the kit are designed to amplify a specific region of the mycoplasma 16S rRNA gene.[23]

  • Detection: Analyze the PCR products by gel electrophoresis. The presence of a band of the correct size in the sample lane indicates mycoplasma contamination.

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ZM323881 ZM323881 hydrochloride ZM323881->VEGFR2 Inhibits Autophosphorylation RAF_MEK_ERK Raf-MEK-ERK (MAPK Pathway) PLCg->RAF_MEK_ERK AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation RAF_MEK_ERK->Proliferation Migration Cell Migration RAF_MEK_ERK->Migration

Caption: this compound inhibits VEGFR-2 signaling.

Contamination_Troubleshooting_Workflow Start Observe Change in Cell Culture Media_Check Media Turbid or Color Change? Start->Media_Check Microscopy Microscopic Examination Media_Check->Microscopy Yes No_Visible_Contamination No Visible Contamination, but Poor Cell Health Media_Check->No_Visible_Contamination No Fungal_Bacterial Bacteria or Fungi Visible? Microscopy->Fungal_Bacterial Discard_Culture Discard Culture & Decontaminate Fungal_Bacterial->Discard_Culture Yes Fungal_Bacterial->No_Visible_Contamination No Mycoplasma_Test Perform Mycoplasma Test (e.g., PCR) No_Visible_Contamination->Mycoplasma_Test Mycoplasma_Positive Mycoplasma Positive? Mycoplasma_Test->Mycoplasma_Positive Mycoplasma_Positive->Discard_Culture Yes Review_Technique Review Aseptic Technique & Reagent Sterility Mycoplasma_Positive->Review_Technique No

Caption: Troubleshooting workflow for suspected cell culture contamination.

References

How to address experimental variability with ZM323881 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing ZM323881 hydrochloride in their experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to address potential sources of experimental variability and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2][3] By binding to the ATP-binding site of the VEGFR-2 kinase domain, it blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[1][2]

Q2: What is the recommended solvent and storage procedure for this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of up to 50 mM.[3] For long-term storage, the solid compound should be desiccated at +4°C.[3] Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[2] It is advisable to use fresh DMSO, as moisture can reduce the solubility of the compound.[4]

Q3: At what concentration is this compound selective for VEGFR-2?

A3: this compound exhibits high selectivity for VEGFR-2, with an IC50 value of less than 2 nM.[1][2][3] It shows significantly less activity against other receptor tyrosine kinases such as VEGFR-1, PDGFRβ, FGFR1, EGFR, and erbB2, with IC50 values for these kinases being greater than 50 μM.[3] To maintain selectivity in cellular assays, a concentration of 1 µM is often used, which effectively inhibits VEGFR-2 without significant off-target effects on other kinases.[4][5]

Q4: Have any off-target effects or cellular toxicity been reported for ZM323881?

A4: In a 3D spheroid assay using induced pluripotent stem cell-derived endothelial cells, ZM323881 treatment at 1 µM was reported to have no lethal effects on the cells or unintended off-target effects.[6] However, as with any kinase inhibitor, the potential for off-target effects should be considered, especially at higher concentrations. It is always recommended to include appropriate controls to monitor for cellular health and potential off-target activities.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Inconsistent Inhibition of Endothelial Cell Proliferation

Question: My results for VEGF-induced endothelial cell proliferation assays are highly variable between experiments. What could be the cause?

Answer:

  • Compound Precipitation: this compound has limited aqueous solubility. Ensure that your stock solution is fully dissolved and that the final concentration in your cell culture medium does not lead to precipitation. Visually inspect for precipitates after dilution.

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability. Ensure a homogenous cell suspension and accurate cell counting before seeding.

  • VEGF Activity: The potency of your VEGF can vary. Use a consistent lot of VEGF and consider aliquoting to avoid repeated freeze-thaw cycles.

  • Inhibitor Stability: While stable in DMSO, the stability of ZM323881 in cell culture media over long incubation periods may vary. For multi-day proliferation assays, consider replenishing the media with fresh inhibitor.

Lack of Inhibition of VEGFR-2 Phosphorylation in Western Blots

Question: I am not observing a decrease in VEGFR-2 phosphorylation after treating my cells with this compound. What should I check?

Answer:

  • Timing of VEGF Stimulation and Lysis: The kinetics of VEGFR-2 phosphorylation are rapid. Ensure you are lysing the cells at the optimal time point after VEGF stimulation (typically 5-15 minutes).

  • Inhibitor Pre-incubation: Pre-incubating your cells with ZM323881 for a sufficient time (e.g., 1-2 hours) before adding VEGF is crucial for the inhibitor to enter the cells and bind to its target.

  • Lysis Buffer Composition: Use a lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation status of VEGFR-2.

  • Antibody Quality: Verify the specificity and sensitivity of your primary antibodies for both phosphorylated and total VEGFR-2.

Variability in Cell Migration/Invasion Assays

Question: My cell migration or invasion assay results with ZM323881 are not reproducible. What are the potential issues?

Answer:

  • Chemoattractant Gradient: Ensure a stable and consistent chemoattractant gradient is established in your assay (e.g., in a Boyden chamber).

  • Matrigel Coating (for invasion assays): The thickness and uniformity of the Matrigel layer are critical. Use a consistent coating procedure and ensure the Matrigel is properly solidified.

  • Cell Health: Serum starvation prior to the assay can impact cell viability and migratory capacity. Optimize the duration of serum starvation for your specific cell type.

  • Inhibitor Concentration: Ensure the inhibitor is present in both the upper and lower chambers at the desired concentration to maintain consistent inhibition throughout the experiment.

Data Presentation

In Vitro Potency of this compound
Target/AssayCell Line/SystemIC50 Value
VEGFR-2 Kinase ActivityEnzyme Assay< 2 nM
VEGF-A-induced Endothelial Cell ProliferationHUVEC8 nM
EGF-induced HUVEC ProliferationHUVEC1.9 µM
bFGF-induced HUVEC ProliferationHUVEC1.6 µM
VEGFR-1 Kinase ActivityEnzyme Assay> 50 µM
PDGFRβ Kinase ActivityEnzyme Assay> 50 µM
FGFR1 Kinase ActivityEnzyme Assay> 50 µM
EGFR Kinase ActivityEnzyme Assay> 50 µM
erbB2 Kinase ActivityEnzyme Assay> 50 µM

Data compiled from multiple sources.[1][3][4][5]

Experimental Protocols

Protocol 1: Western Blot for VEGFR-2 Phosphorylation
  • Cell Seeding: Plate human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: The day before the experiment, replace the growth medium with serum-free medium and incubate for 18-24 hours.

  • Inhibitor Treatment: Pre-treat the cells with this compound (e.g., at 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 2 hours.

  • VEGF Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10 minutes at 37°C.

  • Cell Lysis: Immediately wash the cells twice with ice-cold PBS. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-VEGFR-2 (e.g., Tyr1175) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total VEGFR-2 to normalize for protein loading.

Protocol 2: Transwell Cell Migration Assay
  • Cell Preparation: Culture HUVECs to 80% confluency. Serum-starve the cells for 6 hours prior to the assay.

  • Chamber Setup: Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate.

  • Chemoattractant: Add serum-free medium containing a chemoattractant (e.g., 50 ng/mL VEGF-A) to the lower chamber.

  • Cell Seeding: Resuspend the serum-starved HUVECs in serum-free medium containing this compound at the desired concentrations (or vehicle control). Seed the cells into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Cell Removal: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes. Stain the cells with 0.1% crystal violet for 20 minutes.

  • Quantification: Wash the inserts with water and allow them to air dry. Count the number of migrated cells in several random fields of view under a microscope.

Mandatory Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds PLCg PLCg VEGFR-2->PLCg Activates PI3K PI3K VEGFR-2->PI3K Activates Src Src VEGFR-2->Src Activates ERK ERK PLCg->ERK Akt Akt PI3K->Akt Cell_Migration Cell_Migration Src->Cell_Migration Cell_Survival Cell_Survival Akt->Cell_Survival Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation ZM323881 ZM323881 ZM323881->VEGFR-2 Inhibits Autophosphorylation

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Results with This compound Check_Solubility Is the compound fully dissolved and stable in the final dilution? Start->Check_Solubility Check_Concentration Is the concentration appropriate for selective VEGFR-2 inhibition? Check_Solubility->Check_Concentration Yes Optimize_Protocol Optimize Experimental Protocol Check_Solubility->Optimize_Protocol No Check_Controls Are positive and negative controls behaving as expected? Check_Concentration->Check_Controls Yes Check_Concentration->Optimize_Protocol No Check_Cell_Health Are the cells healthy and in the correct growth phase? Check_Controls->Check_Cell_Health Yes Check_Controls->Optimize_Protocol No Check_Cell_Health->Optimize_Protocol No Consult_Literature Consult literature for similar experimental setups Check_Cell_Health->Consult_Literature Yes Optimize_Protocol->Start Re-run Experiment Contact_Support Contact Technical Support Consult_Literature->Contact_Support

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Prepare_Stock Prepare ZM323881 Stock in DMSO Add_Inhibitor Add ZM323881 or Vehicle Prepare_Stock->Add_Inhibitor Culture_Cells Culture & Seed Endothelial Cells Serum_Starve Serum Starve Cells Culture_Cells->Serum_Starve Serum_Starve->Add_Inhibitor Add_VEGF Add VEGF (or control) Add_Inhibitor->Add_VEGF Proliferation_Assay Proliferation Assay (e.g., MTT) Add_VEGF->Proliferation_Assay Migration_Assay Migration Assay (e.g., Transwell) Add_VEGF->Migration_Assay Western_Blot Western Blot for pVEGFR-2 Add_VEGF->Western_Blot Quantify_Results Quantify Results Proliferation_Assay->Quantify_Results Migration_Assay->Quantify_Results Western_Blot->Quantify_Results Statistical_Analysis Statistical Analysis Quantify_Results->Statistical_Analysis

Caption: A generalized experimental workflow for studying the effects of ZM323881.

References

ZM323881 Hydrochloride: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of ZM323881 hydrochloride. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable, reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound powder?

A: The solid compound should be stored at 4°C in a sealed container, away from moisture.[1] It is recommended to desiccate the product for long-term storage.

Q2: What is the recommended solvent for preparing stock solutions?

A: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2][3] It is soluble in DMSO at concentrations of ≥ 50 mg/mL.[1] For optimal results, use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1]

Q3: How should I store the stock solution?

A: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][2] Stored in a sealed container away from moisture, the stock solution is stable for up to 6 months at -80°C and for up to 1 month at -20°C.[1][2]

Q4: My compound precipitated out of solution. What should I do?

A: If precipitation occurs during the preparation of a solution, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure the storage conditions are appropriate and that the solvent has not degraded.

Q5: Is this compound soluble in aqueous solutions?

A: this compound has very low solubility in water (< 0.1 mg/mL).[1][2] For in vivo experiments requiring aqueous-based solutions, specific formulations using co-solvents such as PEG300, Tween-80, and SBE-β-CD are necessary.[1] It is recommended to prepare these working solutions fresh on the day of use.[1]

Storage and Stability Data

Proper storage is critical to maintain the chemical integrity and biological activity of this compound. The following tables summarize the recommended storage conditions for the solid compound and its solutions.

Table 1: Storage Conditions for Solid this compound

ConditionTemperatureDurationNotes
Solid Form4°CLong-termStore in a sealed container, desiccated and protected from moisture.[1]
ShippingRoom TemperatureShort-termStable for a few days during ordinary shipping.[2]

Table 2: Storage Conditions for this compound in Solution

SolventTemperatureDurationNotes
DMSO Stock Solution-80°C6 monthsAliquot to avoid freeze-thaw cycles. Store in a sealed container away from moisture.[1]
DMSO Stock Solution-20°C1 monthAliquot to avoid freeze-thaw cycles. Store in a sealed container away from moisture.[1][2]
Aqueous-based working solutionsN/ASame day useIt is recommended to prepare fresh for in vivo experiments.[1]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

  • Calculate the required mass: Based on the molecular weight of this compound (411.86 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For example, for 1 mL of 10 mM solution, you would need 4.12 mg of the compound.

  • Weigh the compound: Accurately weigh the calculated mass of this compound in a suitable microcentrifuge tube.

  • Add solvent: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to assist dissolution if necessary.[1]

  • Store: Aliquot the stock solution into single-use vials and store at -80°C or -20°C as recommended.[1][2]

Visualizations

Signaling Pathway

This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3] It functions by blocking the tyrosine kinase activity of VEGFR-2, thereby inhibiting downstream signaling pathways involved in angiogenesis, cell proliferation, and migration.[1][3]

VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras ZM323881 ZM323881 HCl ZM323881->VEGFR2 Inhibits Proliferation Cell Proliferation, Migration, Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified diagram of the VEGFR-2 signaling pathway inhibited by this compound.

Experimental Workflow for Stability Assessment

The following diagram outlines a general workflow for assessing the stability of this compound under various conditions.

Stability_Workflow start Prepare ZM323881 HCl Solutions (e.g., in DMSO, aqueous buffers) stress Expose to Stress Conditions (e.g., different temp, pH, light) start->stress sampling Collect Samples at Defined Time Points stress->sampling analysis Analyze Samples by HPLC-UV sampling->analysis quantification Quantify Remaining ZM323881 HCl and Detect Degradation Products analysis->quantification data Analyze Data and Determine Degradation Rate quantification->data

Caption: General experimental workflow for assessing the stability of a chemical compound.

References

Technical Support Center: ZM323881 Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols and troubleshooting advice for the preparation of ZM323881 hydrochloride stock solutions in DMSO for researchers, scientists, and drug development professionals.

Physicochemical Properties and Solubility

Quantitative data regarding this compound is summarized below. This information is critical for accurate preparation of stock solutions.

PropertyValueCitations
Molecular Weight 411.86 g/mol [1][2]
Solubility in DMSO ≥ 10 mg/mL (24.28 mM)[3]
~30 mg/mL[4]
40 mg/mL (97.12 mM)[1][5]
≥ 50 mg/mL (121.40 mM)[2]
Soluble to 50 mM[6]
Appearance Light yellow to yellow crystalline solid[2][4]
Storage (Powder) -20°C for up to 3 years[1][5]
Storage (in DMSO) -80°C for up to 1 year; -20°C for up to 1 month[1][2][3]

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/fresh DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Pre-warm DMSO: Allow the anhydrous DMSO to come to room temperature before opening to minimize moisture absorption.

  • Weigh this compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM solution, you would weigh out 4.12 mg.

      • Calculation:

        • Molecular Weight (MW) = 411.86 g/mol

        • Desired Concentration = 10 mM = 0.01 mol/L

        • Volume = 1 mL = 0.001 L

        • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

        • Mass (g) = 0.01 mol/L * 0.001 L * 411.86 g/mol = 0.0041186 g = 4.12 mg

  • Add DMSO:

    • Add the calculated volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonication is recommended to aid dissolution.[1] Use a bath sonicator for 5-10 minutes, or until the solution is clear. Gentle warming (e.g., in a 37°C water bath) can also be applied.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.

    • For long-term storage (up to one year), store the aliquots at -80°C.[1][3] For short-term storage (up to one month), -20°C is acceptable.[2][3]

Troubleshooting and FAQs

Q1: My this compound is not fully dissolving in DMSO.

  • A1: Ensure you are using fresh, anhydrous DMSO, as moisture can significantly reduce solubility.[3] Sonication is highly recommended to aid dissolution.[1] Gentle warming can also be effective. If precipitation occurs, heating and/or sonication can be used to help redissolve the compound.[2]

Q2: I see a precipitate in my stock solution after storing it at -20°C or -80°C and thawing it.

  • A2: This can sometimes happen. Before use, allow the aliquot to thaw completely at room temperature. Vortex the tube thoroughly. If the precipitate persists, you can warm the solution gently in a water bath and sonicate for a few minutes to redissolve the compound.

Q3: Can I store my stock solution at 4°C?

  • A3: It is not recommended. While the solid powder can be stored desiccated at +4°C, solutions in DMSO should be stored frozen at -20°C or -80°C to maintain stability.[2][3]

Q4: Can I dissolve this compound directly in aqueous buffers like PBS?

  • A4: No, this compound is sparingly soluble in aqueous buffers.[4] For experiments requiring an aqueous solution, it is recommended to first dissolve the compound in DMSO to create a concentrated stock solution, and then dilute this stock solution into the aqueous buffer of choice.[4] Note that the final concentration of DMSO should be kept low and consistent across your experiments to avoid solvent effects.

Q5: What is the maximum recommended concentration for a stock solution?

  • A5: While solubility in DMSO is reported to be as high as 40-50 mg/mL, preparing stock solutions at extremely high concentrations can increase the risk of precipitation upon storage or dilution.[1][2] A concentration of 10-50 mM is generally a reliable range for stock solutions.

Visualized Workflow

The following diagram illustrates the key steps and decision points in the preparation of a this compound stock solution.

G cluster_prep Preparation start Start weigh Weigh ZM323881 HCl start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex dissolved Is it fully dissolved? vortex->dissolved sonicate Sonicate / Gentle Warming dissolved->sonicate No aliquot Aliquot into single-use tubes dissolved->aliquot Yes sonicate->vortex store Store at -80°C (long-term) or -20°C (short-term) aliquot->store end End store->end

References

Sonication and heating to improve ZM323881 hydrochloride solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective solubilization of ZM323881 hydrochloride, with a focus on the use of sonication and heating.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble up to 50 mM in DMSO.[1][2] For in vivo applications, a common solvent system is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[3]

Q2: My this compound is not fully dissolving in DMSO. What should I do?

A2: If you observe incomplete dissolution in DMSO, gentle warming and sonication are recommended to aid solubilization.[3][4] Ensure you are using high-purity, anhydrous DMSO, as moisture can negatively impact solubility.

Q3: The compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. To mitigate this, you can try the following:

  • Lower the final concentration: The concentration in your aqueous solution may be exceeding its solubility limit.

  • Optimize the dilution process: Add the DMSO stock to the aqueous buffer dropwise while vortexing to ensure rapid and even dispersion.

  • Use a co-solvent system: For in vivo experiments, formulations containing PEG300 and Tween-80 are used to maintain solubility.[3]

Q4: What are the best practices for sonicating my this compound solution?

A4: When sonicating to dissolve this compound, it is advisable to use a sonication bath or a probe sonicator on a low power setting. To prevent degradation of the compound due to heat generated during sonication, keep the sample on ice and use a pulse mode (e.g., 5 seconds on, 5 seconds off).[5]

Q5: Is it safe to heat my this compound solution?

A5: Gentle heating can be an effective method to aid dissolution. A water bath set to a temperature of around 37°C is a safe and effective way to warm the solution.[6] Avoid excessive or prolonged heating at high temperatures to prevent potential degradation of the compound.

Q6: How should I store my this compound stock solution?

A6: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound will not dissolve in DMSO Insufficient solvent volume or low-quality DMSO.Ensure the correct volume of high-purity, anhydrous DMSO is used. Apply gentle warming (37°C water bath) and/or sonication to aid dissolution.
Precipitation upon dilution in aqueous buffer The final concentration exceeds the aqueous solubility limit.Decrease the final working concentration. For in vivo studies, use a formulation containing solubility enhancers like PEG300 and Tween 80.
Solution is cloudy after sonication Incomplete dissolution or presence of insoluble impurities.Centrifuge the solution to pellet any undissolved material and carefully transfer the supernatant. Consider filtering the solution through a 0.22 µm filter if necessary.
Inconsistent experimental results Incomplete dissolution or precipitation of the inhibitor during the experiment.Ensure the stock solution is fully dissolved before use. Prepare fresh dilutions for each experiment and visually inspect for any precipitation before use.

Quantitative Data Summary

The following table summarizes the known solubility data for this compound in various solvents.

Solvent Concentration Notes Reference
DMSO≥ 50 mg/mL (121.40 mM)Hygroscopic DMSO can impact solubility; use newly opened DMSO.[7]
DMSO50 mM[1][2]
DMSO40 mg/mL (97.12 mM)Sonication is recommended.[3][4]
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline≥ 2.5 mg/mL (6.07 mM)Heat and/or sonication can be used to aid dissolution.[7]
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline2 mg/mL (4.86 mM)Sonication is recommended.[3][4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.07 mM)Heat and/or sonication can be used to aid dissolution.[7]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.07 mM)[7]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO
  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

  • Initial Dissolution: Vortex the solution for 1-2 minutes.

  • Sonication (if necessary): If the compound is not fully dissolved, place the vial in a beaker of ice water and sonicate in an ultrasonic bath in short bursts (e.g., 5-10 minutes) until the solution is clear.

  • Gentle Heating (if necessary): If sonication alone is insufficient, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Storage: Once fully dissolved, aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol for Preparing an In Vivo Formulation of this compound

This protocol is for preparing a 1 mL working solution at a concentration of 2 mg/mL.

  • Prepare a Concentrated Stock: First, prepare a 20 mg/mL stock solution of this compound in DMSO following the protocol above.

  • Sequential Addition of Solvents: a. In a sterile microcentrifuge tube, add 400 µL of PEG300. b. To the PEG300, add 100 µL of the 20 mg/mL this compound DMSO stock and mix thoroughly by vortexing. c. Add 50 µL of Tween 80 to the mixture and vortex until the solution is homogeneous. d. Finally, add 450 µL of saline and vortex to obtain a clear solution.

  • Aid Dissolution (if necessary): If any precipitation or phase separation occurs during the preparation, use gentle warming (37°C water bath) and/or sonication to aid dissolution.

  • Use Immediately: It is recommended to prepare this formulation fresh for each experiment and use it on the same day.

Visualizations

experimental_workflow Experimental Workflow for Improving this compound Solubility cluster_start Start cluster_dissolution Dissolution in DMSO cluster_troubleshooting Troubleshooting cluster_storage Storage start ZM323881 HCl Powder add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex add_dmso->vortex check_solubility Visually Inspect Solution vortex->check_solubility sonicate Sonicate on Ice check_solubility->sonicate Partially Dissolved clear_solution Clear Stock Solution check_solubility->clear_solution Fully Dissolved heat Gently Heat (37°C) sonicate->heat heat->check_solubility aliquot Aliquot clear_solution->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for dissolving this compound.

vegfr2_signaling_pathway VEGFR-2 Signaling Pathway Inhibition by ZM323881 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular vegf VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 Binds autophosphorylation Autophosphorylation vegfr2->autophosphorylation Dimerization & Activation zm323881 ZM323881 zm323881->autophosphorylation Inhibits downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) autophosphorylation->downstream cellular_response Cellular Responses (Proliferation, Migration, Survival) downstream->cellular_response

Caption: Inhibition of VEGFR-2 signaling by ZM323881.

References

Minimizing ZM323881 hydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ZM323881 hydrochloride. Our aim is to help you overcome common challenges, such as precipitation in media, to ensure the success of your experiments.

Troubleshooting Guide: Minimizing this compound Precipitation

Precipitation of this compound upon addition to aqueous media is a common issue due to its low water solubility. Follow this guide to troubleshoot and prevent this problem.

My this compound precipitated after adding it to my cell culture medium. What should I do?

Encountering precipitation can be frustrating. Here’s a step-by-step approach to resolve the issue:

  • Initial Stock Solution Check:

    • Ensure your stock solution in DMSO is fully dissolved and clear before diluting it into your aqueous medium.[1] If any particulate matter is visible, briefly sonicate or gently warm the stock solution.

    • Use fresh, anhydrous DMSO to prepare your stock solution, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[2]

  • Dilution Process Optimization:

    • Pre-warm the medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can help maintain solubility.

    • Rapid mixing: Add the DMSO stock solution directly to the medium while gently vortexing or swirling to ensure rapid and even dispersion. This prevents localized high concentrations that can lead to immediate precipitation.

    • Stepwise dilution: Consider a serial dilution approach. First, dilute the concentrated DMSO stock into a smaller volume of pre-warmed medium, ensure it stays in solution, and then add this to your final volume.

  • Final Concentration Reassessment:

    • The final concentration of this compound in your experiment might be too high for its solubility in the aqueous medium. Verify the working concentrations used in similar published studies.

    • The final percentage of DMSO in your cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. If a higher concentration of this compound is required, it may be necessary to explore the use of a solubilizing agent, though this should be done with careful consideration of its effects on your experimental system.

  • Consider Co-solvents for In Vivo Studies:

    • For in vivo experiments requiring higher concentrations, a simple DMSO stock diluted in saline will likely result in precipitation. In these cases, co-solvent systems are often necessary. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][3] Another option is to use a solution of 20% SBE-β-CD in saline with 10% DMSO.[1]

G cluster_0 Troubleshooting Workflow start Precipitation Observed in Media check_stock Is the DMSO stock solution clear? start->check_stock dissolve_stock Sonicate or gently warm the stock solution. Use fresh, anhydrous DMSO. check_stock->dissolve_stock No optimize_dilution Optimize Dilution Technique check_stock->optimize_dilution Yes dissolve_stock->optimize_dilution prewarm Pre-warm media to 37°C. optimize_dilution->prewarm rapid_mix Add stock to media with rapid mixing. prewarm->rapid_mix stepwise_dilution Perform stepwise dilution. rapid_mix->stepwise_dilution reassess_conc Reassess Final Concentration stepwise_dilution->reassess_conc check_literature Is the concentration within the published soluble range? reassess_conc->check_literature consider_cosolvent For in vivo, consider co-solvents (e.g., PEG300, Tween-80). check_literature->consider_cosolvent No solution Solution Achieved check_literature->solution Yes no_solution Precipitation Persists consider_cosolvent->no_solution G cluster_0 VEGFR-2 Signaling Pathway cluster_downstream Downstream Signaling cluster_cellular Cellular Responses VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Migration VEGFR2->Migration ZM323881 ZM323881 ZM323881->VEGFR2 Inhibits ERK ERK PLCg->ERK AKT Akt PI3K->AKT Proliferation Proliferation ERK->Proliferation Survival Survival AKT->Survival

References

Validation & Comparative

A Comparative Analysis of ZM323881 Hydrochloride and Sorafenib in Preclinical Angiogenesis Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-angiogenic cancer therapy, the strategic targeting of the Vascular Endothelial Growth Factor (VEGF) signaling pathway remains a cornerstone of drug development. This guide provides a comparative overview of two kinase inhibitors, ZM323881 hydrochloride and Sorafenib (B1663141), in the context of in vivo angiogenesis models. While both compounds interfere with VEGF-mediated signaling, they exhibit distinct kinase selectivity profiles that influence their biological activity.

This comparison is based on an analysis of their mechanisms of action and available preclinical data. It is important to note that a direct head-to-head in vivo study comparing this compound and Sorafenib has not been identified in the public literature. The following information is synthesized from individual studies on each compound.

Mechanism of Action: A Tale of Two Inhibition Profiles

This compound is characterized by its high potency and selectivity as an inhibitor of VEGF Receptor 2 (VEGFR-2) tyrosine kinase.[1] It demonstrates minimal activity against other receptor tyrosine kinases, including VEGFR-1, Platelet-Derived Growth Factor Receptor (PDGFR), and Epidermal Growth Factor Receptor (EGFR).[1] This specificity allows for the targeted disruption of the primary signaling cascade responsible for VEGF-induced endothelial cell proliferation and migration.

Sorafenib , in contrast, is a multi-kinase inhibitor with a broader spectrum of targets.[2][3] It inhibits intracellular Raf kinases (C-Raf and B-Raf) in the MAPK pathway, thereby directly impeding tumor cell proliferation.[2] Concurrently, Sorafenib targets cell surface kinase receptors, including VEGFR-2, VEGFR-3, and PDGFR-β, which are crucial for tumor angiogenesis.[3][4][5] This dual mechanism of action allows Sorafenib to exert both anti-proliferative and anti-angiogenic effects.[2][4]

G cluster_0 Sorafenib Targets cluster_1 ZM323881 Target cluster_2 Signaling Pathways Raf-1 Raf-1 Proliferation Proliferation Raf-1->Proliferation B-Raf B-Raf B-Raf->Proliferation VEGFR-2_S VEGFR-2 Angiogenesis Angiogenesis VEGFR-2_S->Angiogenesis VEGFR-3 VEGFR-3 VEGFR-3->Angiogenesis PDGFR-β PDGFR-β PDGFR-β->Angiogenesis c-Kit c-Kit Survival Survival c-Kit->Survival FLT-3 FLT-3 FLT-3->Survival VEGFR-2_Z VEGFR-2 VEGFR-2_Z->Angiogenesis

Figure 1. Targeted Signaling Pathways of Sorafenib and ZM323881.

In Vivo Anti-Angiogenesis Performance

Quantitative in vivo data for this compound is limited in publicly available literature. However, its potent and selective inhibition of VEGFR-2 phosphorylation has been demonstrated in a zebrafish xenograft model.[6]

For Sorafenib, numerous in vivo studies have characterized its anti-angiogenic and anti-tumor efficacy. The data presented below is representative of findings from a patient-derived renal cell carcinoma (RCC) xenograft model in SCID mice.[5]

ParameterSorafenib TreatmentControl% ChangeCitation
Tumor Volume Data not specified in %-Significant Inhibition[5]
Microvessel Density (CD31+) Significant Decrease-Data not specified in %[5]
p-VEGFR-2 Expression Inhibited-Data not specified in %[5]
p-PDGFR-β Expression Inhibited-Data not specified in %[5]

Data is qualitative as percentage change was not specified in the source.

The broad-spectrum activity of Sorafenib contributes to its robust anti-tumor effects in various preclinical models, including those for anaplastic thyroid carcinoma, osteosarcoma, and hepatocellular carcinoma.[2][3][4] The inhibition of both VEGFR and PDGFR pathways likely leads to a more comprehensive disruption of tumor vasculature formation and maturation. In contrast, the highly selective nature of this compound suggests it would be a valuable tool for specifically dissecting the role of VEGFR-2 in angiogenesis, though its therapeutic efficacy as a standalone agent in comparison to multi-kinase inhibitors has not been established in comparative studies.

Experimental Protocols

A detailed methodology for a representative in vivo angiogenesis study using Sorafenib in a patient-derived xenograft model is outlined below.

Model: Patient-Derived Renal Cell Carcinoma (RCC) Xenografts in Severe Combined Immunodeficient (SCID) Mice.[5]

Drug Formulation and Administration:

  • Sorafenib tosylate is dissolved in a vehicle of 30% Captisol in water.[5]

  • Mice bearing established xenografts are orally administered 40 mg/kg/day of Sorafenib or the vehicle control.[5]

Monitoring and Endpoints:

  • Tumor growth is monitored at least twice weekly by caliper measurements.[5]

  • Tumor volume is calculated using the formula: (length × width²)/2.[5]

  • At the end of the treatment period, animals are euthanized, and tumors are excised and weighed.[5]

Analysis of Angiogenesis:

  • Immunohistochemistry (IHC): Tumor sections are stained for the endothelial cell marker CD31 to assess microvessel density (MVD).[5]

  • Western Blot Analysis: Tumor lysates are analyzed for the expression and phosphorylation status of key signaling proteins, including VEGFR-2, PDGFR-β, Akt, and ERK.[5]

G cluster_workflow Experimental Workflow: In Vivo Angiogenesis Model start Establish Patient-Derived RCC Xenografts in SCID Mice treatment Oral Administration: - Sorafenib (40 mg/kg/day) - Vehicle Control start->treatment monitoring Monitor Tumor Growth (Caliper Measurements) treatment->monitoring endpoint Euthanize and Excise Tumors monitoring->endpoint analysis Analyze Angiogenesis: - IHC for CD31 (MVD) - Western Blot for p-VEGFR-2, etc. endpoint->analysis

Figure 2. Workflow for a Xenograft-Based In Vivo Angiogenesis Study.

Summary and Future Directions

This compound and Sorafenib represent two distinct strategies for targeting VEGF-driven angiogenesis. ZM323881 offers high selectivity for VEGFR-2, making it a precise tool for investigating this specific signaling axis. Sorafenib's multi-targeted approach, encompassing both pro-angiogenic and proliferative pathways, has demonstrated broad anti-tumor activity in a variety of preclinical models.

The lack of direct comparative in vivo studies makes it challenging to definitively assess the relative efficacy of these two compounds. Future research, including head-to-head comparisons in relevant tumor models, would be invaluable for elucidating the therapeutic advantages and disadvantages of selective versus multi-targeted inhibition of angiogenesis. Such studies would provide crucial data to guide the development of next-generation anti-angiogenic therapies.

References

Axitinib vs. ZM323881 Hydrochloride: A Kinase Selectivity Profile Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, protein kinase inhibitors play a pivotal role. This guide provides a detailed comparison of the kinase selectivity profiles of two prominent inhibitors: Axitinib and ZM323881 hydrochloride. Both compounds are recognized for their potent inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis, yet they exhibit distinct selectivity patterns across the broader kinome. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of research tools and potential therapeutic agents.

Kinase Selectivity Profiling Data

The following tables summarize the quantitative data on the inhibitory activity of Axitinib and this compound against a panel of kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce the activity of a specific kinase by 50%), providing a clear comparison of their potency and selectivity.

Table 1: Axitinib Kinase Inhibition Profile

Target KinaseIC50 (nM)Reference
VEGFR10.1[1]
VEGFR20.2[1][2]
VEGFR30.1-0.3[1][2]
PDGFRβ1.6[1][2]
c-Kit1.7[1]

Table 2: this compound Kinase Inhibition Profile

Target KinaseIC50Reference
VEGFR2<2 nM[3][4][5]
VEGFR1>50 µM[5]
PDGFRβ>50 µM[4]
FGFR1>50 µM[4]
EGFR>50 µM[4]
ErbB2>50 µM[4]

Summary of Selectivity:

Axitinib is a potent inhibitor of VEGFRs 1, 2, and 3 at sub-nanomolar concentrations.[1][2] It also demonstrates inhibitory activity against PDGFRβ and c-Kit in the low nanomolar range.[1] In contrast, this compound is highly selective for VEGFR2, with an IC50 value below 2 nM.[3][4][5] Its activity against other kinases, including VEGFR1, PDGFRβ, FGFR1, EGFR, and ErbB2, is significantly lower, with IC50 values exceeding 50 µM.[4][5] This makes this compound a more specific tool for studying VEGFR2-mediated signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the kinase selectivity profiling of Axitinib and this compound.

In Vitro Kinase Assay (General Protocol)

This protocol describes a common method for determining the in vitro kinase inhibitory activity of a compound.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compounds (Axitinib or this compound)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP or unlabeled ATP for non-radiometric methods

  • 96-well or 384-well plates

  • Phosphocellulose filter plates (for radiometric assays)

  • Scintillation counter (for radiometric assays) or plate reader (for non-radiometric assays)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In the wells of a microplate, add the kinase reaction buffer.

  • Add the specific kinase to each well.

  • Add the serially diluted test compound or DMSO (vehicle control) to the wells.

  • Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and ATP. For radiometric assays, [γ-³³P]ATP is used.

  • Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C).

  • Stop the reaction. For radiometric assays, this is typically done by adding a stop solution like phosphoric acid and transferring the mixture to a phosphocellulose filter plate.

  • For radiometric assays, wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the kinase activity. For radiometric assays, this is done by quantifying the radioactivity on the filter plate using a scintillation counter. For non-radiometric assays (e.g., fluorescence-based), the signal is read on a plate reader.

  • Calculate the percentage of kinase activity inhibition for each concentration of the test compound compared to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Receptor Phosphorylation Assay (for Axitinib)

This assay measures the ability of a compound to inhibit the phosphorylation of a specific receptor tyrosine kinase within a cellular context.[6]

Cell Lines:

  • Porcine aorta endothelial (PAE) cells engineered to overexpress full-length VEGFR-2, PDGFRβ, or c-Kit.[6]

Procedure:

  • Seed the engineered PAE cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of Axitinib or DMSO (vehicle control) for a specified time (e.g., 2 hours).

  • Stimulate the cells with the appropriate ligand to induce receptor phosphorylation (e.g., VEGF for VEGFR-2, PDGF for PDGFRβ, SCF for c-Kit) for a short period (e.g., 10 minutes).

  • Lyse the cells to extract the proteins.

  • Capture the specific receptor of interest from the cell lysate using an antibody-coated ELISA plate.

  • Detect the level of receptor phosphorylation using a phospho-specific antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

  • Add a substrate that produces a colorimetric or chemiluminescent signal.

  • Measure the signal using a plate reader.

  • Calculate the percentage of inhibition of receptor phosphorylation at each Axitinib concentration and determine the IC50 value.

Endothelial Cell Proliferation Assay (for ZM323881)

This assay assesses the ability of a compound to inhibit the proliferation of endothelial cells, a key process in angiogenesis.[5]

Cell Line:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

Procedure:

  • Seed HUVECs in 96-well plates in a growth medium.

  • After cell attachment, replace the medium with a basal medium containing a low concentration of serum.

  • Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

  • Stimulate the cells with VEGF to induce proliferation.

  • Incubate the plates for a period of time (e.g., 72 hours).

  • Measure cell proliferation using a suitable method, such as the MTT assay or by quantifying the incorporation of a labeled nucleotide (e.g., [³H]-thymidine).

  • Calculate the percentage of inhibition of cell proliferation at each this compound concentration and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by Axitinib and this compound, as well as a typical experimental workflow for kinase selectivity profiling.

G cluster_0 Kinase Selectivity Profiling Workflow A Compound Preparation (Serial Dilutions) C Assay Plate Preparation (Kinase, Compound, Buffer) A->C B Kinase Panel (Purified Recombinant Kinases) B->C D Reaction Initiation (Add Substrate/ATP) C->D E Incubation D->E F Signal Detection (e.g., Radioactivity, Fluorescence) E->F G Data Analysis (IC50 Determination) F->G

Caption: Experimental workflow for in vitro kinase selectivity profiling.

G cluster_0 VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR (1, 2, 3) VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Axitinib Axitinib Axitinib->VEGFR Inhibits ZM323881 ZM323881 HCl (VEGFR2 specific) ZM323881->VEGFR Inhibits (VEGFR2) Angiogenesis Angiogenesis, Cell Proliferation, Survival, Migration PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Simplified VEGFR signaling pathway and points of inhibition.

G cluster_1 PDGFR and c-Kit Signaling Pathways PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K PDGFR->PI3K Ras Ras PDGFR->Ras STAT STAT PDGFR->STAT SCF SCF cKit c-Kit SCF->cKit cKit->PI3K cKit->Ras cKit->STAT Axitinib Axitinib Axitinib->PDGFR Inhibits Axitinib->cKit Inhibits Akt Akt PI3K->Akt Cell_Functions Cell Proliferation, Survival, Differentiation Akt->Cell_Functions MAPK_pathway MAPK Pathway (Raf/MEK/ERK) Ras->MAPK_pathway MAPK_pathway->Cell_Functions STAT->Cell_Functions

Caption: Overview of PDGFR and c-Kit signaling pathways inhibited by Axitinib.

References

A Head-to-Head Battle in Angiogenesis: Pazopanib vs. ZM323881 Hydrochloride in HUVEC Migration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between anti-angiogenic compounds is critical. This guide provides a comparative analysis of Pazopanib (B1684535) and ZM323881 hydrochloride, focusing on their efficacy in inhibiting Human Umbilical Vein Endothelial Cell (HUVEC) migration, a key process in the formation of new blood vessels.

This document summarizes the available experimental data, details relevant methodologies, and visualizes the underlying molecular pathways to offer a comprehensive overview for informed decision-making in research and development.

Mechanism of Action at a Glance

Pazopanib is a multi-targeted tyrosine kinase inhibitor (TKI) that exerts its anti-angiogenic effects by blocking several key receptors involved in tumor growth and blood vessel formation. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[1][2][3][4] By inhibiting these pathways, Pazopanib effectively hinders the signaling cascades that lead to endothelial cell proliferation, migration, and survival.

This compound , in contrast, is a highly potent and selective inhibitor of VEGFR-2 tyrosine kinase activity. Its focused mechanism of action allows for a specific blockade of the primary signaling pathway initiated by VEGF-A, a critical driver of angiogenesis.

Comparative Efficacy in HUVEC Migration

CompoundTarget(s)Reported IC50 (VEGFR2 Kinase Assay)Effect on HUVEC MigrationSource
Pazopanib VEGFR-1, -2, -3, PDGFR-α/β, c-Kit8 nM (in HUVECs)Dose-dependent inhibition; 30% reduction at 20 µg/mL[5]
This compound VEGFR-2< 2 nMData not available

IC50 (Half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value denotes a higher potency.

Signaling Pathways in Focus

The migration of HUVECs is a complex process orchestrated by a network of intracellular signaling pathways. The binding of VEGF-A to its receptor, VEGFR-2, triggers a cascade of phosphorylation events that are central to this process. Both Pazopanib and this compound interfere with this critical signaling axis, albeit with different target specificities.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K FAK FAK VEGFR2->FAK VEGF VEGF-A VEGF->VEGFR2 Binds Pazopanib Pazopanib Pazopanib->VEGFR2 Inhibits ZM323881 ZM323881 HCl ZM323881->VEGFR2 Inhibits (Selective) Akt Akt PI3K->Akt Src Src FAK->Src ERK ERK1/2 Src->ERK Migration Cell Migration (Actin Reorganization, Focal Adhesion) Akt->Migration ERK->Migration Scratch_Assay_Workflow cluster_workflow Scratch Wound Healing Assay Workflow A 1. Seed HUVECs to create a confluent monolayer B 2. Create a 'scratch' with a sterile pipette tip A->B C 3. Wash to remove displaced cells B->C D 4. Add media with Test Compound (Pazopanib or ZM323881) C->D E 5. Image at T=0 D->E F 6. Incubate and acquire images at regular intervals E->F G 7. Analyze wound closure rate over time F->G Boyden_Chamber_Workflow cluster_workflow Boyden Chamber Assay Workflow A 1. Place Transwell insert with porous membrane into a well B 2. Add chemoattractant (e.g., VEGF) to the lower chamber A->B C 3. Seed HUVECs with Test Compound in the upper chamber B->C D 4. Incubate to allow cell migration C->D E 5. Remove non-migrated cells from the upper surface of the membrane D->E F 6. Fix and stain migrated cells on the lower surface E->F G 7. Count stained cells under a microscope F->G

References

Comparative Efficacy of ZM323881 Hydrochloride in Lung Cancer Cell Lines: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of ZM323881 hydrochloride, a potent and selective VEGFR2 inhibitor, with other vascular endothelial growth factor receptor (VEGFR) inhibitors in lung cancer cell lines. The information presented is curated from publicly available experimental data to assist researchers in evaluating its potential as an anti-cancer agent.

Overview of this compound

This compound is a small molecule inhibitor that demonstrates high selectivity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[1][2] In cell-free assays, this compound exhibits a half-maximal inhibitory concentration (IC50) of less than 2 nM for VEGFR2.[1][2] Furthermore, it effectively inhibits VEGF-A-induced endothelial cell proliferation with an IC50 of 8 nM.[1][2] Its selectivity is noteworthy, with significantly higher IC50 values (>50 μM) for other receptor tyrosine kinases such as PDGFRβ, FGFR1, EGFR, and erbB2.[1][2]

Comparative Efficacy in Lung Cancer Cell Lines

To provide a clear comparison of the anti-proliferative effects of this compound and other common VEGFR inhibitors, the following table summarizes their IC50 values in the non-small cell lung cancer (NSCLC) cell lines A549 and NCI-H460. It is important to note that while direct IC50 values for ZM323881 in these specific cell lines were not available in the reviewed literature, a study demonstrated the use of 12 µM this compound to assess its effect on cell viability in other NSCLC cell lines.

InhibitorTarget(s)A549 IC50 (µM)NCI-H460 IC50 (µM)
This compound VEGFR2 Data Not Available Data Not Available
SorafenibVEGFR2, VEGFR3, PDGFRβ, c-KIT, FLT3, RAF~14.10~1.73
SunitinibVEGFRs, PDGFRs, c-KIT, FLT3, RETData Not Available~3.65

Note: The IC50 values are compiled from multiple sources and may vary depending on the specific experimental conditions.

Experimental Protocols

This section details the methodologies for key experiments used to assess the efficacy of anti-cancer compounds like this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed lung cancer cells (e.g., A549, NCI-H460) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or other inhibitors for 24, 48, or 72 hours.

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the inhibitor for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC and PI positive.

Western Blot Analysis of Protein Phosphorylation

Western blotting is used to detect the phosphorylation status of specific proteins in a signaling pathway.

Protocol:

  • Cell Lysis: Treat cells with the inhibitor and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-VEGFR2, p-AKT, p-ERK) and total proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathways and Experimental Workflows

VEGFR2 Signaling Pathway in Lung Cancer

VEGFR2 activation by VEGF binding triggers downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which promote cell proliferation, survival, and migration. This compound, by inhibiting VEGFR2, blocks these downstream signals.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS ZM323881 This compound ZM323881->VEGFR2 Inhibits AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration

Caption: VEGFR2 Signaling Pathway Inhibition by this compound.

Experimental Workflow for Efficacy Evaluation

The following diagram illustrates the typical workflow for assessing the comparative efficacy of a novel inhibitor.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis & Comparison Cell_Culture Lung Cancer Cell Lines (A549, NCI-H460) Treatment Treat with ZM323881 & Other Inhibitors Cell_Culture->Treatment MTT MTT Assay (Cell Viability, IC50) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western_Blot Western Blot (Protein Phosphorylation) Treatment->Western_Blot Data_Table Comparative Data Table (IC50 Values) MTT->Data_Table Pathway_Analysis Signaling Pathway Analysis Apoptosis->Pathway_Analysis Western_Blot->Pathway_Analysis

Caption: Workflow for evaluating the in vitro efficacy of anti-cancer compounds.

Conclusion

This compound is a potent and highly selective inhibitor of VEGFR2. While direct comparative data in common lung cancer cell lines like A549 and NCI-H460 is still emerging, its strong inhibitory activity against VEGFR2 and VEGF-A-induced proliferation in endothelial cells suggests its potential as a valuable tool for lung cancer research. Further studies are warranted to fully elucidate its comparative efficacy and mechanism of action in a broader range of lung cancer models. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative investigations.

References

Unveiling the Selectivity of ZM323881 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise interaction of a kinase inhibitor with its intended target and potential off-targets is paramount. This guide provides a detailed comparison of ZM323881 hydrochloride, a potent VEGFR-2 inhibitor, against other receptor tyrosine kinases (RTKs), supported by experimental data and protocols.

This compound is a well-characterized and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] Its robust inhibitory activity against VEGFR-2, with a reported half-maximal inhibitory concentration (IC50) of less than 2 nM, underscores its potency.[1][2] Critically for its utility as a research tool and its potential therapeutic applications, this compound demonstrates remarkable selectivity, exhibiting significantly lower affinity for other RTKs.

Cross-Reactivity Profile of this compound

To quantify the selectivity of this compound, its inhibitory activity has been assessed against a panel of related receptor tyrosine kinases. The following table summarizes the IC50 values, providing a clear comparison of its potency against its primary target, VEGFR-2, and other key RTKs.

Receptor Tyrosine KinaseIC50 (µM)
VEGFR-2 (KDR) <0.002
VEGFR-1 (Flt-1)>50
PDGFRβ>50
FGFR1>50
EGFR>50
ErbB2 (HER2)>50

Data compiled from multiple sources.[1][2]

The data unequivocally demonstrates that this compound is exceptionally selective for VEGFR-2. The IC50 values for other tested RTKs, including VEGFR-1, Platelet-Derived Growth Factor Receptor β (PDGFRβ), Fibroblast Growth Factor Receptor 1 (FGFR1), Epidermal Growth Factor Receptor (EGFR), and ErbB2 (also known as HER2), are all above 50 µM, indicating a selectivity of over 25,000-fold for VEGFR-2. This high degree of selectivity minimizes the potential for off-target effects, making it a valuable tool for specifically interrogating VEGFR-2 signaling pathways.

Experimental Protocols

The determination of kinase inhibition and selectivity is crucial for the characterization of compounds like this compound. A widely accepted method for this is the in vitro kinase inhibition assay. Below is a detailed methodology for a representative biochemical assay, the ADP-Glo™ Kinase Assay, which can be adapted to assess the inhibitory activity of this compound against various kinases.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. A luminescent signal is generated that is directly proportional to the ADP concentration, and thus to kinase activity.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, PDGFRβ, FGFR1, EGFR, ErbB2)

  • Kinase-specific substrate

  • This compound (or other test inhibitors)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • ATP

  • Kinase assay buffer

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 0.1 nM).

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of the specific kinase enzyme solution (e.g., 5 ng/µL in kinase buffer).

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add 5 µL of a substrate/ATP mixture to each well. The concentrations of substrate and ATP should be optimized for each kinase, often near their respective Km values.

    • Incubate the plate for 60 minutes at 30°C to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Signaling Pathway Diagrams

To visually represent the biological context of this compound's activity and its minimal impact on other pathways, the following diagrams illustrate the signaling cascades of VEGFR-2 and the off-target kinases.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Compound ZM323881 HCl Serial Dilution Assay_Plate Assay Plate (384-well) Compound->Assay_Plate Kinase Kinase Enzyme (e.g., VEGFR-2) Kinase->Assay_Plate Sub_ATP Substrate & ATP Mixture Incubation Incubation (30°C, 60 min) Sub_ATP->Incubation Assay_Plate->Sub_ATP Add to initiate ADP_Glo_Reagent Add ADP-Glo™ Reagent Incubation->ADP_Glo_Reagent Detection_Reagent Add Kinase Detection Reagent ADP_Glo_Reagent->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence IC50_Calc IC50 Calculation Luminescence->IC50_Calc

Experimental workflow for determining kinase inhibition IC50 values.

signaling_pathways cluster_VEGFR2 VEGFR-2 Signaling (Target) cluster_Off_Target Off-Target Signaling (Minimal Inhibition) VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras/Raf/MEK VEGFR2->Ras Proliferation Proliferation, Migration, Survival PLCg->Proliferation AKT Akt PI3K->AKT ERK ERK Ras->ERK AKT->Proliferation ERK->Proliferation ZM323881 ZM323881 HCl ZM323881->VEGFR2 Ligand PDGF/FGF/EGF PDGFRb PDGFRβ Ligand->PDGFRb FGFR1 FGFR1 Ligand->FGFR1 EGFR EGFR Ligand->EGFR ErbB2 ErbB2 Ligand->ErbB2 Downstream Downstream Signaling (PI3K/Akt, MAPK, etc.) PDGFRb->Downstream FGFR1->Downstream EGFR->Downstream ErbB2->Downstream Cell_Growth Cell Growth & Proliferation Downstream->Cell_Growth

Comparative signaling pathways of VEGFR-2 and common off-target RTKs.

Conclusion

References

Validating ZM323881 Hydrochloride in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the efficacy of ZM323881 hydrochloride, a potent and selective VEGFR-2 inhibitor, using patient-derived xenograft (PDX) models. Due to the limited availability of public data on this compound in PDX models, this document leverages its known preclinical profile and compares it with established VEGFR-2 inhibitors that have been evaluated in similar preclinical settings. This guide is intended to serve as a comprehensive resource for designing and interpreting preclinical studies aimed at evaluating novel anti-angiogenic therapies.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound effectively blocks the signaling cascade responsible for endothelial cell proliferation, migration, and survival, which are critical processes for tumor neovascularization. Its primary mechanism of action involves the inhibition of VEGF-A-induced endothelial cell proliferation and the abrogation of microvascular permeability, suggesting its potential as an anti-cancer therapeutic.[1]

Comparative Analysis of VEGFR-2 Inhibitors

Inhibitor Target(s) IC50 (VEGFR-2) Key Findings in Xenograft/PDX Models Commonly Studied Cancer Types in PDX
This compound VEGFR-2 <2 nM Data in PDX models not publicly available. In vitro studies show potent inhibition of VEGF-A-induced endothelial cell proliferation (IC50 = 8 nM).[1]Not applicable
Sunitinib (B231) VEGFRs, PDGFRs, KIT, FLT39 nMSignificant inhibition of tumor growth in various xenograft models.[2] In renal cell carcinoma (RCC) PDX models, sunitinib has been shown to inhibit tumor growth and induce cell death.[3]Renal Cell Carcinoma[3][4][5]
Vandetanib VEGFR-2, EGFR, RET40 nMDelayed tumor growth in non-small cell lung cancer (NSCLC) xenograft models, particularly when targeting both EGFR and VEGFR-2 signaling.[6]Non-Small Cell Lung Cancer[6]
Ramucirumab VEGFR-2 (Antibody)Not applicableAs a single agent and in combination with chemotherapy, has shown efficacy in gastric, lung, and colorectal cancer clinical trials, with preclinical data supporting its anti-angiogenic activity.[7]Gastric Cancer, Non-Small Cell Lung Cancer, Colorectal Cancer
Apatinib VEGFR-21 nMHas demonstrated anti-tumor effects in various cancer types in clinical trials, with preclinical studies supporting its role as a potent VEGFR-2 inhibitor.[7]Gastric Cancer, Non-Small Cell Lung Cancer

Experimental Protocols for PDX-Based Validation

The following is a detailed, representative protocol for validating the efficacy of this compound in a patient-derived xenograft model. This protocol is based on established methodologies for testing anti-angiogenic agents in vivo.[8]

PDX Model Establishment and Expansion
  • Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under institutional review board (IRB) approved protocols.

  • Implantation: Surgically implant small tumor fragments (approximately 3-5 mm³) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).

  • Expansion: Allow tumors to grow to a volume of approximately 1000-1500 mm³. At this stage, the tumors can be harvested and passaged into subsequent cohorts of mice for expansion and cryopreservation. For efficacy studies, tumors from passages 2-5 are typically used to ensure stability of the model.

In Vivo Efficacy Study Design
  • Animal Cohorts: Once tumors in the experimental cohort reach a volume of 150-200 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).

  • Drug Formulation and Administration:

    • This compound: Formulate in an appropriate vehicle (e.g., 0.5% hydroxypropyl methylcellulose (B11928114) + 0.1% Tween 80 in water). The dose and schedule should be determined from maximum tolerated dose (MTD) studies. A starting point could be daily oral gavage.

    • Vehicle Control: Administer the vehicle solution to the control group using the same route and schedule.

    • Positive Control (Optional): Include a group treated with a clinically relevant VEGFR-2 inhibitor (e.g., Sunitinib) for comparison.

  • Treatment Duration: Treat animals for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint volume.

  • Monitoring:

    • Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.

    • Body Weight: Monitor body weight twice weekly as an indicator of toxicity.

    • Clinical Observations: Observe mice daily for any signs of distress or toxicity.

Pharmacodynamic and Endpoint Analysis
  • Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor should be flash-frozen in liquid nitrogen for molecular analysis, and another portion fixed in formalin for immunohistochemistry.

  • Immunohistochemistry (IHC):

    • CD31 Staining: To assess microvessel density (MVD), a marker of angiogenesis. A reduction in CD31-positive vessels in the treated group compared to the control would indicate anti-angiogenic activity.[9]

    • Ki-67 Staining: To evaluate cell proliferation.

    • TUNEL Assay: To assess apoptosis.

  • Western Blot Analysis: Analyze tumor lysates to measure the phosphorylation status of VEGFR-2 and downstream signaling proteins (e.g., ERK, AKT) to confirm target engagement.

Visualizing Key Processes and Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathway, experimental workflow, and a conceptual comparison of inhibitor selectivity.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Permeability Permeability PLCg->Permeability AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration ZM323881 ZM323881 hydrochloride ZM323881->VEGFR2 Inhibits PDX_Experimental_Workflow cluster_treatment Treatment Phase PatientTumor Patient Tumor (Surgical Resection) Implantation Subcutaneous Implantation (Immunocompromised Mice) PatientTumor->Implantation PDX_P0 PDX Generation (Passage 0) Implantation->PDX_P0 Expansion Tumor Expansion (Passaging) PDX_P0->Expansion Randomization Randomization (Tumor Volume 150-200 mm³) Expansion->Randomization Vehicle Vehicle Control Randomization->Vehicle ZM323881 This compound Randomization->ZM323881 PositiveControl Positive Control (e.g., Sunitinib) Randomization->PositiveControl Analysis Endpoint Analysis (Tumor Growth Inhibition, Pharmacodynamics) Vehicle->Analysis ZM323881->Analysis PositiveControl->Analysis Inhibitor_Selectivity cluster_inhibitors VEGFR-2 Inhibitors cluster_targets Kinase Targets ZM323881 ZM323881 hydrochloride VEGFR2 VEGFR-2 ZM323881->VEGFR2 High Selectivity Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits PDGFR PDGFR Sunitinib->PDGFR Inhibits KIT KIT Sunitinib->KIT Inhibits FLT3 FLT3 Sunitinib->FLT3 Inhibits EGFR EGFR

References

A Comparative Guide to Angiogenesis Inhibitors: ZM323881 Hydrochloride vs. Sunitinib, Sorafenib, and Bevacizumab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ZM323881 hydrochloride with other prominent angiogenesis inhibitors, namely Sunitinib, Sorafenib, and Bevacizumab. The information presented is curated from experimental data to assist researchers in making informed decisions for their anti-angiogenic studies.

Introduction to Angiogenesis and its Inhibition

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis. By supplying tumors with essential nutrients and oxygen, newly formed blood vessels fuel their expansion and provide a route for dissemination. Consequently, inhibiting angiogenesis has become a cornerstone of modern cancer therapy. A key mediator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily through VEGF Receptor 2 (VEGFR-2).

This guide focuses on this compound, a potent and highly selective inhibitor of VEGFR-2, and compares its specificity and mechanism of action against three other widely used angiogenesis inhibitors: Sunitinib, Sorafenib, and Bevacizumab. While all four agents disrupt the VEGF signaling axis, they do so through distinct mechanisms, leading to differences in their specificity, efficacy, and potential off-target effects.

Mechanisms of Action

This compound: This small molecule inhibitor demonstrates high affinity and selectivity for the ATP-binding site of the VEGFR-2 tyrosine kinase. By blocking the autophosphorylation of VEGFR-2, ZM323881 effectively abrogates the downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival. Its high specificity for VEGFR-2 over other tyrosine kinases, including VEGFR-1, minimizes off-target effects.

Sunitinib: In contrast to the high selectivity of ZM323881, Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor. It inhibits VEGFRs (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, FMS-like tyrosine kinase 3 (FLT3), and RET.[1][2][3] This broader spectrum of activity allows Sunitinib to simultaneously target angiogenesis, tumor cell proliferation, and other aspects of tumor biology.

Sorafenib: Similar to Sunitinib, Sorafenib is a multi-kinase inhibitor that targets VEGFR-2 and -3, PDGFR-β, and the RAF kinases (C-RAF and B-RAF) in the MAPK signaling pathway.[4][5] Its dual action of inhibiting both angiogenesis and tumor cell proliferation contributes to its therapeutic efficacy.

Bevacizumab: Unlike the small molecule kinase inhibitors, Bevacizumab is a humanized monoclonal antibody. It functions as a VEGF-A ligand trap, binding to circulating VEGF-A and preventing it from activating VEGFRs on the surface of endothelial cells.[6][7][8] This extracellular mechanism of action is distinct from the intracellular kinase inhibition of the other compounds.

Data Presentation: In Vitro Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, Sunitinib, and Sorafenib against VEGFR-2 and a selection of other kinases, highlighting their respective selectivity profiles. Data is compiled from various in vitro kinase assays.

InhibitorTarget KinaseIC50 (nM)Reference
This compound VEGFR-2 (KDR) <2 [9][10]
VEGFR-1>50,000[9]
PDGFRβ>50,000[9]
FGFR1>50,000[9]
EGFR>50,000[9]
erbB2>50,000[9]
Sunitinib VEGFR-2 (Flk-1) 80 [11]
PDGFRβ2[11]
c-KitVaries by study[1][2]
FLT3Varies by study[1]
RETVaries by study[2]
Sorafenib VEGFR-2 90 [11]
VEGFR-320[11]
PDGFRβ57[11]
c-Kit68[11]
Flt-359[11]
Raf-16[11]
B-Raf22[11]

Note: IC50 values can vary between different studies and experimental conditions. This table is intended for comparative purposes based on available data.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these angiogenesis inhibitors are provided below.

In Vitro VEGFR-2 Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.

Methodology:

  • Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP (radiolabeled [γ-³³P]ATP or for non-radioactive assays, a phosphospecific antibody), kinase assay buffer, and the test compounds (ZM323881, Sunitinib, Sorafenib).

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a microplate, add the kinase reaction buffer, the VEGFR-2 enzyme, and the substrate. c. Add the diluted test compounds to the wells and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding ATP. e. Allow the reaction to proceed for a specified time at 30°C. f. Terminate the reaction. g. Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For ELISA-based assays, a phosphospecific antibody and a secondary detection reagent are used.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Endothelial Cell Proliferation Assay

Objective: To assess the effect of angiogenesis inhibitors on VEGF-induced endothelial cell proliferation.

Methodology:

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

  • Reagents and Materials: HUVECs, endothelial cell growth medium, fetal bovine serum (FBS), recombinant human VEGF-A, test compounds, and a proliferation detection reagent (e.g., BrdU, MTS, or a cell-permeable dye that fluoresces upon reduction by viable cells).

  • Procedure: a. Seed HUVECs in a 96-well plate and allow them to attach overnight. b. Starve the cells in a low-serum medium for several hours to synchronize their cell cycle. c. Pre-treat the cells with serial dilutions of the test compounds for a specified duration. d. Stimulate the cells with a predetermined concentration of VEGF-A. Include a negative control (no VEGF-A) and a positive control (VEGF-A alone). e. Incubate for 24-48 hours. f. Add the proliferation detection reagent and incubate according to the manufacturer's instructions. g. Measure the signal (absorbance or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the control wells and calculate the percentage of inhibition of VEGF-induced proliferation for each compound concentration. Determine the IC50 value from the dose-response curve.

In Vitro Tube Formation Assay

Objective: To evaluate the ability of angiogenesis inhibitors to disrupt the formation of capillary-like structures by endothelial cells.

Methodology:

  • Cell Line: HUVECs.

  • Reagents and Materials: HUVECs, endothelial cell growth medium, Matrigel (or a similar basement membrane extract), test compounds.

  • Procedure: a. Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C. b. Harvest and resuspend HUVECs in a low-serum medium containing the test compounds at various concentrations. c. Seed the HUVEC suspension onto the Matrigel-coated wells. d. Incubate for 4-18 hours at 37°C. e. Observe and photograph the formation of tube-like structures using a microscope.

  • Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software. Calculate the percentage of inhibition compared to the vehicle-treated control.

Mandatory Visualization

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF_A VEGF-A VEGFR2 VEGFR-2 VEGF_A->VEGFR2 Binds Bevacizumab Bevacizumab Bevacizumab->VEGF_A Traps PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ZM323881 ZM323881 ZM323881->VEGFR2 Inhibits Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibits RAF RAF Sorafenib->RAF Inhibits PLCg->RAF Activates AKT Akt PI3K->AKT Activates Survival Survival AKT->Survival MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: VEGF signaling pathway and points of inhibition.

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Data Acquisition & Analysis cluster_comparison Comparative Assessment A1 Prepare Endothelial Cells (e.g., HUVECs) B1 Seed Cells A1->B1 A2 Prepare Test Compounds (ZM323881, Sunitinib, Sorafenib, Bevacizumab) B2 Add Test Compounds at various concentrations A2->B2 A3 Prepare Assay Plates (e.g., Matrigel-coated for tube formation) A3->B1 B1->B2 B3 Incubate (Time varies by assay) B2->B3 C1 Acquire Data (e.g., Microscopy, Plate Reader) B3->C1 C2 Quantify Biological Effect (e.g., Proliferation, Tube Length) C1->C2 C3 Generate Dose-Response Curves and Calculate IC50 C2->C3 D1 Compare IC50 Values C3->D1 D2 Assess Specificity and Potency D1->D2

Caption: Experimental workflow for in vitro comparison.

References

ZM323881 Hydrochloride: A Comparative Guide to On-Target Effects in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, selecting the optimal VEGFR-2 inhibitor is a critical step in advancing anti-angiogenic therapeutic strategies. This guide provides an objective comparison of ZM323881 hydrochloride's on-target effects against other prominent VEGFR-2 inhibitors. By presenting supporting experimental data, detailed protocols, and clear visual aids, this document aims to facilitate informed decisions in oncological and angiogenesis-related research.

This compound is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator in the signaling cascade that drives angiogenesis. Its efficacy is demonstrated through its ability to block VEGF-A-induced endothelial cell proliferation and VEGFR-2 tyrosine phosphorylation. This guide will delve into a comparative analysis of its performance in various cell lines alongside other well-known VEGFR-2 inhibitors.

Quantitative Comparison of On-Target Effects

The following tables summarize the in vitro inhibitory activities of this compound and a selection of alternative VEGFR-2 inhibitors. The data is presented to allow for a direct comparison of their potency in both enzymatic and cellular assays across different cell lines.

Table 1: In Vitro VEGFR-2 Kinase Inhibition

InhibitorVEGFR-2 IC50 (nM)Other Kinase Targets (IC50 > 50 µM unless specified)
This compound < 2PDGFRβ, FGFR1, EGFR, erbB2
Sunitinib80PDGFRβ (2 nM), c-Kit
Sorafenib90Raf-1 (6 nM), B-Raf (22 nM), VEGFR-3 (20 nM), PDGFR-β (57 nM), Flt-3 (59 nM), c-KIT (68 nM)
Apatinib (Rivoceranib)1c-Ret (13 nM), c-Kit (429 nM), c-Src (530 nM)
Regorafenib4.2VEGFR1 (13 nM), VEGFR3 (46 nM), PDGFRβ (22 nM), c-Kit (7 nM), RET (1.5 nM), Raf-1 (2.5 nM)
Ki87510.9>40-fold selective for VEGFR2 over c-Kit, PDGFRα, and FGFR-2
Axitinib0.2VEGFR1 (0.1 nM), VEGFR3 (0.1-0.3 nM), PDGFRβ (1.6 nM), c-Kit (1.7 nM)
Vandetanib40VEGFR3 (110 nM), EGFR (500 nM)
Cabozantinib0.035c-Met (1.3 nM), Ret (4 nM), Kit (4.6 nM), Flt-1/3/4, Tie2, AXL
Nintedanib13VEGFR1 (34 nM), VEGFR3 (13 nM), FGFR1/2/3 (69/37/108 nM), PDGFRα/β (59/65 nM)

Table 2: Inhibition of VEGF-A-Induced Endothelial Cell Proliferation

InhibitorCell LineIC50 (nM)
This compound HUVEC8
SunitinibHUVECNot explicitly found for VEGF-A induced proliferation
SorafenibHUVECNot explicitly found for VEGF-A induced proliferation
RegorafenibHUVEC~3

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the on-target effects of VEGFR-2 inhibitors.

VEGFR-2 Kinase Assay (In Vitro)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.

  • Assay Principle: The assay measures the phosphorylation of a synthetic substrate by the purified VEGFR-2 kinase domain in the presence of ATP. Inhibition of the kinase results in a reduced phosphorylation signal.

  • Materials:

    • Purified recombinant human VEGFR-2 kinase domain

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • ATP (concentration typically at the Km for VEGFR-2)

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Test compounds (e.g., this compound) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 96-well or 384-well plates

  • Procedure:

    • Add the test compound at various concentrations to the wells of the assay plate.

    • Add a solution containing the VEGFR-2 enzyme and the peptide substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced (or substrate phosphorylated) using a suitable detection method.

    • Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Endothelial Cell Proliferation Assay

This cell-based assay assesses the inhibitor's ability to block VEGF-A-stimulated growth of endothelial cells.

  • Assay Principle: Endothelial cells are stimulated to proliferate with VEGF-A in the presence of varying concentrations of the inhibitor. Cell viability or proliferation is measured after a set incubation period.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell lines

    • Endothelial cell growth medium (e.g., EGM-2)

    • Basal medium for starvation (e.g., EBM-2 with 0.5% FBS)

    • Recombinant human VEGF-A

    • Test compounds (e.g., this compound)

    • Cell proliferation detection reagent (e.g., CellTiter-Glo®, BrdU incorporation kit, or direct cell counting)

    • 96-well cell culture plates

  • Procedure:

    • Seed endothelial cells in a 96-well plate and allow them to adhere overnight.

    • Starve the cells in a low-serum medium for 4-6 hours.

    • Treat the cells with a serial dilution of the test compound for 1 hour.

    • Stimulate the cells with a predetermined optimal concentration of VEGF-A.

    • Incubate the plate for 48-72 hours.

    • Measure cell proliferation using the chosen detection method.

    • Calculate the percentage of inhibition relative to the VEGF-A-stimulated control and determine the IC50 value.

Western Blot for Phospho-VEGFR-2

This technique is used to directly observe the inhibition of VEGFR-2 autophosphorylation in a cellular context.

  • Assay Principle: Cells are treated with an inhibitor and then stimulated with VEGF-A. Cell lysates are then analyzed by Western blotting using antibodies specific for phosphorylated VEGFR-2 and total VEGFR-2.

  • Materials:

    • Endothelial cells (e.g., HUVECs)

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies: anti-phospho-VEGFR-2 (e.g., Tyr1175) and anti-total-VEGFR-2

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • SDS-PAGE gels and blotting equipment

  • Procedure:

    • Culture endothelial cells to near confluence.

    • Starve the cells in a low-serum medium.

    • Pre-treat the cells with the test compound for 1-2 hours.

    • Stimulate the cells with VEGF-A for a short period (e.g., 5-10 minutes).

    • Lyse the cells and collect the protein extracts.

    • Determine protein concentration and perform SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the ratio of phosphorylated to total VEGFR-2.

Visualizing Mechanisms and Workflows

To further clarify the context of this compound's action, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds P-VEGFR-2 VEGFR-2 (P) VEGFR-2->P-VEGFR-2 Autophosphorylation PLCg PLCγ P-VEGFR-2->PLCg PI3K PI3K P-VEGFR-2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Migration Migration Akt->Migration Survival Survival Akt->Survival ZM323881 ZM323881 ZM323881->P-VEGFR-2 Inhibits

VEGFR-2 signaling pathway and point of inhibition by ZM323881.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays On-Target Effect Assays cluster_analysis Data Analysis Cell_Culture Seed Endothelial Cells (e.g., HUVEC) Starvation Serum Starve Cells Cell_Culture->Starvation Treatment Pre-treat with Inhibitor (ZM323881 or Alternative) Starvation->Treatment Stimulation Stimulate with VEGF-A Treatment->Stimulation Kinase_Assay In Vitro Kinase Assay Treatment->Kinase_Assay In vitro setup Proliferation_Assay Cell Proliferation Assay (48-72h) Stimulation->Proliferation_Assay Western_Blot Western Blot for p-VEGFR-2 (5-10 min) Stimulation->Western_Blot IC50_Calc Calculate IC50 Values Proliferation_Assay->IC50_Calc Western_Blot->IC50_Calc Kinase_Assay->IC50_Calc Comparison Compare Potency and Efficacy IC50_Calc->Comparison

Typical workflow for comparing VEGFR-2 inhibitors in vitro.

Safety Operating Guide

Proper Disposal of ZM323881 Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

ZM323881 hydrochloride, a potent and selective inhibitor of VEGFR-2, requires careful handling and disposal due to its potential hazards. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe disposal of this compound.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed.[1] It is crucial to adhere to standard laboratory safety protocols when handling this compound.

Personal Protective Equipment (PPE):

  • Gloves: Impermeable and resistant to the chemical.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect from skin contact.

Handling:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

Quantitative Data Summary

PropertyValueReference
Molecular Weight 411.86 g/mol [2]
CAS Number 193000-39-4[2][3]
Purity ≥98% (HPLC)[2][3]
Solubility in DMSO ~10 mg/mL[4]
Hazard Codes H302 (Harmful if swallowed)[4]
Precautionary Codes P264, P270, P301 + P312, P501[4]

Step-by-Step Disposal Protocol

This protocol outlines the general procedure for the disposal of this compound. Always follow your institution's specific waste disposal guidelines.

  • Segregation of Waste:

    • Designate a specific, clearly labeled waste container for this compound and materials contaminated with it.

    • Do not mix with other chemical waste unless explicitly permitted by your EHS department.

  • Containerization:

    • Use a chemically resistant, sealable container for solid waste.

    • For solutions, use a sealed, leak-proof container. Ensure the container is compatible with the solvent used (e.g., DMSO).

  • Labeling:

    • Clearly label the waste container with the following information:

      • "Hazardous Waste"

      • "this compound"

      • Concentration and solvent (if in solution)

      • Date of accumulation start

      • Principal investigator's name and contact information

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure area, away from incompatible materials.

    • The storage area should be well-ventilated.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup.

    • Provide them with all necessary information about the waste.

Important Considerations:

  • Do not dispose of this compound down the drain or in regular trash. [1] This compound is very toxic to aquatic life with long-lasting effects.

  • Empty Containers: Uncleaned empty containers should be treated as hazardous waste and disposed of according to official regulations.[1]

  • Spills: In case of a spill, absorb the material with an inert absorbent and collect it into a suitable container for disposal. Avoid generating dust. Ensure proper ventilation.

Experimental Workflow and Signaling Pathway

Below are diagrams illustrating the general workflow for handling and disposing of this compound, and its mechanism of action as a VEGFR-2 inhibitor.

G cluster_handling Chemical Handling Workflow cluster_disposal Disposal Workflow weigh Weighing dissolve Dissolution weigh->dissolve experiment Experimental Use dissolve->experiment collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid label_waste Label Waste Container collect_solid->label_waste collect_liquid->label_waste store_waste Store in Designated Area label_waste->store_waste ehs_pickup Arrange EHS Pickup store_waste->ehs_pickup

Caption: General laboratory workflow for handling and disposal of this compound.

G VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P Phosphorylation VEGFR2->P Autophosphorylation ZM323881 ZM323881 HCl ZM323881->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., Proliferation, Angiogenesis) P->Downstream Activates

Caption: Mechanism of action of this compound as a VEGFR-2 inhibitor.

References

Essential Safety and Logistics for Handling ZM323881 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling ZM323881 hydrochloride. The following procedural guidance is designed to ensure the safe handling and disposal of this potent and selective VEGFR2 inhibitor.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed.[1] All personnel must be thoroughly trained in the handling of this compound and be familiar with the information contained in the Safety Data Sheet (SDS) before commencing any work.

GHS Hazard Statements:

  • H302: Harmful if swallowed[1]

GHS Precautionary Statements: [1]

  • P264: Wash hands and any exposed skin thoroughly after handling.

  • P270: Do not eat, drink, or smoke when using this product.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P330: Rinse mouth.

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure during the handling of this compound. The use of appropriate PPE is mandatory for all procedures involving this compound.[2][3]

PPE CategorySpecification
Hand Protection Wear two pairs of powder-free, disposable nitrile gloves.[2] Change gloves immediately if they become contaminated, torn, or punctured. Wash hands thoroughly before putting on and after removing gloves.[2]
Eye Protection Use chemical safety goggles or a face shield to protect against splashes.
Body Protection Wear a disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs.[2] Ensure cuffs are tucked into the outer pair of gloves.
Respiratory Protection While generally not required for handling small quantities in a well-ventilated area or a chemical fume hood, a NIOSH-approved respirator may be necessary for spill cleanup or when handling larger quantities.[1][3]

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical for minimizing the risk of exposure and contamination.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Desiccate at +4°C for long-term storage.

2. Preparation of Stock Solutions:

  • All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of dust.[3]

  • Use a calibrated analytical balance to weigh the compound.

  • This compound is soluble in DMSO.[4] For example, it is soluble up to 50 mM in DMSO.

  • When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing.

3. Experimental Use:

  • Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.

  • When using the compound in cell culture or other experiments, handle it within a biological safety cabinet to maintain sterility and operator safety.

  • Avoid the generation of aerosols.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including double gloves, a lab coat, and eye protection. For larger spills, respiratory protection may be necessary.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material and any contaminated surfaces into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly with a suitable decontamination solution.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste. Do not dispose of it with household garbage or pour it down the drain.[1]

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, pipette tips, vials, and lab coats, must be collected in a designated, sealed hazardous waste container.

  • Regulations: All waste disposal must be carried out in accordance with local, regional, and national environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Quantitative Data Summary

ParameterValueReference(s)
IC50 (VEGFR-2) <2 nM[4][5]
IC50 (VEGF-A-induced endothelial cell proliferation) 8 nM[4]
Solubility in DMSO Soluble to 50 mM
Molecular Weight 411.86 g/mol

Experimental Protocols

Detailed experimental protocols involving this compound can be found in the following publications:

  • VEGF-R2 Kinase Assay: A study by Whittles et al. (2002) describes a kinase assay where ZM323881 is incubated with the enzyme in a buffered solution containing MnCl2 and ATP. The phosphorylation of a random copolymer substrate is then detected using an anti-phosphotyrosine antibody.[5]

  • Endothelial Cell Proliferation Assay: The same publication details a proliferation assay using Human Umbilical Vein Endothelial Cells (HUVECs). The cells are treated with ZM323881 and VEGF-A, and proliferation is measured by the incorporation of 3H-thymidine.[5]

Safe Handling Workflow

prep Preparation (Fume Hood) weigh Weigh Compound prep->weigh ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) ppe->prep dissolve Dissolve in Solvent weigh->dissolve experiment Experimental Use (Biosafety Cabinet) dissolve->experiment disposal Waste Disposal experiment->disposal spill Spill Management spill->disposal waste_solid Contaminated Solids (Gloves, Tubes) disposal->waste_solid waste_liquid Unused Solutions disposal->waste_liquid ehs Consult EHS for Disposal waste_solid->ehs waste_liquid->ehs

Caption: Workflow for Safe Handling of this compound.

References

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